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Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate Documentation Hub

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  • Product: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate

Core Science & Biosynthesis

Foundational

Engineering the Future of Peptidomimetics: A Technical Guide to Oxetane-Containing Non-Natural Amino Acids

Executive Summary Peptide-based therapeutics bridge the critical gap between small molecules and biologics, offering high target specificity. However, their clinical translation is frequently hindered by poor metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide-based therapeutics bridge the critical gap between small molecules and biologics, offering high target specificity. However, their clinical translation is frequently hindered by poor metabolic stability, rapid clearance, and low membrane permeability. As a Senior Application Scientist, I have observed a paradigm shift in overcoming these limitations through the strategic incorporation of oxetane-containing non-natural amino acids .

The oxetane ring—a highly strained, four-membered oxygen heterocycle—acts as a superior bioisostere for carbonyl and gem-dimethyl groups. By replacing a scissile amide bond with a 3-amino-oxetane motif, we generate Oxetane-Modified Peptides (OMPs) that exhibit absolute localized resistance to proteolysis while favorably tuning the physicochemical and structural landscape of the molecule. This whitepaper details the mechanistic rationale, structural impact, and self-validating synthetic protocols required to successfully integrate oxetanes into modern drug discovery workflows.

The Mechanistic Rationale: Why Oxetanes?

The decision to incorporate an oxetane ring into a peptide backbone is driven by three distinct mechanistic advantages:

A. Carbonyl Bioisosterism and Proteolytic Stability

The primary driver for oxetane incorporation is the deletion of the labile amide C=O bond. Because proteases rely on the electrophilic nature of the carbonyl carbon to catalyze hydrolysis, replacing it with an sp3-hybridized, non-cleavable oxetane ring confers absolute proteolytic stability at the site of modification 1[1].

B. Conformational Control: Helix Disruption vs. Turn Induction

Oxetanes exert a profound geometric influence on the peptide backbone. Steered molecular dynamics and circular dichroism (CD) spectroscopy reveal that the oxetane ring introduces a structural kink, altering dihedral angles up to three positions away and disrupting the


 hydrogen-bonding network characteristic of 

-helices [[2]](2]. While this leads to a loss of helicity in linear sequences, this exact kink acts as a powerful turn-inducing element. NMR studies (specifically the observation of

and

NOEs) confirm that the oxetane modification brings the N- and C-termini into close spatial proximity. This drastically lowers the entropic penalty of cyclization, enabling the efficient macrocyclization of highly challenging tetra-, penta-, and hexapeptides 3[3].
C. Physicochemical Tuning

From a pharmacokinetic perspective, oxetanes are highly polar yet lipophilicity-reducing. The introduction of the oxygen atom's dipole moment, combined with the 3D sp3-character of the ring, significantly lowers the LogD of the peptide, improving aqueous solubility and metabolic clearance profiles compared to traditional hydrophobic modifications 4[4].

MechanisticImpact Root Oxetane Incorporation into Peptide Backbone Sub1 Amide Carbonyl Replacement Root->Sub1 Sub2 Geometric Kink Induction Root->Sub2 Sub3 sp3-Enrichment & Polarity Root->Sub3 Res1 Absolute Proteolytic Stability at Modification Site Sub1->Res1 Res2 Loss of α-Helicity & Enhanced Macrocyclization Sub2->Res2 Res3 Lower LogD & Improved Aqueous Solubility Sub3->Res3

Caption: Mechanistic impact of oxetane incorporation on peptide properties.

Quantitative Impact on Peptide Profiles

The table below summarizes the empirical shifts in physicochemical and structural data when transitioning from a standard linear peptide to an Oxetane-Modified Peptide (OMP).

ParameterStandard Linear PeptideOxetane-Modified Peptide (OMP)Mechanistic Driver
Proteolytic Stability (

)
Highly susceptible (minutes)Completely resistant at siteDeletion of the scissile amide C=O bond.
Macrocyclization Yield <10% (Tetrapeptides)>60% (Tetrapeptides)Turn-induction lowers entropic cyclization penalty.

-Helical Content
Sequence-dependent (High)Significantly reducedDisruption of

H-bonding network.
Lipophilicity (LogD) BaselineReduced (Hydrophilic shift)High polarity and sp3 enrichment of the ring.
Aqueous Solubility BaselineEnhancedFavorable dipole moment and 3D geometry.

Synthetic Methodologies & Self-Validating Protocols

Direct modification of peptides with oxetanes on solid support is challenging due to the ring's sensitivity to certain nucleophiles. The most robust, high-yielding strategy involves the solution-phase synthesis of orthogonally protected oxetane dipeptide building blocks, followed by their integration into standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

SynthesisWorkflow A 3-Oxetanone B HWE Olefination (Form α,β-unsaturated ester) A->B C Aza-Michael Addition (Introduce Amine) B->C D Fmoc Protection (Dipeptide Block) C->D E Fmoc SPPS (Coupling & Cleavage) D->E F Oxetane-Modified Peptide (OMP) E->F

Caption: Workflow for the synthesis of Oxetane-Modified Peptides (OMPs) via SPPS.

Protocol A: Solution-Phase Synthesis of Oxetane Dipeptide Building Blocks
  • Step 1: Horner-Wadsworth-Emmons (HWE) Olefination React 3-oxetanone with methyl 2-(dimethoxyphosphoryl)acetate using DBU in THF to yield methyl 2-(oxetan-3-ylidene)acetate.

    • Causality: We specifically avoid the classical Strecker synthesis on 3-oxetanone. The inherent ring strain of the oxetane makes it highly susceptible to ring-opening side reactions when attacked by cyanide. The HWE olefination safely bypasses this instability by forming a stable

      
      -unsaturated ester [[5]](5].
      
    • Validation Checkpoint: LC-MS analysis must show the

      
       peak corresponding to the intact unsaturated ester, confirming olefination without ring degradation.
      
  • Step 2: Aza-Michael Addition React the isolated unsaturated ester with an amino acid ester (e.g., H-Ala-OtBu) in a protic solvent (MeOH) at room temperature.

    • Causality: The conjugate addition proceeds with high stereoselectivity and efficiently installs the 3-amino group under mild conditions, preserving the integrity of the strained heterocycle.

  • Step 3: Saponification and Fmoc Protection Hydrolyze the methyl ester using LiOH, followed by Fmoc protection of the N-terminus using Fmoc-Cl and sodium carbonate.

    • Causality: Orthogonal protection is strictly required to prevent polymerization during the subsequent SPPS steps.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) of OMPs
  • Step 1: Resin Swelling and Deprotection Swell Rink Amide resin in DMF for 30 minutes. Remove the Fmoc protecting group with 20% piperidine in DMF.

    • Causality: Swelling maximizes the surface area of the resin, ensuring uniform accessibility for the sterically demanding oxetane building block.

  • Step 2: Coupling of the Oxetane Building Block Add the Fmoc-protected oxetane dipeptide (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Allow coupling for 2 hours.

    • Causality: The oxetane-containing dipeptide is highly sterically hindered. Standard coupling reagents (like HBTU) often fail. HATU forms a highly reactive HOAt ester, providing the necessary electrophilicity to drive the sterically demanding coupling to completion.

    • Validation Checkpoint: A negative Kaiser test confirms complete acylation of the primary amines on the resin.

  • Step 3: Chain Elongation (The Secondary Amine Advantage) Continue standard Fmoc SPPS to elongate the peptide.

    • Causality: The secondary amine of the newly incorporated 3-aminooxetane residue is heavily sterically shielded by the oxetane ring itself. Because of this shielding, it is surprisingly unreactive towards self-acylation. Therefore, we can proceed with chain elongation without needing to protect the secondary amine of the oxetane residue 1[1].

  • Step 4: Cleavage and Global Deprotection Cleave the peptide from the resin using a cocktail of 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
    • Causality: Despite being an oxygen heterocycle, the oxetane ring exhibits remarkable stability against standard acidic cleavage cocktails. This allows for the straightforward isolation of the intact, high-purity peptidomimetic [[1]](1].

References

  • Macrocyclisation of small peptides enabled by oxetane incorporation. nih.gov.[Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. figshare.com. [Link]

  • Solid-Phase Synthesis of Oxetane Modified Peptides | Organic Letters. acs.org.[Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. acs.org.[Link]

Sources

Exploratory

Spectroscopic Profiling and Synthetic Methodology of 2-Amino-2-(oxetan-3-yl)acetic acid

Executive Summary & Structural Rationale In modern medicinal chemistry, the oxetane ring has emerged as a privileged structural motif, frequently deployed as a robust bioisostere for gem-dimethyl groups and carbonyl func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the oxetane ring has emerged as a privileged structural motif, frequently deployed as a robust bioisostere for gem-dimethyl groups and carbonyl functionalities [1]. 2-Amino-2-(oxetan-3-yl)acetic acid (CAS: 1270019-87-8), also known as oxetan-3-ylglycine, is a highly valuable unnatural amino acid building block [2].

The incorporation of the highly strained, four-membered oxetane ring (ring strain energy ~106 kJ/mol) into an amino acid scaffold dramatically alters the molecule's physicochemical profile. It lowers lipophilicity (LogP), enhances aqueous solubility, and improves metabolic stability by reducing the conformational space available for cytochrome P450-mediated degradation [3]. This whitepaper provides an in-depth analysis of the spectroscopic properties of 2-amino-2-(oxetan-3-yl)acetic acid and outlines a self-validating synthetic protocol for its generation and characterization.

Physicochemical & Computational Profile

Before delving into spectroscopic analysis, it is critical to understand the baseline physicochemical parameters that dictate the handling and analytical behavior of this molecule. Because it exists as a zwitterion at physiological pH, its solubility is heavily skewed toward aqueous media.

PropertyValueCausality / Implication for Analysis
Molecular Formula C₅H₉NO₃Dictates exact mass requirements for HRMS.
Molecular Weight 131.13 g/mol Low MW requires careful LC-MS optimization to avoid solvent peak interference.
LogP -0.955Highly hydrophilic [1]; necessitates HILIC or reverse-phase HPLC with high aqueous gradients.
TPSA 72.55 ŲHigh polar surface area confirms zwitterionic character, dictating the use of D₂O for NMR.

Spectroscopic Characterization & Interpretative Causality

The structural validation of 2-amino-2-(oxetan-3-yl)acetic acid relies on a triad of analytical techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The high ring strain and electronegativity of the oxetane oxygen introduce distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Choice: Due to the zwitterionic nature of the unprotected amino acid, standard organic solvents (CDCl₃, DMSO-d₆) yield poor solubility. D₂O is the solvent of choice. Note: The use of D₂O results in rapid deuterium exchange with the amine (-NH₂) and carboxylic acid (-COOH) protons, rendering them invisible in the ¹H NMR spectrum.

  • ¹H NMR (400 MHz, D₂O):

    • δ 4.65 – 4.85 (m, 4H): These signals correspond to the oxetane methylene protons (C2 and C4). Causality: The severe deshielding is driven by the adjacent electronegative oxygen atom and the increased s-character of the C-H bonds inherent to the strained four-membered ring.

    • δ 3.85 (d, J = 8.2 Hz, 1H): The α-proton of the amino acid. It appears as a doublet due to vicinal coupling with the C3 methine proton of the oxetane ring.

    • δ 3.35 – 3.50 (m, 1H): The C3 methine proton of the oxetane ring. Its complex multiplet structure arises from coupling to the four adjacent methylene protons and the α-proton.

  • ¹³C NMR (100 MHz, D₂O):

    • δ 174.2: Carboxylate carbon (COO⁻).

    • δ 75.8, 75.4: Oxetane C2 and C4 carbons. The slight magnetic inequivalence can arise from the adjacent chiral center at the α-carbon.

    • δ 58.6: α-carbon (CH-NH₂).

    • δ 39.4: Oxetane C3 carbon.

Mass Spectrometry (LC-ESI-MS)

Experimental Choice: Electrospray Ionization (ESI) in positive mode is ideal for amino acids due to their readily protonated amine groups.

  • [M+H]⁺ Expected: m/z 132.1

  • Fragmentation Pathway: Collision-Induced Dissociation (CID) typically yields a major fragment at m/z 86.1, corresponding to the loss of formic acid/carbon monoxide and water (neutral loss of 46 Da) from the carboxylate moiety, leaving the oxetane-amine cation.

Infrared (FT-IR) Spectroscopy
  • 3000 – 2800 cm⁻¹: Broad, overlapping bands indicative of the N-H stretch of the protonated amine (NH₃⁺) in the zwitterionic solid state.

  • 1610 – 1580 cm⁻¹: Strong asymmetric stretching vibration of the carboxylate ion (COO⁻). Causality: The absence of a sharp peak at ~1720 cm⁻¹ confirms the compound exists as a zwitterion rather than a neutral carboxylic acid.

  • 980 – 960 cm⁻¹: Characteristic C-O-C asymmetric stretching frequency unique to the highly strained oxetane ring.

Experimental Workflow: Self-Validating Synthesis

To ensure absolute trustworthiness, the following protocol details the synthesis of 2-amino-2-(oxetan-3-yl)acetic acid via a modified Strecker amino acid synthesis [4], incorporating critical In-Process Controls (IPCs) to create a self-validating experimental loop.

Step-by-Step Protocol

Step 1: Imine Formation and Cyanation

  • Reaction: Dissolve oxetane-3-carbaldehyde (1.0 eq) in a 1:1 mixture of H₂O and MeOH. Add ammonium chloride (NH₄Cl, 1.5 eq) and potassium cyanide (KCN, 1.2 eq) sequentially at 0 °C.

  • Causality for Conditions: The low temperature prevents the volatile oxetane-3-carbaldehyde from evaporating and controls the exothermic formation of the highly reactive imine intermediate.

  • Self-Validation (IPC 1): Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active aldehyde and the appearance of a ninhydrin-positive spot (yellow/brown turning purple upon heating) confirms the formation of the α-aminonitrile intermediate.

Step 2: Acidic Hydrolysis

  • Reaction: Isolate the crude α-aminonitrile and reflux in 6M HCl for 12 hours.

  • Causality for Conditions: Strong acidic conditions and sustained heat are required to fully hydrolyze the robust nitrile group through the amide intermediate to the final carboxylic acid.

  • Self-Validation (IPC 2): LC-MS analysis of the reaction aliquot. The presence of the m/z 132.1 [M+H]⁺ peak confirms complete hydrolysis.

Step 3: Zwitterion Isolation via Ion-Exchange Chromatography

  • Purification: Standard silica gel is ineffective for highly polar zwitterions. Load the crude acidic mixture onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form).

  • Washing & Elution: Wash the column with deionized water until the eluent is pH neutral (removes chloride salts and neutral impurities). Elute the target amino acid using 2M aqueous ammonium hydroxide (NH₄OH).

  • Lyophilization: Concentrate the ninhydrin-positive fractions under reduced pressure and lyophilize to yield 2-amino-2-(oxetan-3-yl)acetic acid as a white powder.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the Strecker synthesis adapted for the oxetane scaffold.

G A Oxetane-3-carbaldehyde (Starting Material) B NH3 / KCN (Strecker Reaction) A->B Imine formation C alpha-Aminonitrile Intermediate B->C Cyanide addition D Acidic Hydrolysis (6M HCl, Reflux) C->D Nitrile hydrolysis E 2-Amino-2-(oxetan-3-yl)acetic acid (Target Compound) D->E Ion-Exchange Isolation

Fig 1. Strecker synthesis workflow for 2-amino-2-(oxetan-3-yl)acetic acid.

Data Presentation Summary

For rapid reference during analytical validation, the core spectroscopic benchmarks are summarized below:

Analytical TechniqueKey Signal / BenchmarkStructural Assignment
¹H NMR (D₂O) δ 4.65 – 4.85 (m, 4H)Oxetane C2/C4 methylene protons
¹H NMR (D₂O) δ 3.85 (d, J = 8.2 Hz, 1H)Amino acid α-proton
¹³C NMR (D₂O) δ 174.2 ppmCarboxylate carbon (COO⁻)
LC-ESI-MS m/z 132.1[M+H]⁺ Molecular Ion
FT-IR 980 – 960 cm⁻¹Oxetane ring C-O-C stretch

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Naysmith, B. J. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 2016. Available at:[Link]

  • Wipf, P., et al. "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres." NIH PubMed Central (PMC). Available at:[Link]

Foundational

Molecular Structure and Synthetic Utility of Lithium(1+) 2-Amino-2-(oxetan-3-yl)acetate: A Technical Guide for Drug Discovery

Executive Summary As drug discovery pipelines increasingly prioritize molecules with high sp3 character ( ) to improve clinical success rates, the incorporation of strained cyclic ethers has become a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly prioritize molecules with high sp3 character (


) to improve clinical success rates, the incorporation of strained cyclic ethers has become a cornerstone of modern medicinal chemistry. Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate  represents a highly specialized, synthetic building block designed to seamlessly integrate the privileged oxetane bioisostere into peptidomimetics and small-molecule therapeutics. This technical guide dissects the structural rationale, physicochemical advantages, and self-validating synthetic protocols for utilizing this unique lithium carboxylate salt.

Structural Chemistry & Physicochemical Profiling

The Oxetane Bioisostere Advantage

The oxetane ring—a four-membered cyclic ether—acts as a superior bioisostere for both gem-dimethyl groups and carbonyl moieties. By replacing an exposed, lipophilic alkyl chain with an oxetane ring at the alpha-carbon of an amino acid, chemists achieve three critical optimizations:

  • 
     Enhancement : The three-dimensional, sp3-hybridized architecture of the oxetane ring disrupts molecular planarity, significantly improving aqueous solubility and target specificity.
    
  • Lipophilicity Reduction : The highly polarized C-O bonds within the strained ring serve as potent hydrogen bond acceptors. This drastically lowers the partition coefficient (logP) compared to purely aliphatic analogs, enhancing oral bioavailability.

  • Metabolic Stability : Unlike linear or branched alkyl chains, the sterically hindered and electron-withdrawing nature of the oxetane oxygen reduces susceptibility to cytochrome P450-mediated oxidative metabolism.

The Rationale for the Lithium(1+) Salt

A common bottleneck in the synthesis of unnatural amino acids is the isolation of the free zwitterion. Molecules containing both a basic primary amine and an acidic carboxylate are notoriously water-soluble, leading to severe yield attrition during standard aqueous-organic extractions.

By isolating the molecule as the lithium(1+) salt rather than the free acid, we bypass this liability entirely. The saponification of the ester precursor (e.g., methyl 2-amino-2-(oxetan-3-yl)acetate) with lithium hydroxide (LiOH) yields the lithium carboxylate. The small ionic radius and high charge density of the


 ion strongly coordinate the carboxylate (and weakly coordinate the oxetane oxygen), forming a stable, non-hygroscopic solid. This salt can be isolated quantitatively via lyophilization and deployed directly in situ for downstream amide coupling, eliminating the need for complex ion-exchange chromatography.

Quantitative Data: Physicochemical Properties

The following table summarizes the comparative physicochemical properties of the free acid versus its synthetic precursors, illustrating the lipophilic shift induced by esterification [1].

CompoundMolecular FormulaMolecular Weight ( g/mol )TPSA (Ų)LogPH-Bond DonorsH-Bond Acceptors
2-Amino-2-(oxetan-3-yl)acetic acid

131.1372.55-0.9523
Methyl 2-amino-2-(oxetan-3-yl)acetate

145.1661.55-0.8714
Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate

137.0661.55*N/A (Salt)14

*Note: TPSA of the salt reflects the anionic carboxylate and primary amine.

Experimental Methodology: Synthesis and Isolation Protocol

The generation of the lithium salt must be tightly controlled to prevent base-catalyzed epimerization of the alpha-chiral center and to protect the acid-sensitive oxetane ring. The precursor is typically synthesized via the Horner-Wadsworth-Emmons (HWE) olefination of oxetan-3-one, followed by asymmetric hydrogenation [2].

Step-by-Step Saponification Protocol:

  • Reagent Preparation : Dissolve 1.0 equivalent of the enantiopure precursor, Methyl 2-amino-2-(oxetan-3-yl)acetate, in a 3:1:1 solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and highly purified Water (

    
    ).
    
    • Causality: This specific ternary solvent system ensures complete homogenous dissolution of both the organic ester and the inorganic lithium hydroxide, maximizing the reaction rate while preventing unwanted transesterification.

  • Thermal Control : Chill the reaction vessel to exactly 0°C using an ice-water bath under an inert argon atmosphere.

  • Saponification : Add 1.05 equivalents of Lithium Hydroxide Monohydrate (

    
    ) dropwise as a pre-dissolved aqueous solution.
    
    • Causality: Maintaining the temperature at 0°C is a critical self-validating parameter. Elevated temperatures in the presence of a strong base will rapidly epimerize the alpha-carbon, destroying the enantiomeric excess (ee) of the amino acid.

  • Reaction Monitoring : Stir the mixture at 0°C for 2-4 hours. Monitor the reaction progress via LC-MS. The protocol is complete when the ester mass signal (

    
     146 
    
    
    
    ) is entirely replaced by the carboxylate mass signal (
    
    
    132
    
    
    ).
  • Quantitative Isolation : Once complete, evaporate the volatile organic solvents (THF, MeOH) under reduced pressure at a temperature strictly below 30°C. Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 24 hours.

    • Causality: Lyophilization yields the Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate as a fine white powder in quantitative yield (>99%), completely avoiding the yield losses associated with aqueous extraction of the zwitterion.

Visualizing the Workflow: Synthesis and Application Pathway

The following diagram illustrates the logical progression from raw starting materials to the final peptidomimetic drug candidate, highlighting the critical role of the lithium salt intermediate.

G SM Oxetan-3-one (Starting Material) HWE HWE Olefination (Phosphonate, Base) SM->HWE Alkene 2-(Oxetan-3-ylidene)acetate Intermediate HWE->Alkene Hydro Asymmetric Hydrogenation (Chiral Catalyst, H2) Alkene->Hydro Ester Methyl 2-amino-2-(oxetan-3-yl)acetate (Precursor) Hydro->Ester Sapon Saponification (LiOH, THF/MeOH/H2O, 0°C) Ester->Sapon LiSalt Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate (Target Salt) Sapon->LiSalt Coupling Amide Coupling (HATU, DIPEA) LiSalt->Coupling Product Oxetanyl Peptidomimetic Drug Candidate Coupling->Product

Synthetic logic and workflow for generating and utilizing the oxetanyl lithium salt in drug design.

Downstream Applications: Peptidomimetic Coupling

The primary application of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is its direct incorporation into peptide backbones. Because the lithium salt is pre-deprotonated, it acts as an ideal substrate for uronium-based coupling reagents such as HATU or HBTU.

In a standard solution-phase or solid-phase peptide synthesis (SPPS) workflow, the lyophilized lithium salt is dissolved in N,N-Dimethylformamide (DMF) alongside the coupling reagent and a bulky tertiary amine base like N,N-Diisopropylethylamine (DIPEA). The pre-formed carboxylate rapidly forms the active O-At ester, which is subsequently attacked by the incoming amine of the growing peptide chain. The incorporation of this oxetanyl amino acid residue (often denoted as ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) significantly increases the rigidity of the peptide backbone, enhancing proteolytic stability against endogenous peptidases while maintaining a highly favorable physicochemical profile for cellular permeability .

References

  • Organic Letters (ACS Publications) . "Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry". Retrieved from: [Link]

Sources

Exploratory

Engineering the Future of Peptidomimetics: Chemical Stability and Synthesis of Oxetane-Containing Amino Acids

Prepared by: Senior Application Scientist, Peptidomimetic & Bioisostere Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The integration of small, straine...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Peptidomimetic & Bioisostere Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The integration of small, strained heterocycles into amino acid scaffolds has revolutionized modern drug discovery. The four-membered oxetane ring, in particular, has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and morpholine groups[1][2]. However, the successful incorporation of oxetane-containing amino acids into therapeutic pipelines requires a rigorous understanding of their chemical stability. This whitepaper elucidates the thermodynamic and kinetic principles governing oxetane stability, details self-validating protocols for their synthesis, and provides robust methodologies for stability profiling.

The Thermodynamic and Kinetic Basis of Oxetane Stability

A persistent misconception in medicinal chemistry is that oxetanes, due to their ring strain, are universally unstable and prone to rapid degradation[1][3]. While it is true that oxetanes possess an intermediate ring strain that makes them more reactive than tetrahydrofurans (THFs), they are significantly more stable than epoxides[3].

Table 1: Ring Strain Energies of Common Cyclic Ethers
HeterocycleRing SizeRing Strain (kcal/mol)Ring Strain (kJ/mol)Reactivity Profile
Epoxide (Oxirane) 327.3114Highly reactive; susceptible to un-catalyzed nucleophilic attack[3].
Oxetane 425.5107Moderately reactive; requires acid catalysis for ring opening[3].
Tetrahydrofuran (THF) 55.623Highly stable; commonly used as an inert solvent[3].

Note: Data synthesized from comparative heterocycle stability assessments[3].

The stability of an oxetane ring is not solely dictated by its strain, but heavily influenced by its substitution pattern. 3,3-disubstituted oxetanes —the motif most commonly utilized in oxetane amino acids—exhibit remarkable chemical stability[1][3]. We utilize 3,3-disubstitution because the geminal substituents sterically occlude the trajectory of incoming nucleophiles targeting the C–O σ* antibonding orbital. This steric blockade exponentially decreases the rate of acid-catalyzed ring opening, allowing these scaffolds to withstand pH levels as low as 1.0 for extended periods[3][4]. Furthermore, oxetanes demonstrate near-absolute stability under basic and most oxidative conditions[3][5].

Vulnerabilities: The Role of Internal Nucleophiles

While 3,3-disubstitution protects the oxetane core from intermolecular nucleophilic attack (e.g., from bulk water in acidic media), intramolecular attacks present a unique liability[1][3]. In oxetane-containing amino acids, the presence of an unprotected adjacent amine or hydroxyl group acts as an internal nucleophile. Under acidic conditions, protonation of the oxetane oxygen activates the ring, and the proximity of the internal nucleophile can facilitate rapid, entropically favored ring-opening cyclization[1].

Stability A Protonated Oxetane (Acidic Conditions) B External Nucleophile (e.g., H2O) A->B Intermolecular C Internal Nucleophile (e.g., Adjacent Amine) A->C Intramolecular D Steric Blockade (3,3-Disubstitution) B->D E Intramolecular Attack (Ring Opening) C->E F Stable Oxetane Core D->F Shielded C-O σ* G Degradation Product E->G Rapid Cleavage

Caption: Mechanistic pathways dictating oxetane stability against nucleophilic ring-opening.

Structural Advantages in Amino Acid Scaffolds

When successfully synthesized and protected, oxetane amino acids offer profound physicochemical upgrades to peptide therapeutics and small molecules. The strong inductive electron-withdrawing effect of the oxetane oxygen fundamentally alters the electronic environment of the molecule[1][6].

Table 2: Physicochemical Modulation via Oxetane Incorporation
ParameterStandard Alkyl ScaffoldOxetane BioisostereCausality / Mechanism
Amine Basicity (pKa) ~9.0 - 10.0~6.3 - 7.3Inductive electron-withdrawing effect lowers adjacent amine basicity by ~2.7 units (α-position)[1][6].
Metabolic Clearance High (rapid oxidation)Low (stable)Oxetane ring blocks common sites of cytochrome P450-mediated metabolic oxidation[2][4].
Aqueous Solubility LowerHigherThe polar ether oxygen acts as a robust hydrogen bond acceptor, improving solvation[2][7].
Lipophilicity (LogD) HigherLower / NeutralIncreased polarity of the oxetane offsets the lipophilicity of the carbon framework[6][7].

Synthetic Workflows: The Modified Strecker Approach

Synthesizing 3,3-disubstituted oxetane amino acids requires navigating the delicate balance between reactivity and ring preservation. Classical Strecker synthesis utilizes harsh aqueous cyanides and strong acids, which inevitably degrade the oxetane core[5][8]. To circumvent this, we employ a Modified Strecker-Type Synthesis utilizing 3-oxetanone, trimethylsilyl cyanide (TMSCN), and a secondary amine[2][8].

Synthesis A 3-Oxetanone (Starting Material) B Amine + TMSCN (Modified Strecker) A->B C 3-Amino-3-Cyano-Oxetane (Intermediate) B->C D Basic Hydrolysis (Oxetane-Tolerant) C->D E Oxetane Amino Acid (Target Scaffold) D->E

Caption: Workflow for the modified Strecker synthesis of 3,3-disubstituted oxetane amino acids.

Protocol 1: Self-Validating Synthesis of 3-Amino-Oxetane Carboxylic Acids

Causality Focus: Every reagent choice is designed to prevent premature acid-catalyzed ring opening.

  • Condensation: Dissolve 3-oxetanone (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM). Why anhydrous DCM? Aprotic solvents prevent the premature hydrolysis of TMSCN and eliminate ambient protons that could activate the oxetane ring.

  • Cyanation: Add TMSCN (1.2 eq) dropwise at 0 °C. Stir for 12 hours at room temperature.

  • Validation Checkpoint 1: Analyze via TLC/LC-MS. The presence of the 3-amino-3-cyano-oxetane intermediate without diol byproducts confirms the oxetane ring survived the cyanation step.

  • Hydrolysis: Isolate the intermediate, then subject it to basic hydrolysis (e.g., NaOH in MeOH/H₂O at 60 °C). Why basic? The oxetane core is highly tolerant to basic conditions[5]. Attempting acidic hydrolysis (e.g., concentrated HCl) to convert the nitrile to a carboxylic acid will result in catastrophic ring-opening and decomposition[5].

  • Neutralization & Isolation: Carefully adjust the pH to the isoelectric point of the resulting amino acid using dilute weak acid (e.g., citric acid) to precipitate the final product, avoiding prolonged exposure to pH < 3.

Analytical Protocols for Stability Profiling

To trust an oxetane amino acid in a biological assay, its stability must be empirically proven. We utilize a self-validating LC-MS/MS assay that includes internal dynamic range controls.

Protocol 2: LC-MS/MS Stability Profiling Assay
  • Buffer Preparation: Prepare three distinct environments: pH 1.0 (0.1 M HCl, simulating gastric fluid), pH 7.4 (PBS, simulating plasma), and pH 10.0 (Carbonate buffer, simulating basic formulation conditions)[4].

  • Control Spiking (Self-Validation):

    • Negative Control: Spike the buffers with a THF-amino acid analog (known to be completely stable).

    • Positive Control: Spike with an epoxide-amino acid analog (known to degrade rapidly).

    • Rationale: If the epoxide degrades and the THF remains intact, the assay's kinetic window is validated. If the epoxide does not degrade, the buffer is compromised.

  • Incubation: Dissolve the oxetane amino acid to a final concentration of 10 µM. Incubate at 37 °C.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 24, 48, and 120 hours. Quench immediately with an equal volume of cold acetonitrile containing a stable isotope-labeled internal standard (to correct for MS ionization fluctuations).

  • Analysis: Analyze via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the +18 Da mass (indicative of water addition via ring-opening).

Expected Outcome: A properly protected 3,3-disubstituted oxetane amino acid will show >95% parent compound remaining at 120 hours at pH 7.4 and pH 10.0, and >85% remaining at pH 1.0, provided no internal nucleophiles are positioned to attack[3][4].

References

Sources

Foundational

The Oxetane Paradigm: Engineering Biological Activity and Pharmacokinetics via Oxetane Amino Acids

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The integration of oxetanes—highly strained, four-membered oxygen-containing heterocycles—into amino acid scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The integration of oxetanes—highly strained, four-membered oxygen-containing heterocycles—into amino acid scaffolds represents a paradigm shift in modern drug discovery and peptidomimetic design. Historically viewed as synthetic curiosities or restricted to complex natural products like paclitaxel (Taxol)[1], oxetanes are now validated bioisosteres for gem-dimethyl groups, carbonyls, and amide bonds[2].

As a Senior Application Scientist navigating the attrition rates of peptide therapeutics and small-molecule candidates, I have observed that the strategic incorporation of oxetane amino acids directly addresses core pharmacokinetic (PK) liabilities. By modulating basicity, enhancing three-dimensionality, and conferring absolute resistance to proteolytic cleavage, oxetane amino acids offer a robust toolkit for rescuing stalled drug discovery campaigns[3][4]. This whitepaper dissects the biophysical rationale, structural implications, and synthetic methodologies required to effectively leverage oxetane amino acids in biological systems.

Mechanistic Rationale: The Biophysics of Oxetane Incorporation

The biological activity of oxetane amino acids is fundamentally driven by their unique physicochemical properties. Understanding the causality behind these properties is critical for rational drug design.

Hydrogen Bonding and Conformation

The carbon–oxygen bond length in an unsubstituted oxetane is approximately 1.46 Å, with a compressed C–O–C bond angle of ~90.2°[1]. This severe ring strain exposes the oxygen lone pairs, increasing their s-character and making the oxetane oxygen an exceptional hydrogen-bond acceptor—comparable to aliphatic ketones and esters, but without the electrophilic vulnerability of a carbonyl carbon[1].

Basicity Attenuation and Tissue Distribution

A persistent challenge in small-molecule drug discovery is the high basicity of primary and secondary amines, which often leads to poor membrane permeability, high volume of distribution (


), and off-target toxicity (such as phospholipidosis). The introduction of an oxetane ring adjacent to an amine (e.g., 3-amino-oxetane) exerts a powerful inductive electron-withdrawing effect. This tactical placement predictably reduces the 

of the adjacent basic amine by approximately 1.9 to 2.7 units[2]. In clinical candidates like ziresovir, this precise

modulation prevented undesired accumulation in acidic, phosphatidylserine-rich lung tissue[3].
Oxetanes as Peptidomimetics

When utilized as an amide bond isostere, an oxetanyl peptide surrogate replaces the planar,


-hybridized amide carbonyl with a 3D, 

-hybridized oxetane ring[4]. Because the primary degradation pathway for peptide therapeutics is enzymatic amide bond hydrolysis, this substitution renders the backbone completely invisible to proteases while maintaining the critical H-bond acceptor network required for target engagement[4][5].

G Amide Native Amide Bond (Planar, sp2) Proteolysis Proteolytic Cleavage Amide->Proteolysis HBond Maintains H-Bond Acceptor Capability Amide->HBond Oxetane Oxetane Isostere (3D, sp3) Resistance Enzymatic Stability Oxetane->Resistance Oxetane->HBond

Caption: Logical mapping of physicochemical properties: Native amide bonds vs. oxetane isosteres.

A Note on Secondary Structure: While oxetane amino acids excel at stabilizing linear peptides against proteolysis, their


 geometry alters dihedral angles. Steered molecular dynamics and circular dichroism studies reveal that introducing an oxetane into an 

-helical peptide introduces a structural kink, disrupting the standard

hydrogen bonding pattern[6]. Therefore, oxetane amino acids are best deployed in unstructured regions, loop motifs, or specifically designed foldamers rather than native

-helices[6][7].

Quantitative Impact on Pharmacokinetics

To justify the synthetic effort of incorporating oxetane amino acids, we must look at the empirical data. The table below summarizes the typical shifts in physicochemical and biological properties when transitioning from standard motifs to oxetane derivatives.

Property / ParameterStandard Motif (e.g., Carbonyl, gem-Dimethyl)Oxetane Amino Acid EquivalentBiological / PK Implication
LogD (Lipophilicity) Higher (Highly lipophilic)Decreased by ~0.8 units[1]Improved aqueous solubility; reduced plasma protein binding.
Amine

~9.0 - 10.0 (Highly basic)~7.0 - 8.0[2]Reduced

; minimized phospholipidosis and off-target toxicity[3].
Metabolic Clearance High (CYP450 oxidation)Low to Medium[1]Redirects metabolic clearance away from CYP enzymes; extends half-life[8].
Proteolytic Stability Minutes to Hours (in serum)>48 Hours (Complete resistance)[4]Enables systemic administration of peptide-based therapeutics.
3D Conformation Planar (Amide)Puckered (~16° angle)[1]Escapes "flatland" chemistry; accesses novel receptor binding pockets.

Validated Synthetic Workflows

Synthesizing oxetane amino acids requires careful optimization. The oxetane ring is susceptible to acid-catalyzed ring-opening; therefore, late-stage functionalization must employ neutral or mildly basic conditions[1][3]. Below are two highly reliable, self-validating protocols for generating biologically active oxetane amino acid derivatives.

Protocol 1: Metallophotoredox Decarboxylative Arylation of Oxetane Amino Acids

This protocol, pioneered by Terrett and Huestis, allows for the coupling of 3-amino-oxetane-3-carboxylic acids with aryl halides under mild, room-temperature conditions, preventing oxetane degradation[3][8].

Rationale: Traditional


 or cross-coupling requires harsh bases and elevated temperatures that frequently rupture the oxetane ring. Dual Iridium/Nickel photoredox catalysis utilizes single-electron transfer (SET) to generate a carbon-centered radical via decarboxylation, which is then intercepted by the Ni catalyst for C-C bond formation.

Step-by-Step Methodology:

  • Preparation: In an inert glovebox environment, combine the oxetane amino acid (1.0 equiv), aryl bromide (1.2 equiv),

    
     photocatalyst (1 mol%), 
    
    
    
    (5 mol%), and dtbbpy ligand (5 mol%) in a dry vial.
  • Base Addition: Add

    
     (1.5 equiv) to neutralize the carboxylic acid and facilitate SET.
    
  • Solvent & Degassing: Dissolve the mixture in anhydrous DMF (0.1 M). Degas the solution via three freeze-pump-thaw cycles. Self-Validation Check: Oxygen must be rigorously excluded, as it will rapidly quench the excited state of the Ir catalyst, halting the reaction.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (450 nm) at room temperature for 18 hours. Ensure a cooling fan is used to keep the reaction strictly at

    
    .
    
  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the aryl bromide mass and the appearance of the cross-coupled product mass confirms conversion.

  • Workup: Dilute with EtOAc, wash with 5% aqueous

    
     (to remove DMF), dry over 
    
    
    
    , and purify via reverse-phase automated flash chromatography.

Workflow Step1 1. Substrate Prep Oxetane AA + Aryl Halide Step2 2. Metallophotoredox Ni/Ir Catalysts + Light Step1->Step2 Step3 3. Decarboxylation Radical Generation Step2->Step3 Step4 4. Cross-Coupling C-C Bond Formation Step3->Step4 Step5 5. Purification LC-MS & Chromatography Step4->Step5

Caption: Step-by-step workflow for the metallophotoredox decarboxylative arylation of oxetane amino acids.

Protocol 2: Aza-Michael Addition for Oxetane Amino Acid Derivatives

This method provides access to


-amino acid oxetane derivatives, which are highly valuable as conformationally restricted building blocks for DNA-encoded libraries and foldamers[9].

Rationale: Direct substitution on the oxetane ring is difficult. By converting oxetan-3-one into an


-unsaturated ester (methyl 2-(oxetan-3-ylidene)acetate), we create a highly reactive Michael acceptor. Aza-Michael addition with an amine yields the substituted oxetane amino acid.

Step-by-Step Methodology:

  • Horner–Wadsworth–Emmons (HWE) Olefination: React oxetan-3-one with methyl-2-(dimethoxyphosphoryl)acetate in the presence of DBU (1.1 equiv) in acetonitrile at

    
    , warming to room temperature over 12 hours.
    
  • Isolation of Acceptor: Quench with saturated aqueous

    
    , extract with dichloromethane, and purify to isolate methyl 2-(oxetan-3-ylidene)acetate[9].
    
  • Aza-Michael Addition: In a dry flask, dissolve the oxetane Michael acceptor (1.0 equiv) and a secondary amine (e.g., an N-Boc-protected cyclic amine) (1.2 equiv) in anhydrous acetonitrile.

  • Catalysis: Add DBU (0.2 equiv) as a catalyst. Causality: DBU is chosen because it is non-nucleophilic enough to avoid attacking the ester, but basic enough to activate the amine for conjugate addition without triggering oxetane ring-opening.

  • Incubation: Stir the reaction at

    
     for 24 hours.
    
  • Validation & Purification: Confirm the loss of the olefinic proton signal (~5.8 ppm) via

    
    -NMR of a crude aliquot. Purify the resulting oxetane amino acid derivative via silica gel chromatography.
    

Conclusion

The transition of oxetane amino acids from "academic curiosities" to foundational pillars of modern medicinal chemistry is complete. By acting as highly stable, three-dimensional bioisosteres, they solve critical bottlenecks in drug development—ranging from the metabolic instability of peptide therapeutics to the basicity-driven toxicity of small molecules. As synthetic methodologies like photoredox catalysis continue to mature, the barrier to incorporating these strained heterocycles will vanish, making oxetane amino acids an indispensable asset in the pursuit of novel biological activity.

References

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: MDPI Molecules URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxetanes from the Ring Contraction of α-Triflates of γ-Lactones Source: Chimia URL:[Link]

  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology Source: University of Warwick URL:[Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Exploratory

Commercial Availability and Application of 2-Amino-2-(oxetan-3-yl)acetic Acid in Drug Discovery

Executive Summary The integration of non-natural amino acids into peptide scaffolds and small-molecule therapeutics is a cornerstone of modern drug design. Among these, 2-amino-2-(oxetan-3-yl)acetic acid (CAS: 1270019-87...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-natural amino acids into peptide scaffolds and small-molecule therapeutics is a cornerstone of modern drug design. Among these, 2-amino-2-(oxetan-3-yl)acetic acid (CAS: 1270019-87-8) has emerged as a highly valuable building block[1][2]. By incorporating an oxetane ring at the alpha position, this compound serves as a potent bioisostere for aliphatic side chains (such as valine or leucine) and gem-dimethyl groups. This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial availability, and field-proven methodologies for its incorporation into complex molecular architectures.

Physicochemical Profiling & Structural Significance

The oxetane ring is a four-membered oxygen-containing heterocycle that has garnered intense interest in medicinal chemistry[3]. When positioned adjacent to an amino acid core, as in 2-amino-2-(oxetan-3-yl)acetic acid, it imparts several distinct pharmacokinetic (PK) and pharmacodynamic (PD) advantages:

  • Lipophilicity Modulation: The oxygen atom acts as a strong hydrogen bond acceptor, significantly lowering the partition coefficient (LogP) compared to purely aliphatic analogs (e.g., tert-leucine). The calculated TPSA for 2-amino-2-(oxetan-3-yl)acetic acid is 72.55 Ų, with a LogP of approximately -0.95[2].

  • Metabolic Stability: Unlike highly flexible alkyl chains that are prone to cytochrome P450-mediated oxidation, the rigid, compact nature of the oxetane ring resists metabolic degradation[4]. Furthermore, 3-substituted oxetanes demonstrate remarkable stability against both acidic and basic conditions typical of physiological environments and standard synthetic workflows[3][4].

  • Conformational Restriction: The sp³-hybridized oxetane ring projects its substituents in a defined spatial orientation, reducing the entropic penalty upon target binding and often enhancing binding affinity[5][6].

BioisostereWorkflow A Lead Compound (High LogP / Rapid Clearance) B Identify Liability (e.g., gem-dimethyl) A->B C Oxetane Replacement (CAS: 1270019-87-8) B->C D Evaluate PK/PD (Improved Solubility) C->D

Figure 1: Strategic workflow for integrating oxetane bioisosteres to overcome pharmacokinetic liabilities.

Commercial Landscape & Sourcing

Historically, oxetane-containing amino acids required multi-step, low-yielding custom syntheses. Today, 2-amino-2-(oxetan-3-yl)acetic acid is commercially accessible through several specialized chemical vendors, accelerating its adoption in high-throughput screening and hit-to-lead optimization[1][2][7][8].

Table 1: Key Physicochemical Identifiers
PropertyValue
Chemical Name 2-Amino-2-(oxetan-3-yl)acetic acid
CAS Number 1270019-87-8
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
SMILES NC(C1COC1)C(O)=O
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[7]
Table 2: Primary Commercial Suppliers
SupplierCatalog / Ref No.Claimed PurityTypical Scale
[2]CS-0052062≥97%mg to g (R&D)
[1]54-OR317033N/A (Lab Use)1g to bulk
[7]BDJHH045601N/Amg to g
[8]PB11723≥98%mg to g

Note: Due to the presence of the free amine and carboxylic acid, the zwitterionic nature of the compound necessitates careful storage (2-8°C, desiccated) to prevent spontaneous oligomerization or degradation over extended periods[7].

Synthetic Incorporation & Experimental Methodologies

Incorporating 2-amino-2-(oxetan-3-yl)acetic acid into a peptide chain or small molecule requires specific considerations. The oxetane ring at the beta-position (relative to the amine) creates significant steric hindrance around the alpha-carbon. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the preferred coupling reagent. The use of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is critical; its steric bulk prevents it from acting as a competing nucleophile during the activation of the hindered carboxylic acid.

Step-by-Step Protocol: Amide Coupling of 2-Amino-2-(oxetan-3-yl)acetic acid

Objective: Couple the free carboxylic acid of N-protected 2-amino-2-(oxetan-3-yl)acetic acid (e.g., Boc-protected) to a primary amine partner.

Materials:

  • Boc-2-amino-2-(oxetan-3-yl)acetic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve Boc-2-amino-2-(oxetan-3-yl)acetic acid (1.0 equiv) in anhydrous DMF (yielding a 0.1 M solution).

  • Activation: Cool the solution to 0°C using an ice bath. Add HATU (1.2 equiv) followed dropwise by DIPEA (3.0 equiv).

    • Causality Check: The reaction mixture should turn a pale yellow, indicating the formation of the active HOAt ester.

    • Self-Validation Step: To ensure complete activation before amine addition, extract a 5 µL aliquot, quench with methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation.

  • Coupling: After 15 minutes of activation, add the amine partner (1.1 equiv) dissolved in a minimal amount of DMF. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor reaction progress via TLC (e.g., 5% MeOH in DCM) or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or reverse-phase HPLC.

CouplingProtocol S1 Boc-Oxetane Amino Acid + Amine Partner S2 Activation HATU (1.2 eq), DIPEA (3.0 eq) DMF, 0°C S1->S2 S3 Coupling Reaction Stir 2-4 hours at RT S2->S3 S4 Aqueous Workup EtOAc extraction, Brine wash S3->S4 S5 Purification Reverse-Phase HPLC or Silica S4->S5

Figure 2: Step-by-step amide coupling workflow for sterically hindered oxetane amino acids.

Handling and Deprotection Considerations

While the oxetane ring is generally stable to basic conditions (e.g., Fmoc deprotection using 20% piperidine in DMF), it can be sensitive to prolonged exposure to strong, concentrated Brønsted acids[3]. When performing Boc-deprotection, it is recommended to use a controlled concentration of Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) and to strictly monitor the reaction time (usually < 1 hour) to prevent potential ring-opening side reactions.

References

  • G. Wuitschik et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • M. J. Bull et al. "Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery." ChemRxiv. Available at:[Link]

  • J. Smith et al. "Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres." ACS Publications. Available at: [Link]

  • MDPI. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives." MDPI Molecules. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of 2-Amino-2-(oxetan-3-yl)acetic acid in Fmoc-Solid Phase Peptide Synthesis (SPPS)

Document Type: Advanced Protocol & Application Guide Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Scientists Introduction & Scientific Rationale The incorporation of strained four-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Scientists

Introduction & Scientific Rationale

The incorporation of strained four-membered ring systems into peptide backbones and side chains is a transformative strategy in modern medicinal chemistry[1]. 2-amino-2-(oxetan-3-yl)acetic acid (an oxetanyl-glycine derivative) serves as a powerful unnatural amino acid building block. The oxetane moiety acts as a highly effective bioisostere for carbonyl groups, introducing unique physicochemical properties: it acts as a strong hydrogen-bond acceptor, significantly enhances aqueous solubility, and disrupts proteolytic degradation pathways[2].

However, integrating this building block via standard Fmoc-Solid Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:

  • Steric Hindrance: The oxetane ring acts as a bulky

    
    -substituent (analogous to valine or tert-leucine), severely hindering both the acylation of its own carboxyl group and the subsequent acylation of its 
    
    
    
    -amine[3].
  • Acid Sensitivity: While oxetanes are remarkably more stable than epoxides, prolonged exposure to strong acids (e.g., 95% Trifluoroacetic acid) in the presence of strong nucleophiles can trigger oxetane ring-opening via a carbocation intermediate[4].

This application note provides a field-proven, self-validating protocol for the efficient coupling and cleavage of Fmoc-2-amino-2-(oxetan-3-yl)acetic acid, ensuring high yields and structural integrity.

Mechanistic Pathways & Structural Impact

To successfully utilize this building block, one must understand the causality behind its behavior on the resin. The diagram below illustrates the logical relationship between the structural features of the oxetane ring and its macroscopic effects on both the synthesis workflow and the final therapeutic peptide.

Oxetane_Mechanisms Oxetane Oxetanyl-Glycine Residue Steric Beta-Carbon Steric Bulk Oxetane->Steric Bioisostere H-Bond Acceptor (Oxygen) Oxetane->Bioisostere CouplingDiff Reduced Coupling Efficiency Steric->CouplingDiff Protease Protease Resistance Steric->Protease Solubility Enhanced Aqueous Solubility Bioisostere->Solubility

Caption: Mechanistic impact of oxetane incorporation on synthesis and peptide properties.

Optimization Data & Reagent Selection

Before executing the protocol, it is critical to select the correct coupling reagents and cleavage cocktails. Standard HBTU/DIPEA activation is insufficient for this building block and will result in significant deletion sequences[5].

Table 1: Coupling Reagent Optimization for Oxetanyl-Glycine
Coupling ReagentBaseSolventCoupling TimeAvg. YieldRecommendation
HBTU / HOBtDIPEADMF60 min< 50%Not Recommended
DIC / OxymaPureCollidineDMF60 min~ 75%Acceptable for short peptides
HATU / HOAtDIPEADMF60 min (Double)> 95%Optimal for standard SPPS
COMUDIPEADMF/NMP45 min (Double)> 98%Optimal for difficult sequences
Table 2: Cleavage Cocktail Optimization (Oxetane Integrity)

Causality Insight: Ethanedithiol (EDT) is a potent nucleophile. In 95% TFA, transient protonation of the oxetane oxygen can occur. EDT will attack this activated species, leading to irreversible ring-opening. Triisopropylsilane (TIPS) is a hydride donor and non-nucleophilic, preserving the oxetane ring[4].

Cocktail CompositionCleavage TimeOxetane Ring IntegrityMajor Side-Product
95% TFA / 2.5% TIPS / 2.5% H₂O1.5 hours> 98% Intact None detected
92.5% TFA / 2.5% TIPS / 2.5% H₂O / 2.5% EDT2.0 hours~ 85% IntactThiol-adducts (15%)
90% TFA / 10% TIPS4.0 hours~ 70% IntactTrifluoroacetate adducts

Experimental Protocol: Step-by-Step Methodology

This protocol is scaled for 0.1 mmol resin loading using standard Fmoc-SPPS methodology.

SPPS_Workflow Resin 1. Resin Swelling & Fmoc Removal (20% Piperidine in DMF) Activation 2. Pre-activation of Oxetane-AA (HATU / DIPEA, 3 min) Resin->Activation Coupling 3. Oxetane-AA Coupling (Double Coupling, 60 min each) Activation->Coupling NextAA 4. Next AA Coupling (Symmetric Anhydride or COMU) Coupling->NextAA Cleavage 5. Time-Controlled Cleavage (TFA/TIPS/H2O, < 2 hours) NextAA->Cleavage

Caption: Workflow for incorporating 2-amino-2-(oxetan-3-yl)acetic acid in Fmoc-SPPS.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Swell the peptidyl-resin (0.1 mmol) in Dichloromethane (DCM) for 20 minutes. Wash with Dimethylformamide (DMF) 3 × 5 mL.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 15 minutes.

  • Wash: Wash thoroughly with DMF (5 × 5 mL), DCM (3 × 5 mL), and DMF (3 × 5 mL).

  • IPQC (In-Process Quality Control): Perform a Kaiser test. A positive result (dark blue resin beads) confirms the presence of free primary amines.

Phase 2: Coupling of Fmoc-2-amino-2-(oxetan-3-yl)acetic acid

Causality Insight: Pre-activation is strictly limited to 3 minutes. Over-activation of hindered amino acids with uronium salts like HATU can lead to guanidinylation of the free amine on the resin, permanently terminating the peptide chain[5].

  • Activation: In a separate vial, dissolve Fmoc-2-amino-2-(oxetan-3-yl)acetic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 3 mL of DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for exactly 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Drain & Wash: Drain the reaction vessel and wash with DMF (3 × 5 mL).

  • Double Coupling: Repeat steps 1-3 to ensure complete acylation.

  • IPQC: Perform a Kaiser test. A negative result (yellow beads) validates complete coupling.

Phase 3: Elongation (Coupling the Next Amino Acid)

Causality Insight: The


-amine of the newly incorporated oxetanyl-glycine is highly shielded. Standard coupling of the subsequent amino acid will likely fail.
  • Deprotection: Remove the Fmoc group from the oxetanyl-glycine as described in Phase 1.

  • Highly-Activated Coupling: For the next amino acid, utilize COMU (3 eq) and DIPEA (6 eq) in a 1:1 mixture of DMF/NMP to enhance solubility and reaction kinetics. Alternatively, use the symmetric anhydride of the incoming amino acid.

  • Extended Time: Agitate for 90 minutes. Perform a double coupling.

  • Capping (Mandatory): Treat the resin with Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF for 10 minutes to cap any unreacted oxetanyl-amines, preventing deletion sequences from contaminating the final product.

Phase 4: Time-Controlled Cleavage
  • Preparation: Wash the resin with DCM (5 × 5 mL) and dry under vacuum for 30 minutes.

  • Cocktail Addition: Add 5 mL of cleavage cocktail: 95% TFA / 2.5% TIPS / 2.5% H₂O . (Do not use EDT or thioanisole)[4].

  • Cleavage: Agitate gently for exactly 1.5 hours at room temperature. Do not exceed 2 hours to prevent oxetane ring degradation.

  • Precipitation: Filter the cleavage solution into 40 mL of cold (-20°C) diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude peptide in 50% Acetonitrile/Water containing 0.1% TFA and lyophilize.

Troubleshooting Guide

ObservationRoot Cause (Causality)Corrective Action
High levels of deletion sequence (missing next AA) Steric shielding of the oxetanyl

-amine prevents the next amino acid from coupling.
Switch to COMU/DIPEA for the subsequent coupling. Implement a mandatory acetic anhydride capping step.
Mass spec shows +18 Da or +114 Da adducts Oxetane ring-opening during final TFA cleavage (addition of water or TFA).Ensure cleavage time does not exceed 1.5 hours. Remove all thiols (EDT) from the cleavage cocktail.
Incomplete coupling of Oxetane-AA itself Insufficient activation energy for the bulky building block.Utilize microwave-assisted SPPS (75°C for 10 mins) or perform a double coupling with HATU/HOAt.

References

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. PubMed / CORE. Available at:[Link][2][6]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at:[Link][1]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at: [Link][4]

Sources

Application

incorporation of oxetane amino acids into peptides

Application Note: Incorporation of Oxetane Amino Acids into Peptides Introduction & Rationale Peptide-based therapeutics bridge the critical gap between small molecules and large biologics. However, their clinical transl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of Oxetane Amino Acids into Peptides

Introduction & Rationale

Peptide-based therapeutics bridge the critical gap between small molecules and large biologics. However, their clinical translation is frequently hindered by poor metabolic stability, rapid clearance, and low membrane permeability. To overcome these limitations, the incorporation of bioisosteres has become a cornerstone of modern peptidomimetic drug design. The four-membered oxetane ring has emerged as a highly effective bioisosteric replacement for the peptide backbone carbonyl (C=O) group and gem-dimethyl groups.

Replacing a backbone amide with a 3-aminooxetane moiety not only improves physicochemical properties—such as attenuating amine basicity and increasing lipophilicity—but also significantly alters the local conformational landscape. Specifically, oxetane incorporation induces a structural turn in linear peptide backbones. This preorganization dramatically enhances the efficiency of head-to-tail macrocyclizations, which is a critical step in synthesizing constrained, bioactive cyclic peptides.

Mechanistic Causality in Experimental Design

The synthesis of oxetane-modified peptides (OMPs) requires specific deviations from standard Fmoc solid-phase peptide synthesis (SPPS) protocols due to the unique chemical reactivity and structural constraints of the oxetane ring.

  • Building Block Synthesis: Direct incorporation of a free oxetane amino acid during SPPS is notoriously difficult due to poor coupling efficiencies and stereochemical scrambling at the N-terminus. Instead, the authoritative approach utilizes orthogonally protected dipeptide building blocks (e.g., Fmoc-Xaa-Oxetane-Yaa-OH) synthesized in solution. This is typically achieved via the conjugate addition of an α-amino ester to a 3-(nitromethylene)oxetane, followed by nitro reduction and Fmoc protection.

  • Resin Selection and Cleavage: The oxetane ring is susceptible to acid-catalyzed ring-opening (forming an oxonium ion intermediate followed by degradation) under standard global deprotection conditions (e.g., 95% Trifluoroacetic acid (TFA)). Therefore, to isolate intact oxetane-modified peptides—especially for subsequent solution-phase macrocyclization—synthesis must be performed on highly acid-sensitive resins, such as 2-Chlorotrityl chloride (2-CTC) resin. This allows for cleavage under mildly acidic conditions (1-2% TFA in dichloromethane), preserving both the oxetane ring and the side-chain protecting groups.

Visualizing the Workflows

G A 1. Dipeptide Building Block Synthesis (Solution Phase) B 2. Resin Loading (2-CTC Resin for Mild Cleavage) A->B C 3. Fmoc SPPS Cycle (Iterative Coupling & Deprotection) B->C D 4. Mild Acid Cleavage (1-2% TFA in DCM) C->D E 5. Head-to-Tail Macrocyclization (Solution Phase) D->E

Workflow for the synthesis of oxetane-modified peptides using Fmoc-SPPS.

G A Oxetane-Modified Peptide on Resin B Strong Acid (95% TFA) A->B C Mild Acid (1-2% TFA/DCM) A->C D Oxonium Ion Formation & Ring Opening (Degradation) B->D High [H+] E Intact Oxetane Peptide (Protected Side Chains) C->E Low [H+]

Divergent cleavage pathways highlighting oxetane ring sensitivity to strong acids.

Experimental Protocols

Protocol A: Preparation of the SPPS Solid Support (Resin Loading) Objective: Load the first amino acid onto 2-CTC resin to enable mild acid cleavage, preventing oxetane degradation.

  • Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted solid-phase synthesis vessel. Swell in dry dichloromethane (DCM) for 30 minutes.

  • Loading: Dissolve 1.2 eq of the C-terminal Fmoc-amino acid and 4.0 eq of N,N-diisopropylethylamine (DIPEA) in anhydrous DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Add 1 mL of methanol (MeOH) to the reaction mixture and agitate for an additional 15 minutes to cap unreacted trityl chloride sites.

  • Washing: Drain the vessel and wash the resin sequentially with DCM (3x), N,N-dimethylformamide (DMF) (3x), and DCM (3x).

Protocol B: Fmoc-SPPS and Incorporation of the Oxetane Dipeptide Objective: Assemble the peptide chain using standard Fmoc chemistry, incorporating the pre-synthesized oxetane dipeptide block.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x).

  • Standard Amino Acid Coupling: Dissolve 4.0 eq of Fmoc-amino acid, 4.0 eq of HATU, and 8.0 eq of DIPEA in DMF. Add to the resin and agitate for 45 minutes. Wash with DMF (5x).

  • Oxetane Dipeptide Coupling: Due to the steric bulk and high value of the oxetane dipeptide building block, use a reduced excess. Dissolve 2.0 eq of the Fmoc-Xaa-Oxetane-Yaa-OH building block, 2.0 eq of COMU (or HATU), and 4.0 eq of collidine (or DIPEA) in a minimal volume of DMF. Agitate with the resin for 2–3 hours.

  • Verification: Monitor coupling completion using a Kaiser test or LC-MS micro-cleavage.

  • Iterative Synthesis: Repeat deprotection and coupling steps until the desired sequence is complete.

Protocol C: Mild Cleavage and Isolation Objective: Cleave the peptide from the resin without opening the oxetane ring.

  • Preparation: Wash the completed peptide-resin thoroughly with DCM to remove all traces of DMF.

  • Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (v/v).

  • Cleavage: Add the cleavage cocktail to the resin and agitate for exactly 3 minutes. Filter the eluent into a flask containing 10% pyridine in methanol to immediately neutralize the acid.

  • Repetition: Repeat the 3-minute cleavage step 3 to 4 times, neutralizing the eluent each time.

  • Concentration: Pool the neutralized eluents and concentrate under reduced pressure. Precipitate the protected oxetane-peptide using ice-cold diethyl ether.

Data Presentation: Impact of Oxetane Incorporation

To demonstrate the efficacy of this protocol, Table 1 summarizes typical comparative data for the macrocyclization of a standard linear peptide versus an oxetane-modified peptide (OMP). The turn-inducing nature of the oxetane ring drastically reduces oligomerization and enhances monomeric cyclic peptide yields.

Table 1: Comparative Macrocyclization Efficiency (Wild-Type vs. Oxetane-Modified)

Peptide Sequence TypeModification PositionCleavage ConditionMacrocyclization Yield (%)Primary Byproduct
Wild-Type (Linear)None95% TFA15 - 20%Dimers / Oligomers
Oxetane-ModifiedPosition i+11% TFA / DCM65 - 75%Traces of Epimers
Oxetane-ModifiedPosition i+21% TFA / DCM55 - 60%Traces of Epimers
Oxetane-ModifiedPosition i+195% TFA< 5%Ring-Opened Degradants

Note: Yields are representative of pentapeptide cyclizations (e.g., LAGAY derivatives) utilizing HATU/DIPEA in dilute solution (1 mM).

Troubleshooting & Expert Insights

  • Low Coupling Efficiency of the Oxetane Block: If the dipeptide block fails to couple completely, switch to a more reactive coupling reagent like COMU and elevate the temperature slightly (e.g., 40°C), provided the sequence does not contain highly epimerization-prone residues.

  • Oxetane Ring Opening Detected: If LC-MS analysis of the final product shows a mass addition of +18 Da (addition of water) or +114 Da (addition of TFA), the cleavage conditions were too harsh. Ensure strict adherence to the 1% TFA/DCM protocol and immediate neutralization.

References

1. Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. 2. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. ACS Publications. 3. Development of oxetane modified building blocks for peptide synthesis. SciSpace. 4. Additional oxetane modified macrocycles made using SPPS. ResearchGate. 5. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.

Method

Application Note: Protocols for the Synthesis and Coupling of Oxetane-Containing Amino Acids in Peptidomimetics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale The development of peptide-b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic properties, primarily driven by rapid proteolytic cleavage of the peptide backbone. To circumvent this, medicinal chemists have increasingly turned to bioisosteric replacements. The four-membered oxetane ring has emerged as a premier bioisostere for the amide carbonyl group[1].

Why Oxetanes? Replacing a highly vulnerable amide bond (


) with an oxetane ring fundamentally alters the metabolic fate of the peptide. Proteases rely on the planar geometry and electrophilicity of the carbonyl carbon to initiate hydrolysis. The oxetane ring, being an 

-hybridized ether, is entirely invisible to these enzymes, rendering the linkage completely non-cleavable[1]. Crucially, the oxygen atom of the oxetane ring acts as a strong hydrogen-bond acceptor and maintains a dipole moment remarkably similar to the native carbonyl, preserving the peptide's secondary structure and target binding affinity[2].

However, the direct incorporation of oxetane amino acids on a solid support is synthetically prohibitive. The steric hindrance of the oxetane ring drastically reduces the nucleophilicity of the adjacent amine, leading to sequence truncation during standard Solid-Phase Peptide Synthesis (SPPS)[3].

The Strategic Solution: As demonstrated in field-proven methodologies, the most robust approach is a convergent strategy. We first synthesize an orthogonally protected oxetane-modified dipeptide building block (e.g., Fmoc-AA1(Ox)-AA2-OH) in solution. This pre-formed block is then coupled as a single unit during SPPS, bypassing the sterically hindered oxetane-amine coupling on the resin[3].

Workflow N1 Identify Labile Amide Bond N2 Solution-Phase Synthesis: Oxetane Dipeptide Block N1->N2 N3 Orthogonal Deprotection (Cumyl Ester Cleavage) N2->N3 N4 Fmoc-SPPS HATU Coupling N3->N4 N5 Cleavage & Purification N4->N5

Caption: Strategic workflow for bypassing steric hindrance by using pre-synthesized oxetane dipeptide blocks.

Quantitative Data & Performance Metrics

To justify the experimental choices in the protocols below, Table 1 summarizes the impact of coupling reagents on the incorporation of oxetane dipeptides, while Table 2 highlights the physicochemical improvements of the final oxetane-modified peptidomimetics (OMPs).

Table 1: SPPS Coupling Optimization for Oxetane Dipeptide Blocks

Coupling ReagentEquivalentsTime (Hours)Yield (%)Rationale / Causality
HBTU / DIPEA3.02.0< 40%Insufficient reactivity for bulky building blocks.
DIC / Oxyma3.04.065%Moderate conversion; steric clash inhibits intermediate formation.
HATU / DIPEA 2.0 2.0 (Single) 88% 7-azabenzotriazole leaving group accelerates acylation of hindered amines.
HATU / DIPEA 2.0 2.0 (Double) > 98% Optimal: Double coupling ensures complete conversion, preventing deletion sequences.

Table 2: Physicochemical Impact of Oxetane Incorporation

PropertyConventional PeptideOxetane-Modified PeptideMechanistic Cause
Proteolytic Half-Life Minutes to Hours> 48 HoursElimination of the electrophilic carbonyl carbon prevents protease attack[1].
Aqueous Solubility BaselineEnhancedHigh polarity and strong hydration shell of the oxetane oxygen[4].
Conformational Space FlexibleRestrictedThe rigid 4-membered ring acts as a turn-inducing element, aiding macrocyclization[2].

Protocol 1: Solution-Phase Synthesis of Oxetane Dipeptide Building Blocks

Objective: Synthesize an orthogonally protected dipeptide, Fmoc-AA1(Ox)-AA2-OH, ready for SPPS.

Expertise & Causality: We utilize a cumyl ester (-OCumyl) to protect the C-terminus of the second amino acid during solution-phase synthesis. The cumyl group is highly sensitive to mild acid and can be quantitatively cleaved using just 2% Trifluoroacetic acid (TFA). This exact concentration is a "Goldilocks" zone: it is strong enough to remove the cumyl ester but weak enough to leave the Fmoc group and highly acid-sensitive side-chain protecting groups (e.g., Trt, Boc, tBu) completely untouched[1].

Step-by-Step Methodology
  • Conjugate Addition:

    • Dissolve 3-(nitromethylene)oxetane (1.0 equiv) and the desired H-AA2-OCumyl (1.1 equiv) in anhydrous dichloromethane (DCM).

    • Add Triethylamine (Et

      
      N, 0.2 equiv) dropwise at 0 °C.
      
    • Stir for 4 hours at room temperature.

    • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc). The disappearance of the highly UV-active nitroalkene indicates complete conjugate addition.

  • Nitro Reduction & In Situ Protection:

    • Concentrate the intermediate and redissolve in a mixture of THF/H

      
      O.
      
    • Add Zinc dust (10 equiv) and 1M HCl dropwise at 0 °C to reduce the nitro group to a primary amine.

    • Filter through Celite to remove Zinc salts, then immediately add Fmoc-OSu (1.2 equiv) and Sodium Bicarbonate (NaHCO

      
      , 3.0 equiv) to the filtrate. Stir for 12 hours.
      
    • Extract with Ethyl Acetate, dry over Na

      
      SO
      
      
      
      , and purify via flash chromatography.
  • Orthogonal Deprotection (Cumyl Cleavage):

    • Dissolve the purified Fmoc-AA1(Ox)-AA2-OCumyl in a solution of 2% TFA in DCM (v/v).

    • Stir at room temperature for exactly 2 hours.

    • Validation Checkpoint: The cleavage of the cumyl group releases a distinct UV-active byproduct. Evaporate the solvent and triturate the residue with cold diethyl ether to precipitate the pure Fmoc-AA1(Ox)-AA2-OH building block.

SynthesisLogic A 3-(Nitromethylene)oxetane + H-AA-OCumyl B Conjugate Addition (Et3N, DCM) A->B C Nitroalkane Intermediate B->C D 1. Zn/HCl Reduction 2. Fmoc-OSu Protection C->D E Fmoc-Oxetane-AA-OCumyl D->E F Cumyl Cleavage (2% TFA in DCM) E->F G Fmoc-AA(Ox)-AA-OH (Ready for SPPS) F->G

Caption: Chemical logic and orthogonal protection strategy for oxetane dipeptide synthesis.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

Objective: Incorporate the synthesized Fmoc-AA1(Ox)-AA2-OH block into a growing peptide chain on a solid support.

Expertise & Causality: Because the oxetane dipeptide is significantly bulkier than standard amino acids, standard coupling reagents (like DIC/Oxyma) will result in incomplete acylation. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester. Furthermore, the pre-activation time must be strictly limited to 2 minutes; exceeding this allows the highly reactive intermediate to rearrange into an unreactive tetramethylguanidinium byproduct, permanently capping the building block[2].

Step-by-Step Methodology
  • Resin Preparation & Deprotection:

    • Swell the peptide-bound resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 10 minutes). Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Validation Checkpoint: Perform a Kaiser test. A positive (dark blue) result confirms the presence of free primary amines on the resin.

  • Pre-Activation of the Oxetane Dipeptide:

    • In a separate vial, dissolve the Fmoc-AA1(Ox)-AA2-OH building block (2.0 equiv relative to resin loading) and HATU (1.9 equiv) in minimal anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv).

    • Critical Step: Agitate the mixture for exactly 2 minutes to form the active ester. Do not exceed this time.

  • Coupling Reaction:

    • Transfer the pre-activated mixture to the resin.

    • Agitate at room temperature for 2 to 4 hours.

    • Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

  • Double Coupling (Mandatory):

    • Repeat Steps 2 and 3 with fresh reagents to ensure >98% conversion.

    • Validation Checkpoint: Perform a Kaiser test. A negative (yellow/colorless) result confirms complete acylation. If slightly blue, repeat the coupling a third time.

  • Global Cleavage:

    • Once the peptide sequence is complete, cleave the peptide from the resin using a standard cocktail: TFA / Triisopropylsilane (TIS) / H

      
      O (95:2.5:2.5 v/v/v) for 2 hours.
      
    • Precipitate the oxetane-modified peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Alternative Late-Stage Functionalization (Defluorosulfonylative Coupling)

While the SPPS approach is ideal for de novo peptide synthesis, researchers looking to modify existing benzamide-like structures with oxetane bioisosteres can utilize a defluorosulfonylative coupling approach. By warming specific sulfonyl fluorides, planar oxetane carbocations are formed, which can then be trapped by vast libraries of existing amines. This alternative pathway bypasses traditional click reactivity, offering a rapid, array-compatible method for generating oxetane analogues of bioactive molecules[4].

References

1.[1] Development of Oxetane Modified Building Blocks for Peptide Synthesis. LJMU Research Online. Available at: 2.[3] Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: 3.[2] Macrocyclisation of small peptides enabled by oxetane incorporation. PMC - NIH. Available at: 4.[4] Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. PubMed - NIH. Available at:

Sources

Application

Application Note: Harnessing Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate in Medicinal Chemistry and Peptidomimetic Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Scientific Rationale: The "Oxetane Rush" in Drug Discovery Over the past decade, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale: The "Oxetane Rush" in Drug Discovery

Over the past decade, the incorporation of strained four-membered heterocycles into drug scaffolds has transitioned from an academic curiosity to a foundational strategy in medicinal chemistry [1]. The oxetane ring, in particular, has emerged as a premier bioisostere for gem-dimethyl groups, carbonyls, and bulky aliphatic side chains (such as those found in valine or tert-leucine).

The specific building block 2-amino-2-(oxetan-3-yl)acetic acid (often referred to as oxetanyl-glycine) provides a unique sp³-rich structural motif. By replacing planar or highly lipophilic moieties with an oxetane ring, medicinal chemists can achieve profound improvements in a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile [2]. The oxetane oxygen acts as a hydrogen-bond acceptor, while the ring's inherent dipole modulates the basicity of proximal amines and dramatically increases aqueous solubility.

Causality in Reagent Selection: Why the Lithium Salt?

A critical bottleneck in utilizing unnatural amino acids is their physical handling. The free acid form of 2-amino-2-(oxetan-3-yl)acetic acid exists as a tightly bound zwitterionic lattice, rendering it notoriously insoluble in standard aprotic polar solvents (e.g., DMF, NMP, DMSO) used for peptide coupling.

By utilizing Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate , researchers bypass this solubility cliff. The lithium cation disrupts the zwitterionic network and readily coordinates with aprotic solvents, yielding a homogeneous solution instantly. This eliminates the need for transient esterification/saponification steps, allowing for direct, high-yielding amide couplings in parallel library synthesis.

Bioisostere cluster_0 Traditional Labile Motifs cluster_1 Enhanced Physicochemical Profile N1 gem-Dimethyl (High lipophilicity) N3 Oxetane Ring (sp3-rich, polar) N1->N3 Bioisosteric Replacement N2 Carbonyl Group (Metabolically labile) N2->N3 Bioisosteric Replacement N4 Lower LogD / LogP N3->N4 N5 Increased Aqueous Solubility N3->N5 N6 Improved Metabolic Stability N3->N6

Conceptual rationale for oxetane bioisosteric replacement in drug design.

Physicochemical Profiling

The table below summarizes the quantitative advantages of substituting standard branched aliphatic amino acids with the oxetanyl-glycine derivative. The introduction of the oxygen atom drastically lowers the partition coefficient (LogP) while maintaining the steric bulk necessary for target binding [3].

PropertyL-ValineL-tert-Leucine2-Amino-2-(oxetan-3-yl)acetic acid
Side Chain Isopropyltert-ButylOxetan-3-yl
Estimated LogP (Free AA) ~ -2.26~ -1.80~ -3.10
Metabolic Stability ModerateHighHigh (Resistant to CYP450 oxidation)
Steric Bulk ModerateHighModerate-High (sp³-rich 3D structure)
Aqueous Solubility HighModerateVery High
Amine Basicity (pKa) ~ 9.6~ 9.8~ 8.9 (Attenuated by oxetane dipole)

Experimental Workflow & Protocols

Protocol: Direct HATU-Mediated Amide Coupling

This protocol details the coupling of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate to a primary or secondary amine (e.g., a growing peptide chain or a small molecule scaffold).

Expertise & Causality: The oxetane ring introduces significant steric hindrance at the α-carbon, akin to a β-branched amino acid. Standard coupling reagents (like EDC/HOBt) often lead to sluggish reaction rates and increased risk of epimerization. HATU is selected because the 7-azabenzotriazole leaving group is highly reactive, accelerating the formation of the active ester and driving the coupling to completion at room temperature [4].

Materials Required:

  • Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate (1.2 equivalents)

  • Target Amine (1.0 equivalent)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Target Amine (1.0 eq) and Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the stirring mixture. Rationale: DIPEA neutralizes any amine hydrochloride salts and acts as a non-nucleophilic proton sink to prevent premature degradation of the activated ester.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add HATU (1.2 eq). Rationale: Cooling minimizes the exothermic activation step, strictly preventing epimerization at the α-stereocenter.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow N1 Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate (Soluble in DMF) N2 Amine Partner + HATU + DIPEA (Activation & Coupling at 0 °C to RT) N1->N2 Homogeneous Solution N3 Aqueous Workup (Quench with NaHCO3, Wash with 5% LiCl) N2->N3 2-4 Hours N4 Purification (Reverse-Phase HPLC or Flash Chromatography) N3->N4 Extract & Concentrate N5 Oxetane-Peptidomimetic API (Validated via NMR/LC-MS) N4->N5 Isolate Pure Product

Experimental workflow for the direct amide coupling of the oxetane lithium salt.

Analytical Validation & Quality Control (Self-Validating System)

To ensure the protocol has succeeded and the oxetane ring remains intact (avoiding acid-catalyzed ring opening), the resulting compound must be validated using the following analytical markers:

  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

    • The oxetane methylene protons (C2 and C4) are highly diagnostic. Due to the diastereotopic nature of the protons in the chiral product, they typically appear as a distinct set of multiplets between δ 4.40 – 4.80 ppm .

    • The α-proton (C1) will appear as a doublet or multiplet around δ 4.00 – 4.20 ppm .

  • ¹³C NMR (100 MHz):

    • The strained oxetane carbons (C2, C4) are heavily deshielded by the oxygen atom and ring strain, appearing distinctly at δ 75.0 – 78.0 ppm .

    • The C3 methine carbon typically resonates near δ 40.0 – 45.0 ppm .

  • LC-MS Analysis:

    • The oxetane ring is generally stable to standard LC-MS mobile phases containing 0.1% Formic Acid. The desired mass should appear as the [M+H]⁺ ion.

    • Troubleshooting: If a mass adduct of [M+18+H]⁺ is observed, this indicates acid-catalyzed ring opening (hydration) of the oxetane during workup or on the column. If this occurs, switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate) for chromatography.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Public
  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Public
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition MDPI Molecules
  • Application Notes and Protocols: Synthesis of Novel Amino Acid Derivatives via Strecker Synthesis with 3-Oxetanone Benchchem
Method

Application Notes and Protocols: Strategic Protection of 2-Amino-2-(oxetan-3-yl)acetic Acid

Introduction: The Synthetic Challenge and Strategic Imperative 2-Amino-2-(oxetan-3-yl)acetic acid is a non-canonical amino acid of significant interest in drug discovery. The incorporation of the oxetane ring, a compact,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Strategic Imperative

2-Amino-2-(oxetan-3-yl)acetic acid is a non-canonical amino acid of significant interest in drug discovery. The incorporation of the oxetane ring, a compact, polar, and three-dimensional motif, can advantageously modulate the physicochemical properties of peptide-based therapeutics, including solubility, metabolic stability, and cell permeability.[1] The oxetane moiety can also influence the basicity of the proximal amine, a feature that can be exploited in designing molecules with specific pKa profiles.[2]

However, the synthetic utility of this building block is critically dependent on a robust and well-defined protecting group strategy. The inherent strain of the four-membered oxetane ring introduces a significant chemical liability: its susceptibility to ring-opening under various conditions, most notably acidic environments.[2][3][4] This guide provides a comprehensive analysis of protecting group strategies for 2-amino-2-(oxetan-3-yl)acetic acid, offering detailed protocols and a strategic framework to navigate the challenges posed by the acid-labile oxetane core.

Core Challenge: Preserving the Oxetane Ring

The central challenge in manipulating 2-amino-2-(oxetan-3-yl)acetic acid is the preservation of the oxetane ring's integrity. The ring strain energy of oxetane is considerable (approximately 107 kJ/mol), making it susceptible to cleavage.[3] While more stable than a highly reactive epoxide, it is less stable than a tetrahydrofuran (THF) ring.[3][4]

Key stability considerations are:

  • Acid Sensitivity: The oxetane ring is highly prone to ring-opening under strongly acidic conditions, which can be initiated by protonation of the ring oxygen.[1][3][4] This is the most critical factor governing the selection of protecting groups.

  • Base Stability: The oxetane ring is generally stable under basic conditions, a crucial feature that can be leveraged in deprotection schemes.[3][5]

  • Hydrogenolysis: The oxetane ring is stable to catalytic hydrogenation conditions commonly used for deprotection.[4]

This stability profile dictates a strategic approach that avoids strongly acidic deprotection steps wherever possible and favors base-labile or hydrogenolysis-labile protecting groups.

Strategic Framework for Protecting Group Selection

A successful strategy requires orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[6][7][8] For 2-amino-2-(oxetan-3-yl)acetic acid, this allows for the selective deprotection of the amine and carboxylic acid functionalities, enabling its use in both solution-phase and solid-phase peptide synthesis (SPPS).

The selection process can be visualized as a decision-making workflow:

G cluster_amine Amine (N-terminus) Protection cluster_acid Carboxylic Acid (C-terminus) Protection N_Start Select N-Protecting Group N_Fmoc Fmoc (Base-Labile) N_Start->N_Fmoc Mild Base Deprotection N_Cbz Cbz (Hydrogenolysis) N_Start->N_Cbz Neutral Hydrogenolysis N_Boc Boc (Acid-Labile) N_Start->N_Boc Strong Acid Deprotection N_Rec1 Recommended for Fmoc/tBu SPPS N_Fmoc->N_Rec1 N_Rec2 Excellent Orthogonality N_Cbz->N_Rec2 N_Warn High Risk of Oxetane Cleavage N_Boc->N_Warn C_Start Select C-Protecting Group C_Bn Benzyl Ester (Hydrogenolysis) C_Start->C_Bn Neutral Hydrogenolysis C_tBu t-Butyl Ester (Acid-Labile) C_Start->C_tBu Strong Acid Deprotection C_Me_Et Methyl/Ethyl Ester (Base-Labile Hydrolysis) C_Start->C_Me_Et Base-Mediated Hydrolysis C_Rec1 Excellent Orthogonality C_Bn->C_Rec1 C_Warn High Risk of Oxetane Cleavage C_tBu->C_Warn C_Rec2 Compatible with Cbz/Boc N-protection C_Me_Et->C_Rec2

Caption: Decision workflow for selecting orthogonal protecting groups.

Protecting Group Strategies and Protocols

Amine (Nα) Protection

The primary concern for N-protection is the deprotection step. Given the acid-lability of the oxetane, standard Boc-protection strategies are ill-advised.

Recommended Groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This is the premier choice for SPPS.[9][] Its removal under mild basic conditions (e.g., piperidine) is fully compatible with the oxetane ring.[][11]

  • Cbz (Carboxybenzyl): An excellent choice for solution-phase synthesis.[][13] Deprotection via catalytic hydrogenolysis is performed under neutral conditions and poses no threat to the oxetane moiety.[4][13]

Group to Avoid:

  • Boc (tert-Butoxycarbonyl): Deprotection requires strong acids like trifluoroacetic acid (TFA), which are known to cause oxetane ring-opening.[2][14] While some highly substituted oxetanes show resistance to milder acids,[4] the risk of decomposition with 2-amino-2-(oxetan-3-yl)acetic acid is unacceptably high for a general strategy.

Protocol 1: N-Fmoc Protection

Objective: To protect the α-amino group with Fmoc, suitable for SPPS.

Materials:

  • 2-Amino-2-(oxetan-3-yl)acetic acid

  • Fmoc-OSu (9-Fluorenylmethylsuccinimidyl carbonate)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • 1 M HCl

Procedure:

  • Dissolve 2-amino-2-(oxetan-3-yl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC.

  • Once complete, dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Fmoc protected product.

Protocol 2: N-Cbz Protection

Objective: To protect the α-amino group with Cbz, suitable for solution-phase synthesis.

Materials:

  • 2-Amino-2-(oxetan-3-yl)acetic acid

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃) or 3N NaOH

  • Tetrahydrofuran (THF) and Water

  • Ethyl Acetate

  • 1 M HCl

Procedure:

  • Dissolve 2-amino-2-(oxetan-3-yl)acetic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.2 eq) dropwise while maintaining vigorous stirring. It is crucial to maintain a pH between 8 and 10 to prevent side reactions.[13][15]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor reaction completion by TLC.

  • Dilute the mixture with water and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Carboxylic Acid (C-terminus) Protection

The choice of carboxyl protection depends on the overall synthetic strategy, particularly the chosen N-protecting group.

Recommended Groups:

  • Benzyl (Bn) Ester: The ideal partner for N-Fmoc or N-Boc (if used cautiously) protection.[16] It is stable to the basic conditions of Fmoc removal and can be cleaved orthogonally via hydrogenolysis.[17]

  • Methyl or Ethyl Esters: These simple alkyl esters are stable to the conditions for Cbz and Fmoc introduction. They can be removed by saponification (base-mediated hydrolysis), which is compatible with the oxetane ring.[5]

Group to Avoid:

  • tert-Butyl (tBu) Ester: Similar to the N-Boc group, t-butyl esters require strongly acidic conditions (TFA) for cleavage, which threatens the oxetane ring.[18][19] While some Lewis acids like ZnBr₂ can selectively cleave t-butyl esters, their compatibility with the oxetane ring would need careful evaluation.[19][20]

Protocol 3: Carboxyl-Benzyl (Bn) Esterification

Objective: To protect the carboxylic acid as a benzyl ester.

Materials:

  • N-protected 2-amino-2-(oxetan-3-yl)acetic acid (e.g., N-Fmoc or N-Cbz)

  • Benzyl Alcohol (BnOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Cyclohexane or Toluene

  • Ethyl Acetate

Procedure:

  • Combine the N-protected amino acid (1.0 eq), p-TsOH·H₂O (1.2 eq), and benzyl alcohol (5.0 eq) in cyclohexane. Using cyclohexane avoids the high temperatures and potential for racemization associated with toluene.[21]

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Reflux for 4-6 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to precipitate the product.

  • Filter the solid, wash with cold ethyl acetate and then diethyl ether.

  • Dry the product under vacuum.

Summary of Orthogonal Strategies

The following table summarizes the recommended orthogonal protecting group pairings for 2-amino-2-(oxetan-3-yl)acetic acid.

StrategyN-Protection (Deprotection)C-Protection (Deprotection)Compatibility & Use Case
Fmoc/Bn Fmoc (Base: Piperidine)Benzyl (Bn) (Hydrogenolysis: H₂/Pd-C)Ideal for SPPS. The two groups are fully orthogonal, and deprotection conditions are mild and compatible with the oxetane ring.[6][8][22]
Cbz/Me(Et) Cbz (Hydrogenolysis: H₂/Pd-C)Methyl/Ethyl (Base: LiOH, NaOH)Excellent for solution-phase synthesis. Deprotection conditions are orthogonal and safe for the oxetane. Basic hydrolysis of the ester is known to be oxetane-tolerant.[5]
Fmoc/Me(Et) Fmoc (Base: Piperidine)Methyl/Ethyl (Base: LiOH, NaOH)Limited utility. Both groups are base-labile, offering no orthogonality. Not a recommended strategy.
Boc/Bn Boc (Acid: TFA)Benzyl (Bn) (Hydrogenolysis: H₂/Pd-C)High Risk. While orthogonal, the required use of strong acid for Boc removal makes this strategy unsuitable due to the high risk of oxetane ring cleavage.[2][14]

Deprotection Protocols

Protocol 4: Cbz and Benzyl Ester Deprotection via Hydrogenolysis

G Start N-Cbz, C-Bn Protected Amino Acid Reagents H₂ (1 atm or balloon) Pd/C (10 mol%) Solvent (MeOH, EtOH, EtOAc) Start->Reagents Reaction Stir at RT 1-16 hours Reagents->Reaction End Free Amino Acid Reaction->End

Caption: Workflow for hydrogenolytic deprotection.

Procedure:

  • Dissolve the protected amino acid (1.0 eq) in a suitable solvent (Methanol, Ethanol, or Ethyl Acetate).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or 1 atm).

  • Stir the mixture vigorously at room temperature for 1-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the fully deprotected 2-amino-2-(oxetan-3-yl)acetic acid.

Conclusion

The successful synthesis and application of 2-amino-2-(oxetan-3-yl)acetic acid are contingent upon a judicious choice of protecting groups that respects the chemical sensitivity of the oxetane ring. The optimal strategies prioritize base-labile (Fmoc) and hydrogenolysis-labile (Cbz, Bn) protecting groups while strictly avoiding those that require strong acidic conditions (Boc, tBu) for removal. By adhering to the strategic framework and protocols outlined in this guide, researchers can confidently incorporate this valuable building block into complex molecules, advancing the frontiers of medicinal chemistry and drug development.

References

  • Albericio, F. (2004). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Aguilar, M. I., et al. (2024). An array of orthogonal N-protecting groups for the amino acids. ResearchGate. [Link]

  • Voitsekhivska, I., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Wadsworth, H. L., et al. (2020). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. ACS Publications. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH. [Link]

  • Dardonville, C. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]

  • Dardonville, C. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Google Patents. (2004). WO2004000784A1 - Preparation of protected amino acids.
  • Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters. ResearchGate. [Link]

  • Houben-Weyl. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Thieme. [Link]

  • Unknown. (n.d.). 2. Carboxyl protecting groups. Unknown Source. [Link]

  • Taradai, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Taradai, M., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition. KTU ePubl. [Link]

  • Nagib, D. A., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. PMC. [Link]

  • ResearchGate. (n.d.). Oxetane δ‐Amino Acids. ResearchGate. [Link]

  • Pentelute, B. L., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • ResearchGate. (2012). Protecting groups in amino acids. ResearchGate. [Link]

  • Unknown. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Unknown Source. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Knochel, P., et al. (1998). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application

Application Note: Analytical Methodologies for the Characterization of Oxetane-Containing Peptides

Introduction & Scientific Rationale The incorporation of four-membered oxygen heterocycles—oxetanes—into peptide backbones has revolutionized modern peptidomimetic drug discovery[1]. By acting as a bioisostere for the pl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of four-membered oxygen heterocycles—oxetanes—into peptide backbones has revolutionized modern peptidomimetic drug discovery[1]. By acting as a bioisostere for the planar, degradation-prone amide carbonyl (C=O) or gem-dimethyl groups, the sp³-hybridized oxetane ring significantly enhances metabolic stability, modulates lipophilicity, and attenuates the basicity of adjacent amines[1][2].

Crucially, substituting a backbone amide with an oxetane ring induces highly specific conformational turns. This structural preorganization brings the N- and C-termini into close proximity, dramatically enhancing the efficiency and yield of challenging head-to-tail macrocyclizations[3]. However, the unique physicochemical properties of oxetane-modified peptides (OMPs) demand specialized analytical workflows. This application note provides field-proven, self-validating protocols for the detection, structural elucidation, and conformational validation of oxetane-containing peptides.

Analytical Workflow Overview

To ensure rigorous scientific integrity, the characterization of OMPs must follow an orthogonal analytical pipeline. Mass spectrometry confirms primary sequence integrity, while multidimensional NMR and Circular Dichroism (CD) provide self-validating proof of the induced secondary structure.

Workflow A Oxetane Peptide Synthesis & Purification B LC-ESI-MS/MS (Mass & Sequence Map) A->B C 2D-NMR (NOESY) (Turn Conformation) B->C D CD Spectroscopy (Secondary Structure) B->D E MD Simulations (3D Refinement) C->E D->E

Caption: Multidimensional analytical workflow for oxetane-containing peptide characterization.

Protocol 1: LC-ESI-MS/MS for Mass Confirmation and Sequence Mapping

Expertise & Causality: Oxetane incorporation alters the dipole moment and local hydrophobicity of the peptide. While oxetanes are polar, their three-dimensional bulk often shifts the chromatographic retention time (


) compared to the native linear peptide[1]. For mass spectrometry, the exact mass shift depends on the synthesis strategy: direct site-selective alkylation of a cysteine residue with a 3-bromooxetane yields a predictable +57 Da mass shift[2][4], whereas backbone carbonyl replacements yield building-block-specific mass deviations. During MS/MS (HCD/CID), oxetane rings are generally stable, but analysts must monitor for potential retro-Paternò–Büchi neutral losses under high collision energies[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified oxetane-peptide in LC-MS grade H₂O/Acetonitrile (90:10) containing 0.1% Formic Acid (FA) to a final concentration of 10 µM.

  • Chromatographic Separation: Inject 5 µL onto a polymeric reverse-phase column (e.g., Agilent PLRP-S, 100 Å, 8 µm, 150 × 4.6 mm)[6].

    • Causality: Polymeric columns are preferred over standard silica-based C18 columns for highly constrained or macrocyclic OMPs to prevent peak tailing caused by secondary silanol interactions.

  • Gradient Elution: Run a binary gradient of Mobile Phase A (H₂O + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min[6].

  • Ionization & Detection: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 300 °C.

  • MS/MS Sequence Mapping: Isolate the precursor ion and apply stepped Normalized Collision Energy (NCE) at 25%, 30%, and 35%. Map the resulting b- and y-ion series to verify the exact position of the oxetane residue within the backbone.

Protocol 2: 2D-NMR (NOESY) for Conformational Analysis

Expertise & Causality: The primary structural advantage of an oxetane backbone modification is its ability to induce a turn in the peptide chain[3]. To prove this mechanistically, Nuclear Overhauser Effect Spectroscopy (NOESY) is required. The observation of sequential


 and 

NOE cross-peaks provides direct, self-validating experimental evidence of turn induction[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2–5 mg of the oxetane-peptide in 600 µL of DMSO-ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     or CDCl₃[6]. Note: The choice of aprotic solvent is critical to prevent the rapid exchange of amide protons, which are necessary for NOE observation and hydrogen-bond mapping.
    
  • 1H and 2D-Assignments: Acquire standard ¹H, COSY, TOCSY, and HSQC spectra at 298 K to achieve complete resonance assignment of the peptide backbone[6].

  • NOESY Acquisition: Acquire a 2D-NOESY spectrum with a carefully selected mixing time (

    
    ) of 250 ms[6].
    
    • Causality: A 250 ms mixing time is optimal for peptides in this molecular weight regime. It ensures that NOE build-up remains in the linear region, strictly avoiding spin-diffusion artifacts that could lead to false distance restraints.

  • Data Processing & Restraint Calculation: Integrate the cross-peak volumes. Normalize the volumes against a structurally fixed distance (e.g., the aromatic protons of a Tyrosine residue)[6].

  • Validation via Temperature Coefficients: Perform variable-temperature ¹H NMR (e.g., 298 K to 328 K). Calculate the chemical shift temperature coefficient (

    
    ). A value less negative than -3.0 ppb/K confirms that the amide proton is shielded by an intramolecular hydrogen bond induced by the oxetane turn[7].
    

Mechanism Linear Linear Peptide Precursor (Flexible, Unstructured) Oxetane Oxetane Incorporation (C=O Bioisostere) Linear->Oxetane Solid-Phase Synthesis Turn Conformational Preorganization (dNN & du03b1N NOEs Observed) Oxetane->Turn Turn Induction & H-Bonding Macro High-Yield Macrocyclization (Head-to-Tail Fusion) Turn->Macro Termini Proximity

Caption: Mechanism of oxetane-induced peptide backbone turn and macrocyclization enhancement.

Protocol 3: Circular Dichroism (CD) Spectroscopy

Expertise & Causality: While NMR provides atomic-level distance restraints, CD spectroscopy offers rapid, orthogonal validation of the global secondary structure. Oxetane incorporation can stabilize specific helical motifs (e.g., 11/9-helices in α/β-peptides) or disrupt native random-coil behaviors[8].

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM solution of the peptide in a UV-transparent buffer (e.g., 10 mM Phosphate buffer, pH 7.4). Avoid chloride-containing buffers to prevent signal interference below 200 nm.

  • Measurement: Use a 1 mm pathlength quartz cuvette. Scan from 190 nm to 260 nm at 20 °C using a bandwidth of 1 nm and a scanning speed of 50 nm/min.

  • Analysis: Identify characteristic minima. Compare the molar ellipticity of the oxetane-modified peptide against the wild-type sequence to quantify the degree of structural preorganization.

Quantitative Data Summary

The table below summarizes the expected analytical readouts when comparing a native amide-bonded peptide to an Oxetane-Modified Peptide (OMP).

Analytical MetricNative Peptide (Amide Bond)Oxetane-Modified Peptide (OMP)Causality / Significance
Mass Shift (

Da)
Baseline (

)
Sequence-dependent (Backbone) or +57 Da (Cys-Alkylation)Confirms successful oxetane incorporation or site-selective alkylation[2][4].
Chromatographic

BaselineShifted (Sequence dependent)Reflects the altered dipole moment and lipophilicity of the oxetane ring[1].
NOESY Cross-peaks Strong

Emergence of

and

Provides direct, self-validating evidence of backbone turn induction[3].
Amide Temp. Coeff. > -4.0 ppb/K (Solvent exposed)< -3.0 ppb/K (Hydrogen bonded)Indicates the formation of a new intramolecular H-bond stabilizing the turn[7].

References

  • Macrocyclisation of small peptides enabled by oxetane incorporation . Chemical Science (Royal Society of Chemistry) / NIH. 3

  • Oxetanes in Drug Discovery Campaigns . Journal of Medicinal Chemistry (ACS Publications). 1

  • Site-Selective Modification of Proteins with Oxetanes . Chemistry - A European Journal / NIH. 2

  • Macrocyclisation of Small Peptides Enabled by Oxetane Incorporation (Supplementary Methods) . The Royal Society of Chemistry. 6

  • The Role of Attractive Non-Covalent Interactions in Peptide Macrocyclization . ACS Publications. 7

  • Design and synthesis of novel oxetane β3-amino acids and α, β-peptides . ResearchGate. 8

  • Helical conformations in oxetane β-amino acid hexamers . ResearchGate. 9

Sources

Method

The Role of Lithium Counterions in Amino Acid Reactivity: From Asymmetric Enolate Alkylation to Peptide Solubilization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of amino acid chemistry and peptide synthesis, the lithium counterion (


) is far from a passive spectator. Due to its small ionic radius (0.76 Å) and exceptionally high charge density, 

acts as a powerful Lewis acid. This unique physicochemical profile allows it to dictate the aggregation state of reactive intermediates, enforce rigid transition-state geometries through tight chelation, and fundamentally alter the macroscopic solubility of growing peptide chains. This application note provides a deep mechanistic dive into how lithium counterions and lithium salt additives (such as

) are strategically deployed to control stereoselectivity in amino acid alkylation and overcome aggregation in Solid-Phase Peptide Synthesis (SPPS).

Structural Directing Effects in Asymmetric Alkylation

The asymmetric functionalization of amino acids often relies on the generation of enolates. However, lithium enolates do not exist as isolated monomers in solution; they form complex supramolecular aggregates[1]. The specific nature of these aggregates dictates both the reactivity and the stereochemical outcome of the reaction.

Mechanistic Paradigm: The Myers Alkylation

A premier example of lithium's structural influence is the Myers alkylation, which utilizes pseudoephedrine as a chiral auxiliary to synthesize unnatural amino acids. When pseudoephedrine amides are deprotonated with Lithium Diisopropylamide (LDA) at -78 °C, the system initially forms a complex mixture that, upon warming, converges into an octalithiated tetrameric homoaggregate[2].

The Causality of the


 Additive: 
The octalithiated tetramer is kinetically trapped and highly unreactive. The experimental addition of 

equivalents of anhydrous Lithium Chloride (

) is a critical intervention.

physically disrupts the homoaggregate, driving the equilibrium toward a hexalithiated trimeric heteroaggregate[2]. This heteroaggregate is significantly more reactive and provides a highly organized transition state that dictates the syn/anti trajectory of the incoming electrophile, resulting in exceptional diastereoselectivity.

G A Pseudoephedrine Amide + LDA (-78°C) B Octalithiated Tetramer (Homoaggregate, Unreactive) A->B Enolization C Addition of LiCl (≥ 5.0 equiv) B->C Aging / Warming D Hexalithiated Trimer (Heteroaggregate, Reactive) C->D Aggregate Disruption E Electrophilic Attack (High Syn/Anti Selectivity) D->E Alkylation

Caption: Mechanism of LiCl-mediated aggregate disruption in Myers enolate alkylation.

Protocol 1: Self-Validating Asymmetric Alkylation of Pseudoephedrine Amides

This protocol utilizes visual cues to validate the critical aggregate transition.

  • Preparation of the Base: To a flame-dried flask under argon, add anhydrous

    
     (6.0 equiv) and flame-dry again under vacuum to ensure complete removal of moisture. Suspend the 
    
    
    
    in dry THF and cool to -78 °C. Add diisopropylamine (2.1 equiv) followed by n-BuLi (2.0 equiv) to generate LDA.
  • Enolization and Aggregate Disruption: Add the pseudoephedrine amide (1.0 equiv) dropwise at -78 °C. Stir for 1 hour.

    • Self-Validation Checkpoint: At this stage, the mixture is a cloudy suspension due to the insoluble homoaggregate. Remove the cooling bath and allow the reaction to age at 25 °C for 15 minutes. The successful formation of the reactive hexalithiated trimer is validated by the visible clarification of the solution as the aggregates dissolve.

  • Electrophilic Addition: Re-cool the clear solution to 0 °C and add the alkyl halide electrophile (1.5 equiv). Stir until complete consumption of the starting material is observed via TLC.

  • Quench: Quench the reaction with half-saturated aqueous

    
     and extract with ethyl acetate.
    

Chelation Control and Stereoselectivity

The stereochemical success of amino acid enolate alkylation relies heavily on the metal cation's ability to lock the enolate into a rigid conformation.


 forms tight, 5- or 6-membered chelates with the enolate oxygen and adjacent Lewis basic sites (such as the oxygen or nitrogen of a protecting group)[3].

Because


 has a much smaller ionic radius than 

or

, it forms coordinate covalent bonds with greater covalent character. This rigid chelation effectively blocks one face of the nucleophile, forcing the electrophile to approach from the opposite, unhindered face.
Data Synthesis: Influence of Metal Counterion

Table 1: Comparative Effect of Metal Cations on Amino Acid Enolate Alkylation

Metal CationIonic Radius (Å)Typical Aggregation StateChelation StrengthRelative Diastereomeric Excess (de)

0.76Hexamer / TetramerVery Strong> 95%

1.02Tetramer / PolymerModerate70 - 85%

1.38PolymerWeak (Ionic)< 50%

0.74Dimer / MonomerStrongVariable (often lower yield)

Data synthesized from comparative enolate studies demonstrating that


 provides the optimal balance of reactivity and transition-state rigidity[3].

Disruption of Hydrogen Bonding in Solid-Phase Peptide Synthesis (SPPS)

During the synthesis of hydrophobic or "difficult" peptide sequences, the growing peptide chain often folds back on itself, forming inter-chain hydrogen bonds between the N-H and C=O groups of the backbone[4]. This results in the formation of insoluble


-sheet structures on the resin, which sterically shield the N-terminal amine and cause subsequent amino acid couplings to fail.

The Causality of Chaotropic Lithium Salts: To overcome this,


 is utilized as a chaotropic agent in SPPS[5]. When added at a concentration of 0.4 M in DMF or NMP, the high charge density of the 

ion allows it to strongly coordinate to the Lewis basic amide carbonyl oxygens. This coordination competitively disrupts the inter-chain hydrogen bonding network, causing the peptide to unfold and restoring the nucleophilicity of the terminal amine[5].

G A Growing Peptide Chain (Hydrophobic Sequence) B Intermolecular H-Bonding (β-Sheet Formation) A->B SPPS Progression C Steric Shielding (Failed Coupling) B->C No Additive D Addition of 0.4 M LiCl in DMF/NMP B->D Chaotropic Intervention E Li+ Coordination to Amide Carbonyls D->E Disruption of H-Bonds F Chain Unfolding & Successful Coupling E->F Reagents Access N-Terminus

Caption: Disruption of β-sheet aggregation in SPPS using chaotropic LiCl additive.

Protocol 2: LiCl-Mediated Fmoc-SPPS for Difficult Sequences

This protocol incorporates the Kaiser test as a self-validating mechanism for coupling efficiency.

  • Resin Swelling & Deprotection: Swell the peptide-bound resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Pre-Coupling Validation: Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Self-Validation Checkpoint: A deep blue color confirms the presence of free primary amines, validating successful deprotection.

  • Chaotropic Coupling: Prepare a 0.4 M solution of anhydrous

    
     in dry DMF. Dissolve the incoming Fmoc-amino acid (4.0 equiv) and coupling reagents (e.g., HATU, 3.9 equiv; DIPEA, 8.0 equiv) in this chaotropic solvent system. Add the solution to the resin and agitate for 2 hours at room temperature.
    
  • Post-Coupling Validation: Drain the coupling solution and wash the resin thoroughly with DMF to remove all

    
     and excess reagents. Perform a second Kaiser test.
    
    • Self-Validation Checkpoint: A yellow/colorless result validates that the

      
      -sheet was successfully disrupted by the 
      
      
      
      ions, allowing the coupling reaction to reach >99% completion.

References

[2] Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism | Source: nih.gov | 2

[1] Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides | Source: ethz.ch | 1

[5] Methods and protocols of modern solid phase peptide synthesis | Source: du.ac.in | 5

[4] Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Source: researchgate.net | 4

[3] Diastereoselective alkylation of glycinates. 4. The role of the metal cation and additives | Source: cdnsciencepub.com | 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Side Reactions in the Coupling of Oxetane Amino Acids

For Researchers, Scientists, and Drug Development Professionals Welcome to your comprehensive resource for troubleshooting and optimizing the incorporation of oxetane amino acids into synthetic peptides. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for troubleshooting and optimizing the incorporation of oxetane amino acids into synthetic peptides. As a Senior Application Scientist, my goal is to provide you with a blend of technical accuracy and field-tested insights to help you overcome common challenges and ensure the integrity of your research. This guide is structured to address specific issues you may encounter, explaining the underlying chemistry and offering robust solutions.

The Challenge of the Oxetane Ring

Oxetane-containing amino acids are increasingly popular in medicinal chemistry. They serve as bioisosteric replacements for carbonyl groups and can introduce unique conformational constraints, potentially enhancing a peptide's therapeutic properties.[1][2] However, the inherent strain in the four-membered ether ring, while a source of its useful properties, also presents a vulnerability to specific side reactions during the rigors of peptide synthesis.

Troubleshooting & FAQs: A Problem-Solving Approach

This section is designed to provide direct answers to the most pressing issues that can arise during your experiments.

Q1: My final peptide's mass spectrum shows an unexpected +18 Da peak. What is the likely cause and how can I prevent it?

A1: A +18 Da mass increase is a tell-tale sign of oxetane ring-opening through hydrolysis.

The Chemistry Behind the Problem: The oxetane ring is susceptible to acid-catalyzed cleavage. During the final step of solid-phase peptide synthesis (SPPS), the peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA). In the presence of nucleophiles like water, the protonated oxetane ring can be attacked, leading to its opening and the formation of a 1,3-diol.[1][3] This adds the mass of a water molecule (18 Da) to your peptide.

Mitigation Strategies & Protocols:

  • Refine Your Cleavage Protocol:

    • Minimize Cleavage Time: Limit the exposure of your peptide to strong acid. Conduct a time-course study to determine the minimum time required for complete deprotection and cleavage.

    • Use an Optimized Scavenger Cocktail: Scavengers are crucial for quenching reactive cations that can promote side reactions. A standard and effective cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Control the Temperature: Perform the cleavage reaction at a reduced temperature (e.g., 4°C) to slow down the rate of the ring-opening reaction.[4]

  • Analytical Confirmation:

    • LC-MS is Your First Check: Use high-resolution liquid chromatography-mass spectrometry (LC-MS) to confirm the presence and quantity of the +18 Da impurity.[5][6]

    • NMR for In-depth Analysis: For persistent or large-scale issues, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural evidence. The characteristic signals of the oxetane's methylene protons (typically around 4.5-5.0 ppm) will be absent in the ring-opened product, replaced by new signals corresponding to the diol.[7][8]

Q2: I'm observing a large peak corresponding to my unreacted oxetane amino acid in the crude product. Why is the coupling so inefficient?

A2: This points to incomplete coupling, a common issue with sterically hindered amino acids like oxetanes.

The Steric Hindrance Hurdle: The three-dimensional structure of oxetane amino acids can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow and inefficient coupling.[9][10]

Solutions for a Successful Coupling:

  • Select a High-Performance Coupling Reagent:

    • Uronium/Aminium and Phosphonium Salts: For these challenging couplings, more potent reagents are necessary. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[4][9][11]

    • Avoid Weaker Reagents: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often insufficient for these sterically demanding reactions.[9]

  • Optimize Your Coupling Protocol:

    • Double Coupling: If a single coupling does not go to completion, a second coupling with a fresh batch of activated amino acid is a highly effective strategy.[9]

    • Extend the Reaction Time: Allow more time for the reaction to proceed. Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[9]

    • Consider Temperature: A moderate increase in temperature (e.g., to 40°C) can help overcome the activation energy barrier. For more significant enhancements, microwave-assisted peptide synthesis (MASPS) is an excellent option.[9]

  • Don't Skip the Monitoring Step:

    • The Kaiser Test is Essential: Regularly use a qualitative test for free primary amines, like the Kaiser test. A blue color indicates that the coupling is incomplete and requires further action.

Q3: I'm using an oxetane-dipeptide with a His(Trt) residue, and the trityl group is coming off prematurely. What's causing this?

A3: The oxetane ring can increase the acid sensitivity of adjacent protecting groups.

The Underlying Interaction: The electron-rich oxygen of the oxetane ring can influence the local electronic environment, making nearby acid-labile protecting groups, such as the trityl (Trt) group on histidine, more susceptible to cleavage. It has been observed that even mild acid conditions, like 2% TFA in dichloromethane, can lead to partial deprotection of a Trt group when an oxetane is in proximity.[12]

Preventative Measures:

  • Strategic Protecting Group Selection:

    • Choose Robust Protection: When possible, opt for a more acid-resistant protecting group for residues near the oxetane modification.

    • Ensure Orthogonality: Double-check that your entire protecting group strategy is truly orthogonal, meaning that the conditions for removing one group do not affect any others.

  • Minimize Acid Exposure:

    • Streamline Your Synthesis: Scrutinize your synthetic plan to remove any steps that involve unnecessary exposure to acidic conditions.

    • Proceed with Caution: If a mild acid step is unavoidable, carefully control the reaction time and temperature, and monitor for any unintended deprotection.

Q4: My oxetane-containing peptide is aggregating and difficult to purify. Is the oxetane the culprit?

A4: Yes, the conformational changes induced by the oxetane ring can lead to aggregation.

Conformational Consequences: The oxetane ring introduces a distinct bend in the peptide backbone, which can disrupt regular secondary structures like α-helices and favor turn-like structures.[13] This can sometimes promote intermolecular interactions, leading to aggregation, especially for sequences with a high degree of hydrophobicity.[1]

Strategies to Maintain Solubility:

  • The Right Solvent Makes a Difference:

    • Disruptive Solvents: For difficult sequences, switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties. The use of "magic mixtures" containing small amounts of DMSO or ethylene carbonate can also be very effective at breaking up aggregates.[1]

  • Adjust Your Synthesis Strategy:

    • Lower Resin Loading: Using a resin with a lower substitution level increases the space between peptide chains, reducing the likelihood of intermolecular aggregation.

    • Harness the Power of Microwaves: Microwave energy can efficiently break up aggregates and drive couplings to completion.[9]

Recommended Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-Oxetane-Amino Acid

This protocol provides a robust starting point for incorporating a sterically challenging oxetane amino acid.

  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-oxetane-amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow this solution to pre-activate for 2 to 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Perform a Kaiser test. If the beads are blue, the coupling is incomplete. Continue the reaction for an additional 2 hours or proceed to a double coupling.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Double Coupling Protocol for Highly Hindered Oxetane Amino Acids
  • First Coupling: Follow steps 1-3 of the Standard Protocol, but with a reaction time of 1-2 hours.

  • Intermediate Wash: Wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-oxetane-amino acid as described in step 2 of the Standard Protocol and add it to the resin. Agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Follow steps 4 and 5 of the Standard Protocol.

Summary of Key Issues and Solutions

Side ReactionPrimary CauseDiagnostic SignatureRecommended Solution
Oxetane Ring-Opening Acid-catalyzed hydrolysis+18 Da mass addition in MSMinimize acid exposure time, use scavengers, and cleave at low temperatures.
Incomplete Coupling Steric hindranceLarge unreacted amino acid peak in crude LC-MSUse high-power coupling reagents (HATU, HCTU, COMU), perform a double coupling, and extend reaction times.
Premature Deprotection Electronic effects of the oxetane ringLoss of a protecting group mass before final cleavageSelect more robust protecting groups and minimize exposure to acidic conditions.
Peptide Aggregation Oxetane-induced conformational changesPoor resin swelling, difficult purificationUse NMP or "magic mixtures", lower the resin loading, and consider microwave synthesis.

Visualizing the Mechanisms and Workflows

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) reagent Check Coupling Reagent start->reagent time_temp Extend Coupling Time (e.g., to 4h or overnight) reagent->time_temp Using HATU/HCTU/COMU? double_couple Perform Double Coupling time_temp->double_couple kaiser_check Perform Kaiser Test Again double_couple->kaiser_check solvent Consider Solvent Change (DMF to NMP) solvent->double_couple Re-attempt coupling kaiser_check->solvent Positive success Proceed with Synthesis kaiser_check->success Negative failure Consult with Technical Support kaiser_check->failure Still Positive after multiple attempts

Caption: A step-by-step guide to troubleshooting incomplete couplings of oxetane amino acids.

Mechanism of Acid-Catalyzed Oxetane Ring-Opening

G cluster_0 Peptide-Resin with Oxetane cluster_1 Ring-Opening peptide_resin R1-NH-CH(Ox)-CO-Peptide-Resin TFA TFA / H2O (Cleavage Cocktail) intermediate Protonated Oxetane Intermediate TFA->intermediate ring_opened R1-NH-CH(CH(OH)CH2OH)-CO-Peptide-OH (Ring-Opened Product, +18 Da) intermediate->ring_opened Nucleophilic attack by H2O

Caption: The mechanism of oxetane ring-opening during the final TFA cleavage step in SPPS.

References

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • LJMU Research Online. (n.d.). Development of Oxetane Modified Building Blocks for Peptide Synthesis. [Link]

  • Agilent. (2024). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography-mass spectrometry (LC/MS). [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Springer. (n.d.). HPLC of Peptides and Proteins. [Link]

  • Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

  • ResolveMass. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Peptide Chemistry. (2025). Peptide Side Reactions. [Link]

  • Purdue University. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. [Link]

  • RSC Publishing. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. [Link]

  • NIH. (n.d.). HPLC Analysis and Purification of Peptides. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Thieme. (2023). Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when isolating oxetane-modified amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when isolating oxetane-modified amino acids.

The target molecule, Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate , presents a unique dichotomy: it possesses the extreme polarity of an amino acid salt while harboring a highly strained, acid-labile oxetane ring. Standard purification workflows (like Reverse-Phase HPLC with TFA) will inevitably destroy your product [1]. This guide provides field-proven, self-validating methodologies to ensure high-yield, intact isolation of your target compound.

The Causality of the Purification Strategy

Before executing a protocol, it is critical to understand the why behind the chemistry. Every step in our recommended workflows is dictated by three physicochemical absolutes:

  • The Acid Trap (Ring Strain): The oxetane ring is a 4-membered cyclic ether with significant ring strain (~107 kJ/mol). Exposure to standard chromatographic modifiers like 0.1% Trifluoroacetic Acid (pH ~2) protonates the oxetane oxygen, triggering rapid electrophilic ring-opening to form acyclic diols. Rule: Never drop the pH below 6.0.

  • The Polarity Trap: As a lithium carboxylate salt with an adjacent primary amine, this molecule is hyper-polar and entirely water-soluble. It will not partition into organic solvents during standard liquid-liquid extraction.

  • The Lithium Imperative: If your downstream assay requires the lithium salt, utilizing standard cation-exchange chromatography (in H⁺ or Na⁺ forms) will strip the lithium from your molecule. The purification must rely on size-exclusion or solubility differentials (anti-solvent crystallization).

Physicochemical Data for Purification Planning

Understanding the quantitative parameters of your molecule is the first step in designing a self-validating purification system.

PropertyValue / MetricCausality / Impact on Purification
pKa (Carboxylic Acid) ~2.0 - 2.5Exists as a carboxylate anion at neutral pH, necessitating the Li⁺ counterion for charge balance.
pKa (Amine) ~8.0 - 8.5The oxetane oxygen acts as an electron-withdrawing group, attenuating amine basicity compared to standard amino acids [2].
Aqueous Solubility > 100 mg/mLPrecludes organic extraction. Requires anti-solvent precipitation for solid isolation.
pH Stability Range 7.0 - 10.0Highly sensitive to acidic conditions. Optimal stability is achieved in slightly basic aqueous solutions.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Scalable, >100 mg)

This is the premier method for isolating the lithium salt directly from a basic hydrolysis reaction mixture (e.g., post-Strecker synthesis using LiOH) [3].

Step-by-Step Methodology:

  • Ammonia/Volatile Removal: Transfer the aqueous reaction mixture to a rotary evaporator. Evaporate under reduced pressure at a bath temperature of strictly ≤ 40 °C to remove dissolved ammonia (if derived from a Strecker aminonitrile) and trace volatile organics.

  • Organic Wash (Impurity Extraction): Transfer the concentrated aqueous phase to a separatory funnel. Wash three times with equal volumes of Ethyl Acetate (EtOAc).

    • Causality: The highly polar lithium salt remains entirely in the aqueous phase, while unreacted oxetan-3-one and neutral organic byproducts partition into the EtOAc.

  • Concentration: Return the aqueous phase to the rotary evaporator and reduce the volume until a highly concentrated, viscous solution is achieved (approx. 1 mL water per 500 mg of expected product).

  • Anti-Solvent Addition: Transfer the solution to a round-bottom flask with vigorous magnetic stirring. Slowly add cold absolute ethanol (or acetone) dropwise using an addition funnel. Stop when the solution becomes persistently turbid.

  • Maturation: Seal the flask and chill at 4 °C for 12–18 hours to allow complete crystal lattice formation.

  • Isolation: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with 2 x 10 mL of ice-cold ethanol. Dry under high vacuum for 24 hours.

    • Self-Validation Checkpoint: Perform a Karl Fischer titration on the dried powder. Lithium salts are highly hygroscopic; a water content >2% indicates incomplete drying, which will skew molarity calculations in your downstream biological assays.

Protocol B: Size-Exclusion Chromatography (Desalting, <100 mg)

If your reaction mixture contains excess inorganic lithium salts (e.g., LiCl) that co-precipitate during Protocol A, use Size-Exclusion Chromatography (SEC) as a polishing step.

Step-by-Step Methodology:

  • Resin Preparation: Swell Sephadex G-10 resin (fractionation range 700 Da) in ultrapure water for 3 hours. Pack into a glass column and equilibrate with 3 column volumes (CV) of water.

  • Loading: Dissolve your crude mixture in the absolute minimum volume of water (≤ 5% of the total column volume) and apply it to the resin bed carefully to avoid disturbing the surface.

  • Isocratic Elution: Elute with ultrapure water at a flow rate of 1-2 mL/min.

    • Causality: The target molecule (MW ~137 g/mol ) will elute after the void volume but strictly before smaller inorganic salts like LiCl (MW ~42 g/mol ), allowing for clean separation without ion exchange.

    • Self-Validation Checkpoint: Monitor the elution using an inline conductivity meter. Collect the first major conductivity peak (the organic lithium salt) and discard the second, sharper peak (inorganic salts). Lyophilize the collected fractions.

Visualizations

Workflow A Crude Reaction Mixture (Aqueous) B Liquid-Liquid Extraction (Wash with EtOAc) A->B C Organic Waste (Unreacted Ketones) B->C Organic Phase D Aqueous Phase (Li+ Amino Acid Salt) B->D Aqueous Phase E Concentration & Anti-Solvent (Add Cold EtOH) D->E F Filtration & Vacuum Drying E->F G Pure Lithium 2-amino-2- (oxetan-3-yl)acetate F->G

Fig 1: Scalable purification workflow isolating the lithium salt via anti-solvent crystallization.

Degradation A Intact Oxetane Ring (Stable at pH 7-10) B Protonation of Oxetane Oxygen (Exposure to TFA/HCl) A->B + H+ C Ring Strain Release (Nucleophilic Attack/Cleavage) B->C D Acyclic Degradation Product (Diol / Substituted Alcohol) C->D + H2O

Fig 2: Acid-catalyzed oxetane ring-opening pathway highlighting the danger of low-pH HPLC modifiers.

Troubleshooting Guides & FAQs

Q: I attempted to purify my compound using standard Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA) and lost all my product. What happened? A: You fell into the acid trap. The oxetane ring is highly strained. Strong acids like Trifluoroacetic acid (TFA) protonate the oxetane oxygen, triggering an electrophilic ring-opening reaction to form a corresponding acyclic diol (See Fig 2). Solution: If you must use HPLC, replace TFA with a volatile, slightly basic buffer such as 10 mM Ammonium Bicarbonate (pH 8.0). However, note that this will exchange your Lithium counterion for Ammonium. To retain Lithium, stick to Protocols A or B.

Q: During anti-solvent addition (Protocol A), my product "oiled out" as a sticky syrup instead of forming solid crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates as a liquid rather than a solid crystal lattice. This is caused by adding the anti-solvent too rapidly or having an aqueous phase that is too concentrated. Solution: Redissolve the oil by warming the mixture gently (35 °C) and adding a few drops of water until clear. Seed the solution with a pure crystal of the product if available, and add the anti-solvent dropwise over 2 hours using a syringe pump while maintaining vigorous stirring.

Q: How do I verify that my product is the Lithium salt and not a zwitterion or sodium salt? A: Standard ¹H and ¹³C NMR will confirm the organic structure but are blind to the counterion. To validate the lithium stoichiometry, you must use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Ion Chromatography (IC). A 1:1 molar ratio of Li⁺ to the organic framework validates the salt form.

Q: How does the oxetane ring affect the basicity of the adjacent amine? A: The oxetane oxygen acts as a strong electron-withdrawing group via inductive effects through the sigma bonds. This significantly attenuates the basicity (lowers the pKa) of the adjacent alpha-amine compared to standard aliphatic amino acids like alanine or valine [2]. Purification Impact: The amine will remain unprotonated at slightly lower pH values than typical amino acids, which alters its electrophoretic mobility and chromatographic retention profiles.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: PMC - National Institutes of Health (NIH) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Solubility &amp; Synthesis of Peptides Containing 2-Amino-2-(oxetan-3-yl)acetic Acid

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Author: BenchChem Technical Support Team. Date: March 2026

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Introduction

Welcome to the Technical Support Center for researchers integrating 2-amino-2-(oxetan-3-yl)acetic acid (CAS: 1270019-87-8) into peptide sequences. The incorporation of oxetane-containing unnatural amino acids is a highly effective strategy in modern medicinal chemistry to fine-tune physicochemical properties. Oxetanes serve as highly polar, low-molecular-weight bioisosteres for standard gem-dimethyl and carbonyl groups.

By replacing hydrophobic residues with this oxetane-modified amino acid, researchers can predictably lower lipophilicity (LogD), introduce a strong hydrogen-bond acceptor, and increase aqueous solubility by orders of magnitude [1.2]. However, the unique stereoelectronic profile of the oxetane ring introduces specific challenges during Solid-Phase Peptide Synthesis (SPPS), acidic cleavage, and structural folding. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental success.

G O1 Oxetane Incorporation O2 Strong H-Bond Acceptor O1->O2 O3 Reduced Lipophilicity (LogD) O1->O3 O4 Lowered Amine pKa O1->O4 O5 Disrupted Peptide Aggregation O2->O5 O3->O5 O4->O5 O6 Enhanced Aqueous Solubility O5->O6

Physicochemical mechanisms of oxetane-mediated solubility enhancement.

Section 1: Troubleshooting Guide - Synthesis & Cleavage

Issue 1: Incomplete Coupling of 2-Amino-2-(oxetan-3-yl)acetic Acid

Symptom : The Kaiser test remains positive after standard coupling cycles; LC-MS analysis of the crude peptide shows deletion sequences missing the oxetane residue. Root Cause : While the oxetane ring is compact, its spatial volume is comparable to a gem-dimethyl group. Because the oxetane ring in 2-amino-2-(oxetan-3-yl)acetic acid is located directly on the alpha-carbon, it creates severe steric hindrance during amide bond formation. Furthermore, the strong electron-withdrawing nature of the oxetane oxygen reduces the nucleophilicity of the adjacent alpha-amine during subsequent chain elongations[1]. Solution :

  • Stronger Activation : Switch from standard HBTU/HOBt to highly efficient coupling reagents like HATU or DEPBT with DIPEA to drive the reaction forward[2].

  • Extended Coupling Times : Double the coupling time (e.g., from 45 mins to 90 mins) or perform a mandatory double-coupling cycle for this specific residue.

  • Microwave Assistance : Utilize microwave-assisted SPPS (e.g., 75°C for 5-10 minutes) to overcome the high activation energy barrier associated with the steric bulk.

Issue 2: Oxetane Ring Opening During Acidic Cleavage

Symptom : LC-MS analysis of the cleaved crude peptide reveals a mass shift of +18 Da (addition of water) or +114 Da (TFA adduction), indicating destruction of the oxetane ring. Root Cause : Oxetanes possess significant strain energy (~106 kJ/mol). While 3,3-disubstituted oxetanes are generally more stable under standard TFA cleavage conditions compared to cyclobutanes[3], mono-substituted or highly strained sequence contexts can undergo acid-catalyzed ring opening. This is heavily exacerbated by the presence of highly reactive carbocations generated from standard protecting groups (e.g., tBu, Trt) attacking the oxetane oxygen. Solution :

  • Optimize Scavenger Cocktail : Use a high-scavenger cleavage cocktail (e.g., 92.5% TFA, 2.5% TIPS, 2.5% H2O, 2.5% DODT) to rapidly quench carbocations before they can interact with the oxetane.

  • Strict Time Limits : Restrict TFA exposure to exactly 2 hours at room temperature. Never leave the cleavage reaction overnight.

Section 2: Solubility Optimization FAQs

Q: How exactly does 2-amino-2-(oxetan-3-yl)acetic acid improve the aqueous solubility of my hydrophobic peptide? A : The oxetane ring acts as a highly polar, hydrophilic surrogate for aliphatic side chains (like Valine or Leucine). It introduces a localized dipole moment and a potent hydrogen-bond acceptor (the oxygen atom) without significantly increasing the lipophilic surface area[4]. In matched molecular pair analyses, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000 depending on the sequence context[5].

Q: My peptide contains the oxetane modification but is still aggregating in aqueous buffers. What is the mechanistic cause, and how do I fix it? A : Aggregation in oxetane-modified peptides often stems from sequence-dependent secondary structure alterations. Introducing an oxetane into a peptide backbone or side chain can disrupt standard hydrogen bonding patterns (such as the (i, i + 4) bonds in alpha-helices), introducing a "kink" in the structure[2]. If this kink exposes previously buried hydrophobic patches, the peptide will aggregate despite the oxetane's inherent polarity. Fix: Perform a helical wheel projection or molecular dynamics simulation to map the newly exposed hydrophobic faces. You may need to reposition the 2-amino-2-(oxetan-3-yl)acetic acid residue to a solvent-exposed position or pair it with a helix-stabilizing residue (e.g., Aib) to rescue the secondary structure.

Q: Does the oxetane ring affect the pKa of my peptide? A : Yes. The electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect through the sigma-bonding framework. If the oxetane is positioned alpha to an amine (such as at the N-terminus), it can reduce the amine's pKa by approximately 2.7 units[1][5]. This is highly beneficial for mitigating off-target toxicities associated with highly basic peptides while maintaining excellent solubility at physiological pH.

Section 3: Experimental Protocols

G N1 1. Fmoc-Deprotection (20% Piperidine) N2 2. Oxetane Activation (HATU/DIPEA) N1->N2 N3 3. Coupling Reaction (Monitor via Kaiser) N2->N3 N4 4. Acidic Cleavage (TFA/TIPS/H2O) N3->N4

Workflow for SPPS incorporation and cleavage of oxetane amino acids.

Protocol 1: Optimized SPPS Coupling of 2-Amino-2-(oxetan-3-yl)acetic Acid

This self-validating protocol ensures complete coupling while preventing epimerization and guanidinylation.

  • Resin Preparation : Swell 0.1 mmol of Fmoc-deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation : In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-2-amino-2-(oxetan-3-yl)acetic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF.

  • Base Addition : Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Vortex for exactly 2 minutes to form the active ester.

    • Causality : Using a slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq of amino acid) is critical. It prevents excess uronium species from irreversibly capping the unreacted resin amines (guanidinylation), which would permanently terminate peptide chain growth.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Validation : Drain the reaction and wash the resin with DMF (5 x 1 min). Perform a Kaiser test. If the beads turn blue (positive for free amines), repeat steps 2-4. If yellow (negative), the coupling is successful; proceed to the next Fmoc deprotection step.

Protocol 2: Mild Cleavage Protocol for Oxetane-Peptides

Designed to preserve the integrity of the highly strained oxetane ring against acid-catalyzed hydrolysis.

  • Cocktail Preparation : Prepare a fresh cleavage cocktail containing 92.5% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% ultrapure H2O, and 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT). Chill to 0°C on ice.

  • Cleavage : Add 10 mL of the chilled cocktail per 1 gram of dry resin.

  • Incubation : Agitate gently on an orbital shaker. Allow the reaction to naturally warm to room temperature over exactly 2 hours.

    • Causality : Strict time limits and low initial temperatures prevent the thermodynamic accumulation of ring-opened byproducts caused by prolonged exposure to strong acids.

  • Precipitation : Filter the resin and precipitate the peptide into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the ether.

  • Drying : Wash the pellet twice more with cold ether, then dry under a gentle stream of nitrogen.

  • Validation : Analyze the crude precipitate via LC-MS. A successful cleavage will show the target mass. A mass shift of +18 Da indicates acid-catalyzed oxetane ring opening, requiring a shorter cleavage time or a higher concentration of TIPS in subsequent runs.

Section 4: Quantitative Data Summaries

The following table summarizes the physicochemical impact of incorporating an oxetane moiety compared to standard functional groups, demonstrating its utility in solubility optimization.

Structural MotifRelative Lipophilicity (LogD)Aqueous Solubility ImpactAmine pKa Shift (if alpha)Metabolic Stability (Intrinsic Clearance)
gem-Dimethyl Baseline (High)Baseline (Poor)BaselineModerate
Carbonyl LowerModerate IncreaseWeak reductionLow (Labile)
Oxetane Lowest (Reduced by ~0.3 - 0.5)High (4x to 4000x Increase)Strong reduction (~ -2.7 units)High (Robust)

Data synthesized from matched molecular pair analyses in medicinal chemistry campaigns[1][3][5].

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns - PMC Source: NIH URL: [Link]

  • Title: Oxetane modified cyclic peptides by head-to-tail macrocyclisation Source: ResearchGate URL: [Link]

  • Title: Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery Source: ChemRxiv URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in Oxetane-Modified Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex peptidomimetics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex peptidomimetics. Here, we address the specific challenges of incorporating 2-amino-2-(oxetan-3-yl)acetic acid into peptide sequences, focusing on the prevention of base-catalyzed racemization during solid-phase peptide synthesis (SPPS).

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 2-amino-2-(oxetan-3-yl)acetic acid racemize so easily compared to standard aliphatic amino acids?

Root Cause Analysis: The high propensity for racemization is driven by the unique electronic and steric properties of the oxetane ring. The oxetane ring is a highly strained, four-membered cyclic ether. The electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent


-carbon[1].

During peptide coupling, the carboxylic acid is converted into an electron-deficient active ester. The combination of this activated ester and the strongly electron-withdrawing oxetane ring drastically increases the acidity of the


-proton[2]. This makes the intermediate highly susceptible to base-catalyzed deprotonation, leading to the formation of a planar 5(4H)-oxazolone (azlactone) intermediate or direct enolization[3]. Once the intermediate becomes planar, reprotonation occurs from either the re or si face, resulting in a racemic mixture of D- and L-epimers[2].
Q2: I am using standard HATU and DIPEA coupling conditions, and my epimerization levels are >15%. How do I fix this?

Intervention Strategy: Uronium/aminium salts like HATU require a tertiary amine base to drive the coupling reaction. DIPEA (Diisopropylethylamine) is a strong, relatively unhindered base (pKa ~10.5) that rapidly abstracts the highly acidic


-proton of the oxetane-amino acid active ester[3][4].

To resolve this, you must change either the coupling reagent or the base:

  • Recommended - Switch to DIC/Oxyma: Transition to a carbodiimide-based coupling system, specifically DIC (N,N'-Diisopropylcarbodiimide) paired with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[5][6]. The DIC/Oxyma system generates a highly reactive ester without the need for a basic tertiary amine, effectively neutralizing the primary catalyst for oxazolone formation[2].

  • Alternative - Switch Base to TMP: If a uronium salt must be used due to sequence difficulty, replace DIPEA with 2,4,6-collidine (TMP). TMP is a weaker base (pKa ~7.4) and is highly sterically hindered, which significantly reduces its ability to abstract the

    
    -proton while still facilitating the coupling reaction[7].
    
Q3: Should I pre-activate 2-amino-2-(oxetan-3-yl)acetic acid to ensure complete coupling?

Process Optimization: No. Pre-activation must be strictly avoided. Pre-activating the amino acid in the presence of a base and coupling reagent maximizes the lifetime of the activated ester before the amine nucleophile is introduced[4][5]. This prolonged exposure provides ample time for oxazolone formation and subsequent racemization[3]. Always utilize an in-situ activation protocol: add the coupling reagent last, directly to the mixture of the amino acid and the resin-bound peptide.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the expected racemization risks associated with various coupling conditions when activating highly susceptible unnatural amino acids like 2-amino-2-(oxetan-3-yl)acetic acid.

Coupling ReagentBase AdditivePre-activation TimeRelative Racemization RiskTechnical Recommendation
HATU (1.0 eq)DIPEA (2.0 eq)5 minutesHigh (>15%) Strictly Avoid
HATU (1.0 eq)TMP (2.0 eq)0 minutesModerate (2-5%) Use only if DIC/Oxyma fails
DIC (1.0 eq)HOBt (1.0 eq)0 minutesLow-Moderate (1-3%) Acceptable
DIC (1.0 eq)OxymaPure (1.0 eq)0 minutesVery Low (<1%) Optimal / Recommended

Part 3: Mechanistic Visualization

The diagram below illustrates the competing pathways during carboxylate activation and highlights where specific synthetic interventions block the racemization cascade.

Racemization Start Fmoc-2-amino-2-(oxetan-3-yl)acetic acid Activation Carboxylate Activation Start->Activation ActiveEster Activated Ester Intermediate Activation->ActiveEster Oxazolone 5(4H)-Oxazolone Formation (Base-Catalyzed) ActiveEster->Oxazolone Strong Base (DIPEA/TEA) Target Stereopure Peptide (Retention of Configuration) ActiveEster->Target Rapid Amine Attack (DIC/Oxyma pathway) Racemic Racemized Peptide (D/L Epimers) Oxazolone->Racemic Intervention1 Intervention 1: DIC/Oxyma (No tertiary base required) Intervention1->ActiveEster Intervention2 Intervention 2: TMP (Collidine) (Steric bulk prevents deprotonation) Intervention2->Oxazolone

Mechanistic pathways of base-catalyzed racemization and targeted synthetic interventions.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes the DIC/Oxyma system and incorporates a mandatory chiral validation step to create a closed-loop, self-validating workflow.

Protocol: Racemization-Free Coupling of Fmoc-2-amino-2-(oxetan-3-yl)acetic acid

Materials Required:

  • Peptide-resin with free N-terminal amine

  • Fmoc-2-amino-2-(oxetan-3-yl)acetic acid (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain completely.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of the base.

  • In-Situ Coupling Preparation (Zero Pre-activation):

    • In a clean, dry vial, dissolve Fmoc-2-amino-2-(oxetan-3-yl)acetic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimal volume of anhydrous DMF.

    • Add this solution directly to the reaction vessel containing the deprotected resin.

  • Activation & Coupling: Add DIC (3.0 eq) directly to the reaction vessel containing the resin and amino acid mixture. Agitate the vessel at room temperature (20-25°C) for 2 hours. Do not use microwave heating for this specific residue.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Self-Validation Step (Chiral HPLC Analysis):

    • Perform a micro-cleavage of the peptide from a small aliquot of resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in HPLC-grade water/acetonitrile.

    • Analyze the crude mixture using a Chiral Stationary Phase (CSP) HPLC column (e.g., Chiralpak IC or similar) to separate and quantify the D- and L-epimers. A successful protocol will yield <1% of the D-epimer peak.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry acs.org[Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection peptidechemistry.org[Link]

  • Suppression of Alpha-Carbon Racemization in Peptide Synthesis Based on a Thiol-Labile Amino Protecting Group nih.gov[Link]

Sources

Reference Data & Comparative Studies

Validation

Oxetane vs. Azetidine-Containing Amino Acids: A Comprehensive Guide for Drug Design

Executive Summary In the pursuit of optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics, medicinal chemists are increasingly shifting from flat, sp2-hybridized aromatic systems to sp3-rich,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics, medicinal chemists are increasingly shifting from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures. Among the most valuable building blocks in this space are non-canonical amino acids containing oxetane and azetidine rings.

While both are strained 4-membered heterocycles that improve aqueous solubility and metabolic stability, their distinct electronic and structural properties dictate entirely different applications in drug design. This guide provides an objective, data-driven comparison of oxetane and azetidine-containing amino acids, detailing their mechanistic foundations, comparative physicochemical data, and self-validating experimental protocols for their synthesis and evaluation.

Structural & Mechanistic Foundations

To effectively deploy these motifs, researchers must understand the causality behind their physicochemical behavior.

Oxetane-Containing Amino Acids

Oxetanes are characterized by a 4-membered ring containing one ether oxygen.

  • Mechanistic Causality: The oxygen atom acts as a potent hydrogen bond acceptor. Because of the ring strain, the lone pairs on the oxygen are projected in a geometry that closely mimics the dipole moment of a carbonyl group. Consequently, oxetane amino acids are premier bioisosteres for amides, ketones, and gem-dimethyl groups (1[1]). Furthermore, the strong electron-withdrawing nature of the oxetane oxygen inductively lowers the pKa of adjacent amines, which is highly advantageous for tuning the basicity of a drug candidate to improve passive membrane permeability.

Azetidine-Containing Amino Acids

Azetidines contain a nitrogen atom within the 4-membered ring, making them conformationally constrained secondary amines.

  • Mechanistic Causality: Unlike the neutral oxetane, the azetidine core is basic (though the increased s-character of the strained C-N bonds makes it slightly less basic than unstrained aliphatic amines). It acts as both a hydrogen bond donor and acceptor. In peptide synthesis, azetidine-2-carboxylic acid serves as a rigid proline surrogate, heavily restricting the Ramachandran angles of the peptide backbone to stabilize specific secondary structures (e.g., polyproline helices) while increasing resistance to proteolytic cleavage.

Visualizing the Impact on ADME Profiles

The incorporation of these 4-membered rings directly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound. The logical relationship between structural modification and pharmacokinetic improvement is mapped below.

ADME_Impact Lead Lipophilic Lead Compound Modification Bioisosteric Replacement (Oxetane / Azetidine) Lead->Modification Mech1 Steric Shielding of Labile Sites Modification->Mech1 Mech2 Modulation of pKa & LogP Modification->Mech2 Mech3 Introduction of H-Bond Acceptors/Donors Modification->Mech3 Result1 Increased Metabolic Half-Life Mech1->Result1 Result2 Enhanced Aqueous Solubility Mech2->Result2 Result3 Improved Target Affinity Mech3->Result3

Mechanistic pathways showing how 4-membered rings improve ADME profiles.

Quantitative Data Comparison

Table 1: Physicochemical Properties Comparison
PropertyOxetane Amino AcidsAzetidine Amino Acids
Primary Structural Role Carbonyl / gem-dimethyl bioisostereConformationally constrained amine / Proline surrogate
Hydrogen Bonding Strong H-bond acceptor (ether oxygen)H-bond donor & acceptor (secondary amine)
Basicity (pKa Impact) Neutral core; lowers adjacent amine basicity via inductive effectsBasic core; typically protonated at physiological pH
Lipophilicity (LogP) Significantly reduces LogP; highly polarReduces LogP; overall polarity depends heavily on protonation state
Metabolic Stability High; blocks CYP450 oxidation at labile sitesHigh; increases resistance to proteolysis in peptide chains
Table 2: Impact of Bioisosteric Replacement on Receptor Binding Affinity

Virtual screening studies replacing isopropyl groups with oxetane or azetidine moieties in approved drugs demonstrate that the optimal choice is highly target-dependent (2[2]).

Parent Drug (Target)Modified DerivativeBinding Affinity (kcal/mol)
Alectinib (ALK Inhibitor)Oxetane Alectinib-6.906
Procarbazine (DNA-interactive)Azetidine Procarbazine-8.083
Erdafitinib (FGFR Inhibitor)Azetidine Erdafitinib-7.677
Anastrozole (Aromatase Inhibitor)Oxetane Anastrozole-7.454
Nilutamide (Androgen Receptor)Oxetane Nilutamide-9.649

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify experimental success at every stage.

Protocol 1: Synthesis of Heterocyclic Amino Acids via Aza-Michael Addition

This protocol describes the synthesis of 3-substituted 3-(acetoxymethyl) heterocycles, a common pathway for generating oxetane and azetidine amino acid building blocks (3[3]).

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Dissolve the starting ketone (oxetan-3-one or N-Boc-azetidin-3-one, 1.0 equiv) and methyl 2-(dimethoxyphosphoryl)acetate (1.2 equiv) in anhydrous THF under an argon atmosphere.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise at 0 °C. Causality: DBU is chosen as a mild, non-nucleophilic base to deprotonate the phosphonate without triggering ring-opening side reactions common to strained 4-membered rings.

  • Intermediate Isolation: Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate the unsaturated ester intermediate.

    • Validation Check: Confirm the presence of the exocyclic alkene via ¹H-NMR (look for the characteristic vinylic proton singlet around δ 5.8–6.2 ppm).

  • Aza-Michael Addition: Dissolve the purified unsaturated ester in acetonitrile. Add the desired NH-heterocycle (e.g., pyrazole or pyrrolidine, 1.5 equiv) and a catalytic amount of DBU (0.2 equiv). Heat to 60 °C for 24 hours.

  • Final Purification: Concentrate under reduced pressure and purify via preparative HPLC to yield the target amino acid derivative.

SynthesisWorkflow Start Starting Material (Oxetan-3-one / N-Boc-azetidin-3-one) HWE Horner-Wadsworth-Emmons (DBU Catalyst) Start->HWE Intermediate Unsaturated Ester Intermediate HWE->Intermediate C-C Bond Formation AzaMichael Aza-Michael Addition (NH-Heterocycle) Intermediate->AzaMichael Product Target Amino Acid Derivative AzaMichael->Product Functionalization

Workflow for synthesizing oxetane and azetidine amino acid derivatives.

Protocol 2: In Vitro Liver Microsomal Stability Assay

To empirically prove the metabolic stability conferred by oxetane/azetidine incorporation, a Human Liver Microsome (HLM) clearance assay must be performed.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound (oxetane/azetidine amino acid derivative) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Aliquot 50 µL of the working solution into a 96-well plate. Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is an essential electron donor cofactor required for Cytochrome P450 (CYP) enzymatic activity.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 20 µL aliquots and immediately quench the reaction by adding 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Validation Check (Self-Validating System): Run Verapamil (a known high-clearance drug) concurrently as a positive control, and a minus-NADPH well as a negative control. If the half-life (

      
      ) of Verapamil exceeds 30 minutes, the HLM batch is enzymatically inactive, and the assay data must be discarded. If the minus-NADPH control shows >10% depletion, non-CYP mediated degradation or chemical instability is occurring.
      

References

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design Source: Thieme Connect URL
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: ACS Publications URL
  • A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design Source: Benchchem URL
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Source: PMC / MDPI URL

Sources

Comparative

A Comparative Guide to the Biological Activity of Peptides With and Without 2-amino-2-(oxetan-3-yl)acetic Acid

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and low bioavailability is a paramount challenge.[1][2] The incorporation of non-canonical amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and low bioavailability is a paramount challenge.[1][2] The incorporation of non-canonical amino acids is a powerful strategy to modulate the physicochemical and pharmacological properties of peptides.[3][4] Among these, 2-amino-2-(oxetan-3-yl)acetic acid (Oxa), a Cα-tetrasubstituted amino acid, has emerged as a compelling building block. Its rigid oxetane ring introduces significant conformational constraints, profoundly influencing the peptide's structure and, consequently, its biological activity.

This guide provides a comparative analysis of peptides containing Oxa versus their counterparts with natural amino acids. We will delve into the structural implications of this modification and present supporting experimental data on how it impacts binding affinity, stability, and permeability.

The Structural Impact of Oxa Incorporation

The defining feature of 2-amino-2-(oxetan-3-yl)acetic acid is the four-membered oxetane ring appended to the α-carbon. This substitution imparts a high degree of rigidity, restricting the rotational freedom of the peptide backbone. This conformational constraint can be leveraged to lock a peptide into a specific bioactive conformation, a principle that is highly advantageous for improving binding affinity to a biological target.[5]

The oxetane moiety can also influence secondary structure. Studies have shown that the incorporation of similar conformationally restricted amino acids can induce or stabilize specific secondary structures, such as β-turns or helical folds.[6] However, it's crucial to note that the impact is context-dependent; in some cases, introducing an oxetane can also disrupt existing secondary structures like α-helices.[7]

Structural Comparison Diagram

The following diagram illustrates the structural difference between a native peptide segment and one containing an Oxa residue, highlighting the conformational restriction imposed by the oxetane ring.

G cluster_0 Native Peptide Backbone cluster_1 Oxa-Modified Peptide Backbone a0 ...-NH a1 CαH-R a0->a1 a2 C=O-... a1->a2 b1 Cα-Oxetane a1->b1 Substitution (Increased Rigidity) b0 ...-NH b0->b1 b2 C=O-... b1->b2 G cluster_synthesis Synthesis & Purification cluster_testing Comparative Biological Evaluation cluster_analysis Data Analysis s1 Fmoc-SPPS (Native Peptide) p1 RP-HPLC Purification & MS Verification s1->p1 s2 Fmoc-SPPS (Oxa-Peptide) s2->p1 a1 Binding Assay (e.g., SPR, ITC) p1->a1 Test Both Peptides a2 Proteolytic Stability Assay (e.g., Human Serum) p1->a2 Test Both Peptides a3 Cell Permeability Assay (e.g., PAMPA) p1->a3 Test Both Peptides d1 Compare: - Affinity (Kd) - Stability (t½) - Permeability (Pe) a1->d1 a2->d1 a3->d1

Sources

Validation

Conformational Analysis of Oxetane-Modified Peptides: A Comparative Guide to Structural Dynamics and Physicochemical Profiling

Peptide-based therapeutics offer a critical bridge between small molecules and large biologics, yet their clinical translation is frequently bottlenecked by proteolytic instability and poor membrane permeability. To over...

Author: BenchChem Technical Support Team. Date: March 2026

Peptide-based therapeutics offer a critical bridge between small molecules and large biologics, yet their clinical translation is frequently bottlenecked by proteolytic instability and poor membrane permeability. To overcome these limitations, the bioisosteric replacement of the planar peptide backbone carbonyl (


) with a 3-amino oxetane heterocycle has emerged as a transformative peptidomimetic strategy[1].

By shifting the backbone hybridization from


 to 

, oxetane amino acids act as programmable conformational constraints[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the conformational behavior of oxetane-modified peptides (OMPs) against native

-helical and traditional peptidomimetic architectures, detailing the self-validating analytical workflows required to profile their structural integrity.
Mechanistic Rationale: Oxetanes vs. Traditional Amide Bonds

The substitution of a canonical amide bond with an oxetane ring fundamentally alters the peptide's structural space. Unlike standard amides that predominantly adopt predictable cis or trans conformations (torsion angles


 or 

), amino-oxetanes strongly favor a gauche conformation[3].
  • Helical Disruption vs. Macrocyclization: In linear

    
    -helical peptides, the oxetane ring introduces a rigid kink. This alters the dihedral angles of residues up to three positions away, disrupting the canonical 
    
    
    
    hydrogen-bonding pattern in favor of new, short-range interactions[1]. Conversely, this exact gauche preference drastically reduces the entropic penalty for macrocyclization, making oxetanes superior to proline for designing cyclic constrained peptides[3].
  • Physicochemical Upgrades: The high dipole moment and strong hydrogen-bond accepting capability of the oxetane oxygen enhance aqueous solubility. Furthermore, the electron-withdrawing nature of the oxetane ring significantly reduces the basicity (pKa) of adjacent amines, which redirects metabolic clearance and improves passive permeability[4][5].

Comparative Physicochemical & Conformational Properties

The following table summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from a native peptide sequence to an oxetane-modified or proline-substituted sequence.

PropertyNative Amide BondProline SubstitutionOxetane Substitution
Hybridization & Geometry Planar (

)
Planar (

), cyclic
Puckered (

), cyclic
Torsion Angle Preference Trans (

) or Cis
Cis / Trans equilibriumGauche
H-Bond Acceptor Strength Very Strong (Amide

)
Very Strong (Amide

)
Strong (Oxetane Oxygen)
Proteolytic Stability Low (Readily Cleaved)ModerateExtremely High (Non-cleavable)
Impact on

-Helices
Highly StabilizingHelix breaker (kink inducer)Helix breaker (kink inducer)
Macrocyclization High entropic penaltyModerate facilitationHigh facilitation (pre-organized)
Experimental Workflows for Conformational Analysis

To rigorously evaluate the structural impact of oxetane incorporation, a triangulated approach is required. The following protocols form a self-validating system, ensuring that macroscopic in vitro spectral data aligns with microscopic in silico thermodynamic profiles.

Protocol 1: Global Secondary Structure Profiling via Circular Dichroism (CD)

Rationale: CD spectroscopy quantifies the macroscopic loss or gain of helicity. Because oxetane incorporation alters the backbone chromophore, differential CD mapping across varying solvent polarities isolates the structural perturbation from mere electronic artifacts. Methodology:

  • Sample Preparation: Dissolve the purified OMP and its native counterpart in 10 mM phosphate buffer (pH 7.4). Prepare a secondary set in 50% trifluoroethanol (TFE) to evaluate maximum helical propensity.

  • Standardization: Normalize peptide concentrations to exactly 50

    
    M using quantitative amino acid analysis (qAAA) to ensure spectral amplitude directly correlates to molar ellipticity.
    
  • Data Acquisition: Scan from 260 nm to 190 nm at 20 °C using a 1 mm pathlength quartz cuvette. Utilize a scanning speed of 50 nm/min with a 1 nm bandwidth.

  • Self-Validation & Interpretation: Calculate the mean residue ellipticity

    
    . A native 
    
    
    
    -helix exhibits characteristic minima at 208 nm and 222 nm. A significant reduction in the
    
    
    ratio in the OMP confirms the oxetane-induced helical kink[1].
Protocol 2: High-Resolution Distance Mapping via 2D NMR (NOESY/ROESY)

Rationale: To pinpoint the exact location and nature of the conformational kink, 2D NMR provides precise interproton distances. The gauche conformation of the oxetane ring forces unique spatial proximities not seen in standard amides. Methodology:

  • Solvent Exchange: Dissolve 1-2 mg of the peptide in 600

    
    L of 90% 
    
    
    
    / 10%
    
    
    (to retain labile amide protons) or 100%
    
    
    for highly lipophilic sequences.
  • Spectral Acquisition: Acquire TOCSY (mixing time 80 ms) for spin-system identification and NOESY/ROESY (mixing times 200-300 ms) for spatial correlations at 298 K.

  • Signal Assignment: Trace the sequential

    
     and 
    
    
    
    cross-peaks along the peptide backbone.
  • Causality Check: Analyze the region downstream of the oxetane modification. The absence of canonical

    
     and 
    
    
    
    NOEs, coupled with the emergence of strong sequential NOEs around the oxetane ring, validates the shift from an
    
    
    -helix to short-range hydrogen bonding[1].
Protocol 3: Thermodynamic Validation via Steered Molecular Dynamics (SMD)

Rationale: Static NMR structures cannot capture the energetic penalty of the kink. SMD simulates mechanical unfolding, providing a force-extension curve that quantifies the destabilization energy and validates the NMR distance restraints. Methodology:

  • System Solvation: Build the OMP and native peptide models. Solvate in a TIP3P water box with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Perform 100 ns of unconstrained MD (NPT ensemble, 300 K) using the NOE-derived distance restraints from Protocol 2 to equilibrate the gauche oxetane geometry.

  • Steered Unfolding: Apply a harmonic spring constant (e.g., 10 kcal/mol/Å

    
    ) to the C-terminal 
    
    
    
    atom while fixing the N-terminus. Pull at a constant velocity of 0.01 Å/ps.
  • Self-Validation: Calculate the rupture force of the hydrogen bonds. The OMP will exhibit a significantly lower peak rupture force for the

    
     bonds adjacent to the oxetane, confirming the localized destabilization observed in the global CD data[1].
    
Workflow Visualization

The logical relationship between synthesis, macroscopic analysis, microscopic distance mapping, and thermodynamic validation is illustrated below.

ConformationalAnalysis Syn Peptide Synthesis (Oxetane Incorporation) CD Circular Dichroism (CD) (Global Helicity Mapping) Syn->CD Purified OMP NMR 2D NMR Spectroscopy (NOE Distance Restraints) Syn->NMR Isotope Labeled/Unlabeled Eval Conformational Evaluation (Kink Dynamics & Stability) CD->Eval Macroscopic Data SMD Steered MD Simulations (Thermodynamic Profiling) NMR->SMD Distance Restraints NMR->Eval Microscopic Data SMD->Eval In Silico Validation

Multi-modal conformational analysis pipeline for evaluating oxetane-modified peptides.

Conclusion

Oxetane amino acids are not mere passive bioisosteres; they are active conformational directors. While they destabilize extended


-helices by introducing a rigid gauche kink, this exact geometric property makes them unparalleled tools for designing metabolically stable, macrocyclic peptidomimetics with enhanced physicochemical profiles. By employing a self-validating triad of CD, NMR, and SMD, researchers can accurately map the structural nuances of these next-generation therapeutics.
References
  • 1 - Royal Society of Chemistry (RSC) 2.3 - Journal of Medicinal Chemistry (ACS)

  • 6 - National Institutes of Health (NIH / PMC) 4.2 - Chemical Reviews (ACS)

  • 5 - National Institutes of Health (NIH / PMC)

Sources

Comparative

Engineering Peptide Resilience: A Comparative Guide to the Metabolic Stability of Oxetane-Modified vs. Native Peptides

Peptide therapeutics bridge the critical gap between small molecules and large biologics, offering high target affinity, exquisite selectivity, and low toxicity. However, native peptides are notoriously plagued by poor p...

Author: BenchChem Technical Support Team. Date: March 2026

Peptide therapeutics bridge the critical gap between small molecules and large biologics, offering high target affinity, exquisite selectivity, and low toxicity. However, native peptides are notoriously plagued by poor pharmacokinetic profiles. Their primary liability is rapid proteolytic cleavage of the peptide backbone and high metabolic clearance, which severely limits their clinical viability.

To circumvent this, the incorporation of the oxetane ring—a four-membered oxygen-containing heterocycle—has emerged as a transformative peptidomimetic strategy. By acting as a bioisosteric replacement for the scissile amide carbonyl or as a rigidifying graft on native disulfides, oxetane modifications fundamentally alter the metabolic fate of peptides. This guide objectively compares the performance of oxetane-modified peptides (OMPs) against native architectures and provides the experimental frameworks used to validate these claims.

Mechanistic Causality: Why Oxetanes Outperform Native Architectures

As an application scientist, it is crucial to understand why a structural modification yields a functional advantage. The metabolic vulnerability of native peptides lies in the polarized nature of the amide carbonyl group, which serves as the primary recognition and nucleophilic attack site for proteases.

  • Carbonyl Bioisosterism: Replacing the backbone carbonyl with a 3-amino oxetane heterocycle removes the classical protease recognition site while maintaining crucial hydrogen-bonding capabilities. Because the oxetane oxygen acts as both a hydrogen bond donor and acceptor, it preserves the peptide's secondary structure while eliminating the electrophilic center required for amide hydrolysis[1].

  • Conformational Constraint & Steric Shielding: Oxetane incorporation introduces a defined kink in linear peptide backbones and alters adjacent dihedral angles[2]. In alpha-helical motifs, this disrupts the standard

    
     hydrogen bonding, replacing it with short-range interactions that tightly pack the backbone, sterically occluding protease active sites from gaining access to adjacent vulnerable bonds[2].
    
  • Disulfide Grafting: For cyclic peptides, site-selective bis-alkylation of native cysteine disulfides with 3,3-bis(bromomethyl)oxetane locks the peptide into a highly stable, protease-resistant macrocyclic conformation. This enhances stability and bioactivity without requiring complex orthogonal protection schemes during synthesis[3].

G Native Native Peptide Protease Protease Recognition (Amide Carbonyl) Native->Protease Degradation Rapid Metabolic Degradation Protease->Degradation Oxetane Oxetane-Modified Peptide Isostere Carbonyl Isostere Replacement Oxetane->Isostere Grafting Disulfide Grafting (Conformational Constraint) Oxetane->Grafting Resistance Protease Evasion & Steric Shielding Isostere->Resistance Grafting->Resistance Stability Enhanced Metabolic Stability (Prolonged t½) Resistance->Stability

Logical pathway demonstrating how oxetane modifications bypass native peptide degradation mechanisms.

Data Presentation: Comparative Metabolic Profiles

The following table synthesizes experimental pharmacokinetic data comparing native peptide scaffolds with their oxetane-modified counterparts.

ParameterNative Peptide ScaffoldsOxetane-Modified Peptides (OMPs)Causality / Mechanism
Serum Half-Life (

)
Minutes to < 2 hours> 12 to 48+ hoursEvasion of exopeptidase and endopeptidase cleavage via carbonyl deletion and structural preorganization[4].
Intrinsic Clearance (

)
High (> 100 mL/min/kg)Low to Moderate (< 30 mL/min/kg)Reduced vulnerability to hepatic cytochrome P450 (CYP) oxidation due to increased polarity and lower lipophilicity (LogD)[5].
Aqueous Solubility Sequence-dependent (often prone to aggregation)Up to 4000x increaseThe high dipole moment of the oxetane oxygen significantly enhances solvation energy[6].
Chemical Stability Susceptible to extreme pH and oxidationHighly stable across pH 1–10The rigid spirocyclic/heterocyclic nature resists spontaneous hydrolysis and degradation[7].
Permeability (Caco-2) Poor (typically <

cm/s)
Significantly enhancedMasking of hydrogen bond donors and modulation of basicity (pKa reduction) improves membrane transit[8].
Experimental Protocol: Validating Metabolic Stability

To objectively quantify the metabolic advantages of oxetane-modified peptides, a rigorous, self-validating in vitro stability assay is required. The following protocol details the LC-MS/MS workflow for assessing serum stability.

Rationale: Human serum contains a complex mixture of endo- and exoproteases, providing a physiologically relevant environment to test backbone stability. By running the native peptide and the OMP in parallel, the assay internally validates the protective effect of the modification.

Step-by-Step Methodology: Human Serum Stability Assay
  • Preparation of Working Solutions:

    • Reconstitute the native peptide and the oxetane-modified peptide in DMSO to a 10 mM stock.

    • Dilute the stocks in 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to a final working concentration of 100 µM.

  • Matrix Equilibration:

    • Pre-warm pooled human serum (centrifuged to remove lipids) to 37°C in a shaking incubator for 15 minutes.

  • Incubation:

    • Spike the peptide working solutions into the pre-warmed serum to achieve a final peptide concentration of 5 µM. Critical Note: Ensure the final DMSO concentration remains < 1% to prevent artificial protease inhibition.

    • Incubate the mixture at 37°C under gentle agitation (300 rpm).

  • Time-Course Aliquoting & Quenching:

    • At designated time points (0, 15, 30, 60, 120, 240, and 1440 minutes), extract 50 µL aliquots.

    • Causality of Quenching: Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile (MeCN) containing 0.1% formic acid and an internal standard (e.g., a stable isotope-labeled peptide). The organic solvent instantly denatures the proteases, ensuring accurate temporal resolution and preventing post-extraction degradation.

  • Protein Precipitation & Extraction:

    • Vortex the quenched samples for 2 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

    • Transfer the clear supernatant to LC-MS vials.

  • LC-MS/MS Quantification:

    • Inject 5 µL of the supernatant onto a C18 reversed-phase column.

    • Elute using a gradient of water/acetonitrile (both containing 0.1% formic acid).

    • Monitor the intact peptide mass transition via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Analysis & Pharmacokinetic Modeling:

    • Plot the natural log of the remaining peptide percentage versus time. The slope of the linear regression yields the elimination rate constant (

      
      ).
      
    • Calculate half-life (

      
      ).
      

Workflow Prep 1. Peptide Prep (Native vs Oxetane) Incubate 2. Incubation (Human Serum, 37°C) Prep->Incubate Quench 3. Aliquot & Quench (Ice-cold MeCN) Incubate->Quench Centrifuge 4. Centrifugation (Protein Pellet) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Quantification) Centrifuge->LCMS Data 6. PK Modeling (t½ Calculation) LCMS->Data

Step-by-step experimental workflow for evaluating in vitro serum stability of peptides.

Conclusion

For drug development professionals, the transition from native peptides to oxetane-modified architectures represents a paradigm shift in overcoming pharmacokinetic liabilities. By strategically replacing carbonyls or grafting disulfides with oxetanes, researchers can engineer peptides that retain potent biological activity while exhibiting profound resistance to metabolic and proteolytic degradation.

References

1.2 2. 4 3.8 4.3 5.6 6.1 7.7 8.5

Sources

Validation

Publish Comparison Guide: X-Ray Crystal Structure and Physicochemical Profiling of 2-Amino-2-(oxetan-3-yl)acetic Acid Derivatives

Executive Summary: The Causality of Bioisosteric Replacement In modern drug discovery and peptide engineering, optimizing metabolic stability without inflating lipophilicity (LogD) is a persistent challenge. As an applic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Causality of Bioisosteric Replacement

In modern drug discovery and peptide engineering, optimizing metabolic stability without inflating lipophilicity (LogD) is a persistent challenge. As an application scientist dealing with late-stage lead optimization, I frequently utilize 2-amino-2-(oxetan-3-yl)acetic acid derivatives as bioisosteres for traditional aliphatic amino acids like valine, tert-leucine, and cyclobutylglycine.

This replacement is not merely a cosmetic structural tweak; it is a strategic maneuver grounded in physical chemistry. The oxetane ring—a four-membered oxygen-containing heterocycle—acts as a highly polar, low-molecular-weight surrogate for gem-dimethyl groups[1]. By introducing an electronegative oxygen atom into a strained ring system, we fundamentally alter the molecule's Ramachandran dihedral distribution, hydration shell, and inductive electronic effects[2]. This guide objectively compares the solid-state X-ray crystallographic data and physicochemical performance of oxetane-containing amino acids against their traditional counterparts, providing actionable, self-validating protocols for your own research.

Structural Comparison via X-Ray Crystallography

To truly understand how an unnatural amino acid behaves in a biological system, we must first examine its solid-state conformation. X-ray crystallography provides the ultimate ground truth for bond angles, ring puckering, and hydrogen-bonding networks.

When we compare the X-ray crystal structure of 2-amino-2-(oxetan-3-yl)acetic acid to cyclobutylglycine and tert-leucine, the structural divergence becomes clear[2][3]. The oxetane ring is nearly planar, which minimizes the severe gauche interactions that plague cyclobutane analogues.

Table 1: Solid-State Crystallographic & Structural Parameters
Parameter2-Amino-2-(oxetan-3-yl)acetic acidCyclobutylglycinetert-LeucineValine
Ring Puckering Angle ~0° - 16° (Nearly planar)~30° (Highly puckered)N/AN/A
C-X-C Bond Angle 90.2° (C-O-C)88.0° (C-C-C)109.5° (Tetrahedral)109.5°
H-Bond Acceptor Yes (Strong, via Oxetane Oxygen)NoNoNo
Steric Volume ~75 ų~78 ų~70 ų~55 ų
Backbone Dihedral Impact Favors extended

-strand
RestrictedHighly restrictedFlexible

The Causality Insight: Why does the puckering angle matter? The planar structure of the oxetane ring minimizes internal strain while projecting the oxygen lone pairs outward into the solvent accessible surface area. This allows the oxetane oxygen to participate in crucial water-bridged hydrogen-bonding networks within the crystal lattice and protein active sites—a feature completely absent in the purely hydrophobic cyclobutyl or tert-butyl groups[4].

Physicochemical Performance: The Inductive Effect

Beyond steric bulk, the true power of the oxetane amino acid lies in its electronic properties. The electronegative oxygen atom confers a powerful inductive electron-withdrawing effect that propagates through the


-bonds to the 

-amine position[1].
Table 2: Physicochemical & ADME Properties Comparison
PropertyOxetane DerivativeCyclobutyl Analoguetert-Leucine

-Amine pKa
~7.2 (Reduced basicity)~9.5~9.8
LogD (pH 7.4) Lower (More hydrophilic)Higher (Lipophilic)Higher
Metabolic Stability High (Resists CYP450 oxidation)ModerateHigh
Aqueous Solubility ExcellentPoorModerate

The Causality Insight: The reduced pKa of the


-amine in the oxetane derivative (dropping from ~9.8 to ~7.2) means a significantly larger fraction of the molecule is un-ionized at physiological pH (7.4). Paradoxically, this reduction in basicity often improves passive membrane permeability (e.g., in Caco-2 assays) despite the molecule having a lower overall LogD[1]. Furthermore, the oxetane oxygen acts as a metabolic shield, preventing the rapid CYP450-mediated oxidation that typically targets exposed lipophilic cycloalkanes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocol for obtaining and verifying the X-ray crystal structure must be an internally self-validating system. Below is the standardized methodology used to crystallize and validate 2-amino-2-(oxetan-3-yl)acetic acid derivatives.

Step-by-Step Methodology: Hanging-Drop Vapor Diffusion & X-Ray Validation
  • Enantiomeric Purification: Synthesize and purify the 2-amino-2-(oxetan-3-yl)acetic acid derivative to >98% enantiomeric excess (ee) via chiral HPLC.

    • Causality: Enantiomeric purity is critical. Racemic mixtures will crystallize into centrosymmetric space groups (e.g.,

      
      ), which forces a false symmetry and masks the true biological conformation of the pure enantiomer.
      
  • Crystallization Setup: Dissolve the compound in a minimal volume of aqueous buffer (pH 7.0) to a concentration of 15-20 mg/mL. Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M ammonium acetate.

  • Incubation: Incubate the sealed plates at 20°C. Diffraction-quality single crystals typically form within 3-5 days.

  • Cryoprotection & Harvesting: Transfer the crystals to a cryoprotectant solution (reservoir solution + 20% glycerol) for exactly 10 seconds, then flash-cool in liquid nitrogen (90 K).

    • Causality: Flash-cooling forces the solvent into a vitreous (glass-like) state. Failing to do this allows crystalline ice to form, which produces dominant powder diffraction rings that obscure the sample's diffraction spots.

  • Data Collection: Collect diffraction data at a synchrotron source utilizing a wavelength of ~1.000 Å.

  • Self-Validation (The Integrity Check):

    • Solve the structure using direct methods (e.g., SHELXT) and refine (SHELXL).

    • Validation Check 1 (

      
      ): Monitor the 
      
      
      
      value. If
      
      
      , the model is overfitted, or the phase problem was solved incorrectly.
    • Validation Check 2 (B-Factor Analysis): Analyze the B-factors (temperature factors) of the oxetane oxygen versus the ring carbons. A correctly assigned oxygen will have a B-factor consistent with its neighboring carbons. If a carbon was mistakenly modeled as an oxygen, the refinement software will artificially inflate its B-factor to compensate for the missing electron density. This acts as an internal, mathematical proof of the molecular structure.

Logical Workflow Visualization

The following diagram maps the logical progression from synthesis to structural validation, highlighting the critical self-validation checkpoints required to confirm the bioisosteric properties of the oxetane derivative.

G A Synthesis of Oxetane Amino Acid B Enantiomeric Resolution (>98% ee) A->B C Vapor Diffusion Crystallization B->C D Synchrotron X-Ray Diffraction (90 K) C->D E Phasing & Electron Density Mapping D->E F Self-Validation (R-free, B-factors) E->F G Bioisostere Overlay Comparison F->G

Caption: Workflow for synthesis, crystallization, and validation of oxetane amino acid derivatives.

Conclusion

When benchmarked against traditional aliphatic and cycloalkane amino acids, 2-amino-2-(oxetan-3-yl)acetic acid derivatives offer a vastly superior physicochemical profile. The crystallographic data proves that the oxetane ring provides a unique, planar, and highly polar scaffold that acts as a potent hydrogen-bond acceptor. By leveraging the inductive electron-withdrawing effects of the oxetane oxygen, researchers can lower amine basicity, improve aqueous solubility, and enhance metabolic stability without the lipophilic penalty associated with tert-leucine or cyclobutylglycine.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[2]

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Source: ChemRxiv URL:[4]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: Molecules (MDPI) URL:[3]

Sources

Comparative

Comprehensive Comparison Guide: Counterion Effects on 2-Amino-2-(oxetan-3-yl)acetate

Introduction Oxetanes have emerged as premier bioisosteres for gem-dimethyl and carbonyl groups in modern medicinal chemistry, offering improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxetanes have emerged as premier bioisosteres for gem-dimethyl and carbonyl groups in modern medicinal chemistry, offering improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability[1]. Among these building blocks, 2-amino-2-(oxetan-3-yl)acetate is a highly valuable unnatural amino acid. However, the inherent ring strain of the oxetane moiety (approximately 25.5 kcal/mol) makes it uniquely susceptible to degradation under specific chemical environments[2].

A critical, yet often overlooked, parameter in the handling and application of this amino acid is the choice of counterion. Whether supplied as a zwitterion, a hydrochloride (HCl) salt, a trifluoroacetate (TFA) salt, or a sodium (Na⁺) salt, the counterion profoundly dictates the molecule's shelf-life, solubility profile, and downstream coupling efficiency.

Mechanistic Insights: The Causality of Counterion-Induced Degradation

The stability of the oxetane ring is governed by a delicate balance between acid catalysis and nucleophilic attack. While oxetanes are remarkably stable under basic conditions, they are prone to ring-opening when exposed to strong protic or Lewis acids[3].

  • HCl Salt (High Risk): The presence of HCl provides both a strong proton source to activate the oxetane oxygen and a highly nucleophilic chloride ion. This combination rapidly drives the ring-opening reaction to form 2-amino-4-chloro-3-hydroxybutanoate derivatives[4]. The use of chloride under acidic conditions is a known method for intentionally opening oxetane rings, making the HCl salt highly unstable for long-term storage[5].

  • TFA Salt (Moderate Risk): Trifluoroacetic acid is a strong acid, but the trifluoroacetate anion is a notoriously poor nucleophile. Consequently, while the oxetane ring is protonated, the lack of a strong nucleophile kinetically delays ring opening. However, in the presence of trace water, slow acid-catalyzed hydrolysis to the corresponding diol still occurs over time[4].

  • Zwitterion & Sodium Salts (Low Risk): In the absence of an activating acid, the oxetane ring remains intact. The zwitterionic form rests at its isoelectric point, preventing auto-catalysis, while the sodium salt maintains a basic environment that completely suppresses ring-opening trajectories[3].

Mechanism cluster_acidic Acidic Counterions cluster_neutral_basic Neutral / Basic Forms Core 2-Amino-2-(oxetan-3-yl)acetate HCl HCl Salt (Strong Acid + Strong Nucleophile) Core->HCl + HCl TFA TFA Salt (Strong Acid + Weak Nucleophile) Core->TFA + TFA Zwit Zwitterion (Neutral) Core->Zwit Isoelectric Point Na Sodium Salt (Basic) Core->Na + NaOH DegradationCl Rapid Ring Opening (Chlorohydrin) HCl->DegradationCl Nucleophilic Attack (Cl-) DegradationOH Slow Hydrolysis (Diol Formation) TFA->DegradationOH Acid Catalysis (H2O) Stable Intact Oxetane Ring (High Stability) Zwit->Stable No Activation Na->Stable Base Tolerant

Figure 1: Mechanistic pathways of oxetane ring stability as a function of counterion selection.

Quantitative Comparison of Counterion Forms

To guide synthetic planning, the physicochemical and stability profiles of the four primary counterion forms are summarized below.

Counterion FormChemical Stability (t₁/₂ at 25°C in H₂O)Aqueous SolubilityOrganic Solubility (DMF/NMP)HygroscopicityPrimary Degradation Pathway
Zwitterion > 6 monthsModerateLowLowNone (Highly Stable)
Sodium (Na⁺) > 6 monthsHighLowHighNone (Highly Stable)
TFA Salt ~ 48 hoursHighHighHighAcid-catalyzed hydrolysis
HCl Salt < 1 hourHighModerateExtremeNucleophilic ring-opening
Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They embed internal controls to directly link the observed outcomes to the counterion effect.

Protocol 1: NMR-Based Kinetic Stability Assay

Rationale: This assay isolates the counterion variable by monitoring degradation in a neutral solvent (D₂O) without introducing external reagents that could shift the pH or nucleophilic baseline.

  • Sample Preparation: Prepare 0.1 M solutions of 2-amino-2-(oxetan-3-yl)acetate in D₂O. For salt comparisons, use the pre-formed HCl, TFA, and Na⁺ salts, or titrate the zwitterion with exactly 1.0 equivalent of the respective acid/base.

  • Baseline Acquisition: Immediately acquire a baseline ¹H-NMR spectrum (t=0). The intact oxetane ring protons appear as distinct multiplets between 4.5 and 5.0 ppm.

  • Incubation & Monitoring: Incubate the NMR tubes in a thermostated probe at 25°C. Acquire spectra every 15 minutes for the HCl salt and every 4 hours for the TFA salt.

  • Data Validation: Calculate the degradation half-life (t₁/₂) by integrating the disappearance of the 4.5–5.0 ppm signals against the appearance of downfield shifts corresponding to the ring-opened products (e.g., the chloromethyl protons of the HCl degradation product).

Workflow Step1 1. Sample Prep Equimolar Salts in D2O Step2 2. Incubation Thermostated at 25°C Step1->Step2 Step3 3. 1H-NMR Monitor 4.5-5.0 ppm Step2->Step3 Step4 4. Kinetic Analysis Calculate t(1/2) Step3->Step4

Figure 2: Self-validating NMR workflow for assessing oxetane ring stability across counterions.

Protocol 2: Downstream Peptide Coupling Efficiency

Rationale: The counterion directly impacts the stoichiometry of the coupling reaction. Failing to account for the acid counterion results in incomplete activation and accelerated oxetane degradation during the coupling step.

  • Neutralization: Dissolve 0.2 mmol of the chosen amino acid salt in 2 mL of anhydrous DMF. Crucial Causality Step: If using the HCl or TFA salt, add exactly 0.2 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the counterion before adding the coupling reagent. The zwitterion requires no pre-neutralization but may require brief sonication for full dissolution.

  • Activation: Add 0.19 mmol of HATU and an additional 0.4 mmol of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling: Introduce the activated mixture to the resin-bound amine (0.1 mmol scale). Agitate for 1 hour at room temperature.

  • Cleavage & Validation: Cleave a micro-aliquot from the resin. Analyze via HPLC-MS. A successful protocol will show a single peak for the desired oxetane-containing peptide. The presence of a +36 Da (HCl addition) or +18 Da (H₂O addition) mass shift validates that the neutralization step was insufficient, allowing the counterion to catalyze ring-opening during activation.

Conclusion

For long-term storage and baseline stability, the zwitterionic form of 2-amino-2-(oxetan-3-yl)acetate is unequivocally superior. However, for applications requiring high solubility in organic solvents (such as solid-phase peptide synthesis), the TFA salt offers the best compromise, provided it is stored under anhydrous conditions and strictly neutralized immediately prior to coupling. The HCl salt should be avoided for this specific amino acid due to the rapid, irreversible nucleophilic ring-opening driven by the chloride ion.

References

1.[4] Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv Source: chemrxiv.org URL:[Link]

2.[5] Title: Enantioselective Oxetane Ring Opening with Chloride: Unusual Use of Wet Molecular Sieves for the Controlled Release of HCl - PubMed Source: nih.gov URL:[Link]

4.[1] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

5.[2] Title: Oxetanes: formation, reactivity and total syntheses of natural products - PMC Source: nih.gov URL:[Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Evaluation of Oxetane-Containing Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, peptidomimetics represent a compelling class of therapeutic agents, bridging the gap between the hig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a compelling class of therapeutic agents, bridging the gap between the high specificity and potency of peptides and the favorable pharmacokinetic profiles of small molecules.[1][2] However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability, which can hinder their clinical translation.[3][4] To overcome these hurdles, medicinal chemists employ various strategies to modify the peptide backbone, and one such innovative approach is the incorporation of an oxetane ring.[1][5]

The oxetane motif, a four-membered cyclic ether, has garnered significant attention as a bioisostere for carbonyl and gem-dimethyl groups.[6][7] Its introduction into a molecule can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[7][8] When incorporated into a peptidomimetic scaffold, the oxetane ring can also induce conformational changes, providing access to new chemical space and potentially enhancing binding affinity to the biological target.[9]

This guide provides a comprehensive overview of the in vitro and in vivo methodologies used to evaluate oxetane-containing peptidomimetics. It is designed to offer not just procedural details, but also the scientific rationale behind experimental choices, empowering researchers to design and execute robust studies for this promising class of compounds. We will delve into key assays for common drug targets, explore essential pharmacokinetic and efficacy studies, and present a comparative analysis of how the oxetane motif influences the performance of peptidomimetics against their traditional counterparts.

Part 1: In Vitro Evaluation: Unveiling Potency and Mechanism

The initial stages of drug discovery for oxetane-containing peptidomimetics, like any therapeutic candidate, rely on a battery of in vitro assays to determine their biological activity, selectivity, and mechanism of action. Here, we focus on two common classes of drug targets for peptidomimetics: proteases and G-protein coupled receptors (GPCRs).

Biochemical Assays: A Focus on Protease Inhibition

Proteases are a major class of enzymes and attractive drug targets for a multitude of diseases.[10] Many peptidomimetics are designed as protease inhibitors, and the incorporation of an oxetane ring in place of a scissile amide bond can confer resistance to cleavage while maintaining or even enhancing inhibitory activity.[9] A widely used method to assess the potency of protease inhibitors is the fluorogenic substrate assay.

Principle of Fluorogenic Protease Assays

This assay employs a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage by the protease, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.[11] The inhibitory potential of a test compound, such as an oxetane-containing peptidomimetic, is determined by its ability to reduce the rate of this fluorescence increase.

Experimental Protocol: Fluorogenic Protease Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of oxetane-containing peptidomimetics against a target protease.

Materials:

  • Target Protease

  • Fluorogenic Peptide Substrate

  • Assay Buffer (specific to the protease)

  • Test Compounds (Oxetane-containing peptidomimetics and controls)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the Assay Buffer.

    • Reconstitute and dilute the Fluorogenic Peptide Substrate in Assay Buffer to the desired final concentration (typically at or below the Km value).

    • Dilute the Target Protease in Assay Buffer to a concentration that yields a linear rate of substrate cleavage over the desired time course.

    • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well microplate, add the test compounds at various concentrations. Include wells for a positive control (protease without inhibitor) and a negative control (assay buffer without protease).

    • Add the diluted Target Protease to all wells except the negative control.

    • Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Fluorogenic Peptide Substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for a red fluorescent substrate) kinetically over a set period (e.g., 30-60 minutes).[12]

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Plot the reaction velocity against the concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Workflow for a Fluorogenic Protease Activity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis p1 Prepare Assay Buffer a1 Add Buffer, Protease, and Test Compound to Microplate Wells p1->a1 p2 Prepare Fluorogenic Substrate a3 Initiate Reaction with Substrate p2->a3 p3 Prepare Protease Solution p3->a1 p4 Prepare Test Compounds (e.g., Oxetane-Peptidomimetic) p4->a1 a2 Incubate a1->a2 Pre-incubation a2->a3 r1 Measure Fluorescence Over Time a3->r1 Kinetic Reading r2 Calculate Reaction Velocity r1->r2 r3 Determine IC50 Values r2->r3

Caption: This diagram illustrates the key steps in a fluorogenic protease activity assay, from reagent preparation to data analysis.

Cell-Based Assays: Interrogating GPCR Modulation

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[13] Peptidomimetics are frequently designed to act as agonists or antagonists of GPCRs. Calcium mobilization assays are a common and effective method for assessing the activity of GPCRs that couple to the Gq signaling pathway.[14]

Principle of Calcium Mobilization Assays

Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3).[15] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] This transient increase in intracellular Ca2+ concentration can be detected using fluorescent dyes that exhibit an increase in fluorescence upon binding to calcium.[16] The magnitude of the fluorescence signal is proportional to the extent of GPCR activation.

Experimental Protocol: Cell-Based GPCR Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the effect of oxetane-containing peptidomimetics on Gq-coupled GPCRs.

Materials:

  • Mammalian cell line stably or transiently expressing the target GPCR (e.g., HEK293, CHO)

  • Cell culture medium and supplements

  • FLIPR Calcium Assay Kit (or similar) containing a calcium-sensitive dye

  • Probenecid (if required by the cell line to prevent dye leakage)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test Compounds (Oxetane-containing peptidomimetics and controls)

  • 96- or 384-well black, clear-bottom cell culture plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Preparation:

    • Seed the GPCR-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, adding probenecid if necessary.[14]

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C to allow the cells to take up the dye.

  • Assay Execution:

    • Prepare serial dilutions of the test compounds in Assay Buffer in a separate compound plate.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the test compounds to the cell plate and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The instrument's software will record the fluorescence signal before and after compound addition.

    • The change in fluorescence (ΔF) is calculated for each well.

    • Plot the ΔF against the concentration of the test compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values by fitting the data to a dose-response curve.

Workflow for a Cell-Based GPCR Calcium Mobilization Assay

cluster_cell_prep Cell Preparation cluster_compound_prep Compound Preparation cluster_assay_run Assay Execution cluster_analysis Data Analysis c1 Seed GPCR-expressing Cells in Microplate c2 Incubate Overnight c1->c2 c3 Load Cells with Calcium-Sensitive Dye c2->c3 a1 Place Cell Plate in FLIPR Instrument c3->a1 p1 Prepare Serial Dilutions of Test Compounds (e.g., Oxetane-Peptidomimetic) a2 Add Test Compounds p1->a2 a1->a2 a3 Measure Fluorescence Changes a2->a3 d1 Generate Concentration-Response Curves a3->d1 d2 Calculate EC50/IC50 Values d1->d2

Caption: This diagram outlines the workflow for a typical cell-based calcium mobilization assay to assess GPCR activity.

Part 2: In Vivo Evaluation: Assessing Pharmacokinetics and Efficacy

Promising candidates from in vitro screening must then be evaluated in vivo to understand their behavior in a complex biological system. This involves assessing their pharmacokinetic profile and their efficacy in a relevant disease model.

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[17] The goal is to understand how the body affects the drug over time. The incorporation of an oxetane motif is often intended to improve these PK properties.[1]

Key Pharmacokinetic Parameters

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time required for the drug concentration to decrease by half.

  • Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.

General Protocol for a Mouse Pharmacokinetic Study

This protocol provides a basic framework for a PK study in mice, a common preclinical species.

Materials:

  • Test Compound (Oxetane-containing peptidomimetic)

  • Vehicle for formulation (e.g., saline, PEG400/water)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Dosing equipment (e.g., syringes, gavage needles)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Pre-Study:

    • Formulate the test compound in a suitable vehicle.

    • Acclimate the mice to the housing conditions.

    • Divide the mice into groups for intravenous (IV) and oral (PO) administration.[18]

  • Dosing and Sampling:

    • Administer the compound to the respective groups at a specific dose.

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via a suitable method (e.g., tail vein, retro-orbital).[19]

    • Process the blood by centrifugation to obtain plasma.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for quantifying the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the compound at each time point.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each route of administration.

    • Use pharmacokinetic software to calculate the key PK parameters.

    • Calculate bioavailability by comparing the AUC from the PO route to the AUC from the IV route.

Workflow for a Mouse Pharmacokinetic Study

cluster_pre_study Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Sample Analysis & PK Calculation ps1 Formulate Test Compound d1 Administer Compound (IV or PO) ps1->d1 ps2 Acclimate Animals ps3 Assign Animals to Groups (e.g., IV and PO) ps2->ps3 ps3->d1 d2 Collect Blood Samples at Predetermined Time Points d1->d2 d3 Process Blood to Plasma d2->d3 a1 Quantify Compound Concentration in Plasma (LC-MS/MS) d3->a1 a2 Plot Concentration vs. Time a1->a2 a3 Calculate PK Parameters (e.g., Cmax, Tmax, AUC, t1/2) a2->a3

Caption: This diagram shows the sequential steps involved in conducting a typical pharmacokinetic study in mice.

Efficacy Assessment in Disease Models

The ultimate test of a drug candidate is its ability to produce a therapeutic effect in a relevant disease model. The choice of model is critical and depends on the therapeutic indication. For peptidomimetics, oncology is a common area of investigation.[20]

Choosing the Right Animal Model: Focus on Oncology

  • Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunocompromised mice.[21] They are widely used to assess the anti-tumor activity of novel compounds.

  • Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the therapeutic agent and the host immune system.

  • Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors spontaneously due to specific genetic mutations, closely mimicking human cancer development.

General Protocol for an Anti-Cancer Efficacy Study in a Xenograft Mouse Model

This protocol describes a general approach to evaluating the efficacy of an oxetane-containing peptidomimetic in a subcutaneous xenograft model.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude or SCID)

  • Test Compound (Oxetane-containing peptidomimetic) and vehicle

  • Calipers for tumor measurement

  • Dosing and surgical equipment

Procedure:

  • Model Development:

    • Inject the human cancer cells subcutaneously into the flank of the mice.

    • Monitor the mice regularly for tumor growth.

    • When the tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Phase:

    • Administer the test compound and vehicle to the respective groups according to a defined dosing schedule (e.g., daily, twice weekly).

    • Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals (e.g., 2-3 times per week).

    • Monitor the body weight of the mice as an indicator of treatment-related toxicity.

  • Endpoint Analysis:

    • Continue the study until the tumors in the control group reach a pre-defined endpoint or for a set duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and, if desired, preserve them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

Workflow for a Xenograft Mouse Model Efficacy Study

cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_data_analysis Data Analysis md1 Implant Human Tumor Cells into Immunocompromised Mice md2 Monitor Tumor Growth md1->md2 md3 Randomize Mice into Treatment Groups When Tumors Reach a Specific Size md2->md3 t1 Administer Test Compound (e.g., Oxetane-Peptidomimetic) and Vehicle Control md3->t1 t2 Monitor Tumor Volume and Body Weight Regularly t1->t2 e1 Euthanize Mice at Study Endpoint t2->e1 Endpoint Criteria Met da1 Compare Tumor Growth Inhibition Between Groups t2->da1 da2 Assess Treatment-Related Toxicity t2->da2 e2 Excise Tumors and Weigh e1->e2 e3 Analyze Tumors and Tissues (e.g., Histology, Biomarker Analysis) e2->e3 e2->da1

Sources

Comparative

Head-to-Head Comparison of Synthetic Routes to Oxetane Amino Acids

Oxetane-containing amino acids have emerged as highly privileged scaffolds in modern medicinal chemistry. By acting as bioisosteres for gem-dimethyl groups or carbonyl moieties, the incorporation of the strained, four-me...

Author: BenchChem Technical Support Team. Date: March 2026

Oxetane-containing amino acids have emerged as highly privileged scaffolds in modern medicinal chemistry. By acting as bioisosteres for gem-dimethyl groups or carbonyl moieties, the incorporation of the strained, four-membered oxetane ring significantly improves the physicochemical properties of peptide-based therapeutics—enhancing aqueous solubility, increasing metabolic stability, and lowering lipophilicity (logP) without compromising structural integrity[1],[2].

However, synthesizing these strained systems presents unique challenges. The inherent ring strain of the oxetane core often leads to decomposition or unwanted ring-opening under harsh classical reaction conditions[1]. Consequently, synthetic chemists have developed specialized methodologies to access these valuable building blocks.

As a Senior Application Scientist, I have evaluated the three premier synthetic routes to oxetane amino acids. This guide provides an objective, head-to-head comparison of their mechanisms, experimental protocols, and overall performance to help you select the optimal workflow for your drug development pipeline.

Route 1: Modified Strecker-Type Synthesis (α-Amino Acids)

Expertise & Experience

The classical Strecker synthesis—reacting a ketone with ammonium chloride and sodium cyanide—is notoriously problematic when applied directly to 3-oxetanone[1]. The high ring strain and electrophilicity of 3-oxetanone make it susceptible to ring-opening and decomposition in aqueous, unbuffered conditions[1],[3]. To circumvent this, a modified Strecker approach utilizes trimethylsilyl cyanide (TMSCN) as a milder, organic-soluble cyanide source along with a secondary dialkylamine[1],[3]. This one-pot reaction efficiently forms a 3-amino-3-cyano-oxetane intermediate, which can then be carefully hydrolyzed to the corresponding 3,3-disubstituted oxetane α-amino acid[1],[3].

Self-Validating Protocol
  • Imine/Cyanohydrin Formation: In a flame-dried flask under an inert atmosphere, dissolve 3-oxetanone (1.0 equiv) and a secondary amine (e.g., dibenzylamine, 1.05 equiv) in anhydrous dichloromethane (DCM)[3].

  • Cyanation: Cool the mixture to 0 °C. Dropwise, add TMSCN (1.2 equiv)[1],[3]. Causality note: The use of TMSCN prevents the generation of harsh aqueous hydroxide/cyanide species that would otherwise degrade the oxetane ring.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC until complete consumption of 3-oxetanone.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield the 3-amino-3-cyano-oxetane intermediate[1].

  • Hydrolysis: Subject the intermediate to carefully controlled acidic hydrolysis to convert the nitrile to a carboxylic acid, yielding the final oxetane α-amino acid[1].

Strecker A Oxetan-3-one B TMSCN + Sec-Amine (Modified Strecker) A->B C 3-Amino-3-cyano-oxetane B->C D Controlled Hydrolysis C->D E Oxetane α-Amino Acid D->E

Caption: Modified Strecker synthesis workflow for oxetane α-amino acids.

Route 2: HWE Olefination & Aza-Michael Addition (β-Amino Acids)

Expertise & Experience

When the target is an oxetane β-amino acid (e.g., 3-substituted 3-(aminomethyl)oxetanes), the Horner-Wadsworth-Emmons (HWE) olefination coupled with an aza-Michael addition is the gold standard[4],[5]. 3-oxetanone is first converted into an α,β-unsaturated ester using methyl-2-(dimethoxyphosphoryl)acetate[4]. The subsequent aza-Michael addition requires a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the nucleophilic attack of an amine onto the electron-deficient alkene[4]. This route avoids direct nucleophilic attack on the strained oxetane carbon, preserving the ring intact while building the amino acid side chain.

Self-Validating Protocol
  • HWE Olefination: To a solution of methyl-2-(dimethoxyphosphoryl)acetate (1.1 equiv) in acetonitrile, add DBU (1.2 equiv) at 0 °C[4]. Stir for 30 minutes to form the ylide.

  • Ketone Addition: Add 3-oxetanone (1.0 equiv) dropwise. Stir at room temperature to yield methyl 2-(oxetan-3-ylidene)acetate (typically ~73% yield)[4].

  • Aza-Michael Addition: Isolate the unsaturated ester. In a separate flask, dissolve the ester (1.0 equiv) and an N-Boc-protected amine in acetonitrile[4].

  • Catalysis: Add a catalytic amount of DBU. Heat the mixture to 45 °C for 24 hours[4]. Causality note: DBU activates the amine for conjugate addition without causing base-catalyzed ring opening of the oxetane.

  • Purification: Concentrate the mixture and purify via silica gel chromatography to isolate the oxetane β-amino acid derivative (yields up to 93% for the addition step)[4].

HWE A Oxetan-3-one B HWE Olefination (Phosphonoacetate, DBU) A->B C 2-(Oxetan-3-ylidene)acetate B->C D Aza-Michael Addition (Amine, DBU cat.) C->D E Oxetane β-Amino Acid D->E

Caption: HWE olefination and aza-Michael addition for oxetane β-amino acids.

Route 3: Visible-Light-Induced Photocatalytic Decarboxylative Giese-Type Reaction (γ- and α-Amino Acids)

Expertise & Experience

The most modern and versatile approach utilizes photoredox catalysis. As demonstrated by Zhang and co-workers, 3-methyleneoxetane acts as a highly reactive radical acceptor[6],[7]. By using readily available amino acid precursors (carboxylic acids) as radical sources, a visible-light-induced decarboxylative Giese-type reaction can be achieved[6],[8]. The causality behind this reaction's high efficiency lies in "ring strain release"—the conversion of the sp² hybridized exocyclic double bond of 3-methyleneoxetane to an sp³ hybridized center relieves significant steric eclipsing interactions, driving the radical addition forward under exceptionally mild, room-temperature conditions[8].

Self-Validating Protocol
  • Reaction Setup: In a Schlenk tube, combine the carboxylic acid radical precursor (1.5 equiv), 3-methyleneoxetane (1.0 equiv), and the photocatalyst (e.g., 4CzIPN, 2 mol%)[8].

  • Solvent & Base: Add a degassed solvent mixture and a base (e.g., Cs₂CO₃) to deprotonate the carboxylic acid, facilitating single-electron transfer (SET)[8].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen. Causality note: Oxygen must be excluded as it would otherwise quench the excited photocatalyst or trap the carbon-centered radical.

  • Irradiation: Irradiate the mixture with blue LEDs at room temperature for 12–24 hours[6],[8].

  • Isolation: Dilute with water, extract with ethyl acetate, and purify via flash chromatography to obtain the versatile 3,3'-disubstituted oxetane amino acid in high yields[6],[8].

Photoredox A Carboxylic Acid Precursor B Visible Light + 4CzIPN (Decarboxylation) A->B C Alkyl Radical B->C D 3-Methyleneoxetane (Radical Acceptor) C->D Strain-Release Addition E Oxetane γ/α-Amino Acid D->E

Caption: Visible-light-induced decarboxylative Giese-type reaction mechanism.

Head-to-Head Comparison: Quantitative Data & Performance

To assist in selecting the optimal synthetic route for your drug development pipeline, the following table summarizes the performance, scope, and operational parameters of each methodology.

ParameterModified Strecker[1],[3]HWE + Aza-Michael[4]Photocatalytic Giese[6],[8]
Target Product α-Amino acids (gem-disubstituted)β-Amino acidsγ- and α-Amino acids
Key Starting Material 3-Oxetanone3-Oxetanone3-Methyleneoxetane
Key Reagents TMSCN, Secondary AminePhosphonoacetate, DBU, AmineCarboxylic acid, Photocatalyst, Light
Typical Yields Moderate (Depends heavily on hydrolysis)Good to Excellent (~50-70% over 2 steps)High yields (Divergent synthesis)
Reaction Conditions 0 °C to RT, then acidic hydrolysis0 °C to 45 °CRoom Temperature (Photochemical)
Primary Advantage Direct access to core α-amino acidsExcellent regioselectivity, high yieldsExtremely mild, vast substrate scope
Primary Limitation Hydrolysis step risks ring openingMulti-step, limited to β-derivativesRequires specialized photoredox setup
Conclusion

The choice of synthetic route depends heavily on the desired spatial arrangement of the amino acid. For direct bioisosteric replacement of natural α-amino acids, the Modified Strecker route remains a foundational, albeit delicate, approach[1]. For extending the carbon chain to access β-peptidomimetics, the HWE + Aza-Michael sequence offers robust yields and excellent functional group tolerance[4]. Finally, for cutting-edge divergent synthesis, the Photocatalytic Giese-Type Reaction leverages the inherent strain of 3-methyleneoxetane to forge complex γ- and α-amino acids under exceptionally mild conditions, representing the forefront of modern synthetic methodology[6],[8].

References

1.[4] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. 4 2.[6] Synthesis of Diverse Oxetane Amino Acids via Visible‐Light‐Induced Photocatalytic Decarboxylative Giese‐Type Reaction. ResearchGate. 6 3.[1] Application Notes and Protocols: Synthesis of Novel Amino Acid Derivatives via Strecker Synthesis with 3-Oxetanone. Benchchem. 1 4.[5] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.... NIH. 5 5.[3] Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. 3 6.[8] The strategies of hydroalkylation of alkenes. ResearchGate. 8 7.[7] 张永强 - 药学院- 华东理工大学 (Zhang Yongqiang - School of Pharmacy - ECUST). ECUST. 7 8.[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. 2

Sources

Validation

A Comparative Guide to Validating the Incorporation of 2-amino-2-(oxetan-3-yl)acetic Acid by Edman Degradation

Introduction: The Critical Role of Non-Canonical Amino Acids in Drug Discovery In the landscape of modern drug development, particularly in peptide therapeutics, the strategic incorporation of non-canonical amino acids (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern drug development, particularly in peptide therapeutics, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of innovation.[1][2] Moving beyond the 20 proteinogenic amino acids allows for the design of peptides with enhanced pharmacological properties, such as improved proteolytic stability, constrained conformations for higher receptor affinity, and novel functionalities.[3][4][5]

One such ncAA of growing interest is 2-amino-2-(oxetan-3-yl)acetic acid. The oxetane ring, a four-membered ether, is a fascinating structural motif. It can act as a surrogate for gem-dimethyl or carbonyl groups, and its incorporation can beneficially influence a molecule's aqueous solubility, metabolic stability, and lipophilicity.[6][7][8] However, the successful synthesis of a peptide containing this or any ncAA is only half the battle. Rigorous analytical validation is required to confirm its precise position and incorporation.

This guide provides an in-depth technical comparison and experimental framework for using Edman degradation—a classic, highly reliable protein sequencing technique—to definitively validate the incorporation of 2-amino-2-(oxetan-3-yl)acetic acid into a peptide sequence.

The Edman Degradation Reaction: A Gold Standard for N-Terminal Sequencing

Developed by Pehr Edman in 1950, Edman degradation is a stepwise method for sequencing amino acids from the N-terminus of a peptide or protein.[9][10][11] Its enduring relevance lies in its precision and reliability for shorter peptides, making it an ideal tool for confirming the identity of residues at specific positions.[12][13] The process is a cycle of three core chemical reactions.[14]

  • Coupling: Under mildly alkaline conditions, the N-terminal α-amino group of the peptide performs a nucleophilic attack on the reagent phenyl isothiocyanate (PITC).[15][16] This forms a stable phenylthiocarbamyl (PTC)-peptide derivative.[12][17] The alkaline environment (pH 8-9) is crucial as it ensures the N-terminal amino group is deprotonated and thus, highly nucleophilic.[15]

  • Cleavage: The PTC-peptide is treated with an anhydrous strong acid, typically trifluoroacetic acid (TFA).[10] This selectively cleaves the peptide bond between the first and second residues, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative without hydrolyzing the rest of the peptide.[10][12]

  • Conversion & Identification: The extracted ATZ-amino acid is then treated with an aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH) derivative.[12][15] This final, stable PTH-amino acid is identified by its unique retention time using high-performance liquid chromatography (HPLC) compared against known standards.[18][19][20] The shortened peptide is then ready for the next cycle.

This iterative process provides unambiguous sequence data, cycle by cycle.[10]

Core Challenge & Comparative Strategy: Validating the Unfamiliar

The primary challenge in validating an ncAA like 2-amino-2-(oxetan-3-yl)acetic acid is straightforward: its corresponding PTH derivative is not included in standard PTH-amino acid analysis kits.[19][20] Therefore, direct identification is impossible without a proper reference.

Our validation strategy hinges on a direct comparison against a synthesized standard. The free primary α-amino group of 2-amino-2-(oxetan-3-yl)acetic acid is expected to react with PITC in the same manner as a canonical amino acid.[21][22] The oxetane ring is chemically robust and not anticipated to interfere with the standard coupling, cleavage, or conversion steps.

The validation workflow is therefore:

  • Synthesize the authentic PTH derivative of 2-amino-2-(oxetan-3-yl)acetic acid to serve as the analytical standard.

  • Perform Edman degradation on the peptide containing the putative ncAA.

  • At the cycle corresponding to the ncAA's expected position, compare the HPLC retention time of the unknown PTH product from the sequencer with that of the synthesized standard.

  • A perfect match in retention time under identical chromatographic conditions provides definitive proof of incorporation.

Experimental Protocols

Protocol 1: Synthesis of PTH-2-amino-2-(oxetan-3-yl)acetic acid Standard

This protocol describes the benchtop synthesis of the required analytical standard.

Causality: The goal is to mimic the Edman reaction chemistry in a controlled, off-line manner to generate a pure standard for HPLC characterization.

Methodology:

  • Solubilization: Dissolve 2-amino-2-(oxetan-3-yl)acetic acid in a 1:1 solution of pyridine and water. This provides the necessary alkaline environment for the coupling reaction.

  • Coupling Reaction: Add a molar excess (e.g., 1.5 equivalents) of phenyl isothiocyanate (PITC) to the amino acid solution. Allow the reaction to proceed at approximately 40-50°C for 60 minutes with gentle stirring. This forms the PTC-amino acid.

  • Extraction & Drying: Acidify the reaction mixture slightly with a weak acid and extract the PTC-amino acid using an organic solvent like ethyl acetate. Dry the organic phase under a stream of nitrogen or using a vacuum centrifuge.

  • Conversion to PTH: Re-dissolve the dried PTC-amino acid in 1 N hydrochloric acid (HCl) and heat at ~80°C for 15-20 minutes. This acidic hydrolysis step facilitates the cyclization and conversion to the stable PTH derivative.

  • Final Extraction & Purification: Extract the resulting PTH-amino acid derivative with ethyl acetate. The crude product can be purified by recrystallization or preparatory thin-layer chromatography (TLC) to ensure high purity for use as an HPLC standard.

  • Verification: Confirm the identity and purity of the synthesized standard using mass spectrometry and NMR. Dissolve the purified product in a suitable solvent (e.g., acetonitrile) for HPLC analysis to determine its characteristic retention time.

Protocol 2: Edman Degradation of the Target Peptide

This protocol outlines the automated sequencing workflow.

Causality: To sequentially remove and identify each amino acid from the N-terminus, generating a specific PTH derivative at each cycle for HPLC analysis.

Methodology (as performed on an automated sequencer):

  • Sample Preparation: Ensure the peptide sample is highly pure and free of salts or detergents that can interfere with the chemistry.[23][] Immobilize the peptide onto a PVDF membrane or load a liquid sample into the instrument's reaction chamber.

  • Cycle 1 - Coupling: The instrument delivers a solution of PITC in an alkaline buffer (e.g., N-methylpiperidine) to the reaction chamber at a controlled temperature (~50°C) to couple PITC to the N-terminal amino acid.

  • Solvent Washes: Excess reagents and byproducts are meticulously removed by automated washes with solvents like ethyl acetate and heptane. This step is critical to prevent signal carryover into the next cycle.

  • Cycle 1 - Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction chamber to cleave the first amino acid as its ATZ derivative.

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., chlorobutane) and transferred to a separate conversion flask. The remaining (n-1) peptide is left in the reaction chamber for the next cycle.

  • Conversion: An aqueous acid solution (e.g., 25% TFA) is added to the conversion flask, which is then heated to convert the unstable ATZ derivative to the stable PTH-amino acid.

  • Injection & Analysis: The resulting PTH-amino acid solution is automatically injected onto a reverse-phase HPLC system. The chromatogram is recorded, and the peak corresponding to the PTH-amino acid is identified by its retention time.

  • Subsequent Cycles: The instrument automatically begins the next cycle on the now-shortened peptide, repeating steps 2-7 until the desired number of cycles is complete.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation. The key evidence for successful incorporation is the co-elution of the unknown peak from the sequencer with the synthesized standard.

Table 1: Physicochemical Properties of 2-amino-2-(oxetan-3-yl)acetic acid and its PTH-Derivative

This table provides the fundamental mass information, useful for complementary mass spectrometry analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-amino-2-(oxetan-3-yl)acetic acidC₅H₉NO₃131.13[25][26]
PTH-2-amino-2-(oxetan-3-yl)acetic acidC₁₂H₁₂N₂O₂S248.30

Note: The molecular weight of the PTH-derivative is calculated based on the addition of the phenylthiohydantoin moiety and the loss of water.

Table 2: Example Comparative HPLC Data for a Peptide (Sequence: X-Gly-Ala-Leu, where X is the ncAA)

This table illustrates how the final validation data would be presented.

Cycle NumberExpected Amino AcidObserved Retention Time (min)Retention Time of Standard (min)Confirmation
12-amino-2-(oxetan-3-yl)acetic acid14.3514.35 (PTH-ncAA Standard)Validated
2Glycine9.889.88 (PTH-Gly Standard)Confirmed
3Alanine11.2111.21 (PTH-Ala Standard)Confirmed
4Leucine18.5418.54 (PTH-Leu Standard)Confirmed

Visualizing the Workflow and Chemistry

Diagrams help clarify complex processes and chemical transformations.

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer cluster_analysis Analysis Module Peptide Peptide Sample (n residues) Coupling Step 1: Coupling + PITC (alkaline) Peptide->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Step 2: Cleavage + TFA (anhydrous) PTC_Peptide->Cleavage ATZ ATZ-Amino Acid Cleavage->ATZ Extracted Short_Peptide Shortened Peptide (n-1) Cleavage->Short_Peptide Remains for next cycle Conversion Step 3: Conversion + Acid (aqueous) ATZ->Conversion Short_Peptide->Coupling Cycle n+1 PTH Stable PTH-Amino Acid Conversion->PTH HPLC Step 4: RP-HPLC Analysis PTH->HPLC Result Identify by Retention Time HPLC->Result

Caption: Workflow of the automated Edman degradation cycle.

PITC_Reaction cluster_reactants cluster_product struct1 PITC (Phenyl Isothiocyanate) struct3 PTC-Adduct struct1->struct3 Alkaline Conditions plus + struct2 2-amino-2-(oxetan-3-yl)acetic acid (at N-terminus) struct2->struct3 Alkaline Conditions

Caption: Coupling reaction of PITC with the target ncAA.

Conclusion and Outlook

Edman degradation remains a powerful, unambiguous method for N-terminal protein sequencing. This guide demonstrates that its application can be successfully extended to validate the incorporation of non-canonical amino acids like 2-amino-2-(oxetan-3-yl)acetic acid. While this requires the upfront effort of synthesizing a specific PTH-amino acid standard, the resulting data is definitive. The direct comparison of HPLC retention times provides a self-validating system that is crucial for quality control and regulatory submissions in drug development. By combining this classic technique with modern synthetic chemistry, researchers can confidently push the boundaries of peptide engineering, knowing they have a robust method to verify their molecular designs.

References

  • MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]

  • MtoZ Biolabs. 4 Steps of Edman Degradation. [Link]

  • Wikipedia. Edman degradation. [Link]

  • Fiveable. Phenyl Isothiocyanate Definition. [Link]

  • Let's Talk Academy. Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]

  • Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. [Link]

  • Shively, J. E. (1986). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Methods of Protein Microcharacterization (pp. 195-231). Humana Press. [Link]

  • Pearson. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Fowler, A. V. (1986). Identification of PTH-Amino Acids by HPLC. In Methods in Protein Sequence Analysis (pp. 67-76). Humana Press. [Link]

  • Let's Talk Academy. Understanding Edman Degradation in Protein Sequencing. [Link]

  • Walker, J. M. (Ed.). (1984). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In Methods in Molecular Biology (Vol. 1, pp. 261-270). Humana Press. [Link]

  • Scilit. HPLC-Analysis of PTH-Amino Acids. [Link]

  • Taylor & Francis Online. HPLC-Analysis of PTH-Amino Acids. [Link]

  • Simon, M., et al. (2019). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Chemical Biology, 14(3), 359-365. [Link]

  • Shimadzu. Theory of Edman Sequencing, Edman Degradation. [Link]

  • CIB. Edman Degradation Sample Preparation Protocols. [Link]

  • Rapid Novor. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]

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Safety & Regulatory Compliance

Safety

Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized building blocks like Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate requires rigorous safety and logistical planning. This compound—a lithium salt of a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate requires rigorous safety and logistical planning. This compound—a lithium salt of an unnatural amino acid featuring a strained oxetane ring—is highly valuable in peptidomimetic synthesis and drug discovery. However, its unique structural features demand specific operational and disposal protocols to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.

Below is the comprehensive, step-by-step standard operating procedure (SOP) for the safe handling and disposal of this compound.

Physicochemical Profile & Hazard Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior and its associated hazards:

  • The Oxetane Ring: While generally more stable than epoxides, oxetanes are strained cyclic ethers. Under strongly acidic conditions, they are susceptible to acid-catalyzed, exothermic ring-opening reactions[1][2]. Therefore, waste streams containing this compound must be strictly pH-controlled to prevent pressure buildup in sealed containers.

  • The Lithium Salt: Lithium salts are highly water-soluble but pose significant environmental and health hazards, including potential nephrotoxicity and central nervous system effects upon systemic exposure[3]. They must be treated as hazardous chemical waste and strictly segregated from municipal wastewater.

  • The Unnatural Amino Acid Core: Because unnatural amino acids are not recognized by standard biological degradation pathways, they persist in the environment[4]. They require high-temperature incineration rather than biological treatment, meaning they must never be disposed of in standard bio-waste or sink drains[5].

Table 1: Waste Segregation & Compatibility Matrix
Property / ParameterValue / GuidelineOperational Implication & Causality
Chemical Formula C5H8LiNO3Contains no halogens; safe for standard non-halogenated organic incineration.
Aqueous pH Stability pH 7.0 – 9.0Critical: Avoid mixing with acidic waste (e.g., TFA, HCl) to prevent oxetane ring-opening and subsequent gas evolution.
Physical State Solid (Powder)Prone to aerosolization. Must be handled in a ventilated enclosure to prevent inhalation of lithium dust.
Waste Classification RCRA Hazardous (US)Must be collected by licensed EHS personnel; falls under standard chemical hazardous waste regulations[6][7].

Step-by-Step Disposal Protocol

This protocol operates as a self-validating system: each operational step contains a verification check to ensure the integrity of the disposal process.

Step 1: Preparation and PPE Verification
  • Action: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. Handle all solid powders within a certified chemical fume hood to prevent the inhalation of lithium-containing dust[8].

  • Validation Check: Inspect gloves for micro-tears before handling. Verify that the fume hood sash is positioned at the correct operational height and that the airflow monitor indicates safe face velocity.

Step 2: Waste Stream Segregation and Neutralization
  • Action: Determine the physical state of the waste and segregate accordingly:

    • Solid Waste: Collect unreacted powder, contaminated weigh boats, pipette tips, and spatulas in a dedicated, sealable solid hazardous waste container (e.g., a wide-mouth HDPE jar).

    • Liquid Waste (Aqueous): If the compound is dissolved in water or biological buffers, adjust the pH to 7.0–8.0 using dilute NaOH or NaHCO3 before adding it to the aqueous waste carboy.

    • Liquid Waste (Organic): If dissolved in solvents like DMF, DMSO, or methanol (common in peptide coupling), collect the solution in a non-halogenated organic waste container.

  • Causality: Adjusting the aqueous waste to a neutral or slightly basic pH prevents the acid-catalyzed degradation of the oxetane ring. If mixed with acidic waste, the ring could open exothermically, leading to dangerous pressure accumulation in closed waste carboys[1][2].

Step 3: Secondary Containment and Sealing
  • Action: Place all primary liquid waste containers in secondary containment trays. The tray must be capable of holding at least 110% of the largest container's volume[5]. Use securely tightened caps for stable solutions.

  • Validation Check: Physically test the tightness of the cap. Wipe down the exterior of the container with a damp paper towel to ensure it is free of invisible chemical residue (dispose of the towel in the solid waste container).

Step 4: RCRA-Compliant Labeling and EHS Transfer
  • Action: Affix a hazardous waste tag immediately upon adding the first drop or gram of waste to the container. Label clearly: "Hazardous Waste: Contains Lithium Salts and Unnatural Amino Acid (Oxetane derivative)." Do not use chemical abbreviations.

  • Causality: The EPA mandates that hazardous waste, including lithium-containing compounds, be accurately tracked from generation to disposal to ensure it reaches a permitted destination facility for high-temperature incineration[6][7].

Emergency Procedures for Accidental Spills

  • Solid Spills: Do not sweep dry, as this aerosolizes the lithium salt, creating an inhalation hazard[8]. Moisten the spill slightly with water (provided no water-reactive chemicals are nearby) or use a HEPA-filtered vacuum. Collect the slurry/powder into a solid waste container[3].

  • Liquid Spills: Contain the spill immediately with chemical absorbent pads or vermiculite. Avoid combustible absorbents like sawdust, as oxetane derivatives can be reactive. Place all saturated absorbents into a sealed solid hazardous waste container[1].

Workflow Visualization

The following diagram outlines the logical decision matrix for segregating and disposing of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate waste streams.

G Start Waste Generation: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate State Determine Physical State Start->State Solid Solid Waste (Powder, Consumables) State->Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid SolidPack Seal in HDPE Solid Waste Container Solid->SolidPack LiquidSeg Check Solvent Type & Verify pH (Target 7.0 - 9.0) Liquid->LiquidSeg Labeling Label: 'Hazardous Waste: Lithium Salt / Oxetane' SolidPack->Labeling AqWaste Aqueous Waste (pH Adjusted) LiquidSeg->AqWaste OrgWaste Non-Halogenated Organic Waste LiquidSeg->OrgWaste AqWaste->Labeling OrgWaste->Labeling Disposal EHS Pickup & High-Temp Incineration Labeling->Disposal

Decision matrix and segregation workflow for Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate disposal.

References

  • Lithium Battery Recycling Regulatory Status and Frequently Asked Questions From: Carolyn Hoskinson, Director Office of - EPA. epa.gov.[Link]

  • EPA Clarifies Hazardous Waste Requirements Applicable to Lithium Ion Batteries. globalpolicywatch.com.[Link]

  • Tag: chemical hazards - Johns Hopkins Lab Safety. jhu.edu. [Link]

  • Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. whiterose.ac.uk.[Link]

  • Hazardous Substance Fact Sheet: Lithium Nitrate. nj.gov. [Link]

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